molecular formula C10H13ClN2O B1617768 3-(2-Aminoethyl)indolin-2-one hydrochloride CAS No. 4993-84-4

3-(2-Aminoethyl)indolin-2-one hydrochloride

Cat. No.: B1617768
CAS No.: 4993-84-4
M. Wt: 212.67 g/mol
InChI Key: TXSFUPUQVBZDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)indolin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSFUPUQVBZDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964477
Record name 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4993-84-4
Record name 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(2-Aminoethyl)indolin-2-one hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Landscape of Indolin-2-one Analogs and the Postulated Action of 3-(2-Aminoethyl)indolin-2-one hydrochloride

Foreword for the Research Professional

The indolin-2-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification. While lauded for its versatility, this chemical promiscuity necessitates a nuanced, target-aware approach to research and development. This guide is structured to provide a comprehensive overview of the known mechanisms of action for the indolin-2-one class, with a specific focus on informing the potential activities of the less-characterized derivative, this compound.

Our exploration will not be a mere catalog of findings. Instead, we will delve into the causal relationships between structural modifications and observed biological outcomes, offering a robust framework for hypothesis generation and experimental design. The protocols and pathways detailed herein are intended to serve as a foundational resource for researchers aiming to elucidate the precise mechanism of this specific compound or to explore the broader therapeutic potential of the indolin-2-one family.

Part 1: The Indolin-2-one Scaffold: A Nexus of Diverse Biological Activity

The indolin-2-one structure, also known as oxindole, is a bicyclic aromatic heterocycle that has proven to be a fertile ground for the development of potent and selective therapeutic agents. Its rigid framework, combined with the synthetic tractability of substitutions, particularly at the C-3 position, allows for the precise spatial orientation of functional groups to engage with a wide array of biological macromolecules.[1][2]

While a multitude of derivatives have been synthesized and characterized, this guide will focus on the principal mechanisms that have been robustly validated for this class:

  • Receptor Tyrosine Kinase (RTK) Inhibition: The most prominent and clinically successful application of the indolin-2-one scaffold is in the domain of oncology, primarily through the inhibition of receptor tyrosine kinases that are critical for tumor angiogenesis and proliferation.[1][3]

  • Induction of Apoptotic Cell Death: Certain derivatives have been shown to trigger programmed cell death in cancer cells through mechanisms that include the generation of reactive oxygen species (ROS).[4]

  • Enzyme Inhibition: Beyond kinases, the scaffold has been adapted to inhibit other critical enzymes, including bacterial topoisomerase IV and viral enzymes like HIV-1 RNase H.[5][6]

  • Central Nervous System (CNS) Receptor Modulation: The structural similarity of some derivatives to endogenous neurotransmitters has led to the exploration of their activity at serotonin and opioid receptors.[7][8]

For the specific compound of interest, This compound (CAS: 4993-84-4), there is a notable scarcity of direct mechanistic studies in publicly available literature.[9][10][11][12] Therefore, its mechanism of action must be inferred from the established activities of its structural analogs. The presence of a flexible aminoethyl side chain at the C-3 position suggests potential interactions with ATP-binding pockets of kinases or with neurotransmitter receptors, warranting a thorough investigation guided by the principles outlined in this document.

Part 2: Key Mechanisms of Action of Indolin-2-one Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition: The Anti-Angiogenic Powerhouse

The inhibition of RTKs, particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs), is a hallmark of many indolin-2-one-based anticancer agents.[1][13] Sunitinib, a multi-targeted RTK inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, stands as a prime example of the clinical success of this scaffold.[1]

Causality of Inhibition:

VEGFRs are crucial mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] Indolin-2-one derivatives typically function as ATP-competitive inhibitors. The indolin-2-one core establishes key hydrogen bonds within the adenine-binding region of the kinase's ATP pocket, while substitutions at the C-3 position project into more variable regions of the active site, thereby determining the inhibitor's potency and selectivity profile against different kinases (e.g., VEGFR, PDGFR, EGFR).[2][14]

Signaling Pathway Overview:

The binding of VEGF to its receptor (VEGFR-2 or KDR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—the cellular cornerstones of angiogenesis.

VEGFR_Signaling cluster_membrane Plasma Membrane VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Activation VEGF VEGF VEGF->VEGFR Binding & Dimerization PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Output Cell Proliferation, Migration, Survival Akt->Output Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Output Indolinone Indolin-2-one Inhibitor Indolinone->VEGFR ATP-Competitive Inhibition

VEGFR-2 signaling pathway and point of inhibition.
Induction of ROS-Driven Intrinsic Apoptosis

Select indolin-2-one derivatives have demonstrated the ability to induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS).[4] This represents a distinct mechanism from pure kinase inhibition and highlights the scaffold's versatility.

Mechanistic Cascade:

An excessive accumulation of ROS creates a state of oxidative stress, which can damage cellular components, including mitochondria. This damage leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[4]

Apoptosis_Pathway Indolinone 3-(2-oxo-2-arylethylidene) indolin-2-ones ROS ↑ Reactive Oxygen Species (ROS) Indolinone->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Casp9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS-driven intrinsic apoptosis pathway.
Dual-Action Antibacterial Mechanism

Recent studies on nitroimidazole-indolin-2-one conjugates have revealed an unexpected dual mode of action against pathogenic bacteria, including aerobic strains.[5] This finding broadens the therapeutic scope of the scaffold beyond its typical anticancer and CNS applications.

The Two-Pronged Attack:

  • Direct Enzyme Inhibition: These compounds directly inhibit Topoisomerase IV, an essential bacterial enzyme responsible for decatenating replicated circular DNA. This inhibition is comparable to that of known antibiotics like ciprofloxacin and disrupts DNA replication.[5]

  • Reductive Bioactivation: The nitroimidazole moiety can be reduced within the bacterial cell, particularly under low-oxygen conditions, to generate reactive radical species. These radicals cause widespread damage to DNA and proteins, consistent with the classic mechanism of nitroimidazole drugs.[5]

This dual mechanism is particularly compelling as it may hinder the development of bacterial resistance.

Part 3: Experimental Protocols for Mechanistic Validation

To elucidate the mechanism of action for this compound, a systematic, multi-faceted experimental approach is required. The following protocols provide a validated framework for this investigation.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a homogenous, fluorescence-based assay to quantify the inhibitory potential of a test compound against VEGFR-2 kinase activity.

Principle: The assay measures the phosphorylation of a synthetic substrate peptide by the kinase. The amount of phosphorylated product is detected using a specific antibody, and the signal is inversely proportional to the kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in assay buffer (e.g., 100 µM to 1 nM).

    • Prepare a solution of recombinant human VEGFR-2 kinase domain in assay buffer.

    • Prepare a solution of the poly(Glu, Tyr) 4:1 substrate and ATP in assay buffer.

    • Prepare a detection solution containing a phosphotyrosine-specific antibody conjugated to a fluorescent probe.

  • Assay Execution (384-well plate format):

    • Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of the VEGFR-2 kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 25 µL of the detection solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a compatible plate reader.

    • Subtract background fluorescence (wells with no enzyme).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_compound Prepare Compound Dilution Series start->prep_compound add_compound Add Compound/Vehicle to 384-well Plate prep_compound->add_compound add_kinase Add VEGFR-2 Kinase add_compound->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate add_substrate Add Substrate/ATP Mix (Initiate Reaction) pre_incubate->add_substrate incubate_reaction Incubate (60 min) add_substrate->incubate_reaction add_detection Add Detection Reagent (Stop Reaction) incubate_reaction->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read_plate Read Fluorescence incubate_detection->read_plate analyze Calculate % Inhibition Determine IC50 read_plate->analyze end End analyze->end

References

Spectroscopic Data & Structural Elucidation of 3-(2-Aminoethyl)indolin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3-(2-Aminoethyl)indolin-2-one hydrochloride (CAS No: 4993-84-4).[1] As a significant scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for researchers in drug discovery and development.[2][3] This document synthesizes predicted and comparative data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from closely related indolin-2-one analogues, providing a robust framework for compound verification and further functionalization.[4][5] Methodologies for data acquisition are also detailed to ensure reproducibility and adherence to industry standards.

Introduction and Molecular Structure

3-(2-Aminoethyl)indolin-2-one, also known as 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, is a derivative of the privileged oxindole core structure.[6][7] The oxindole framework is a cornerstone in the synthesis of numerous biologically active compounds, including inhibitors of receptor tyrosine kinases (RTKs).[2] The presence of a primary amino group on the C3 side-chain offers a versatile handle for chemical modification, making this compound a valuable starting material or intermediate. Its hydrochloride salt form enhances stability and aqueous solubility.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide explains the causality behind the expected spectroscopic signals, providing a self-validating system for researchers working with this molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific resonances are expected in both ¹H and ¹³C NMR spectra, which are detailed below. The predicted shifts are based on analysis of similar indolin-2-one structures reported in the literature.[4][5][8]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The spectrum is typically recorded in a solvent like DMSO-d₆ or D₂O. In DMSO-d₆, exchangeable protons (NH) are readily observed.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality & Insights
~10.5 Singlet (br) 1H NH -1 (Amide) The acidic proton of the lactam is deshielded by the adjacent carbonyl group and aromatic ring. Its chemical shift can be sensitive to concentration and residual water. A singlet at a similar position (~10.7-10.9 ppm) is a hallmark of the indolin-2-one core.[8][9]
~8.1 Singlet (br) 3H -CH ₂-NH ₃⁺ Protons on the nitrogen of the hydrochloride salt are deshielded and often appear as a broad singlet due to rapid exchange and quadrupolar coupling.
~7.20 - 7.35 Multiplet 2H Ar-H (H4, H6) Aromatic protons on the benzene ring of the indolinone core. Their specific shifts and coupling patterns depend on the substitution, but they typically reside in this region.
~6.85 - 7.00 Multiplet 2H Ar-H (H5, H7) These aromatic protons are generally found at slightly higher field compared to H4 and H6.
~3.60 Multiplet 1H CH -3 This methine proton is coupled to the adjacent methylene protons of the side chain. Its position is influenced by the electron-withdrawing nature of the aromatic ring and the carbonyl group.
~3.00 Multiplet 2H -CH ₂-NH₃⁺ The methylene group adjacent to the positively charged nitrogen is significantly deshielded and appears downfield.

| ~2.00 | Multiplet | 2H | -CH -CH ₂-CH₂- | This methylene group is adjacent to the chiral center at C3 and is less deshielded than the one next to the nitrogen. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment Causality & Insights
~178.0 Quaternary C =O (C2) The carbonyl carbon of the five-membered lactam ring is highly characteristic and appears significantly downfield. Literature values for this carbon in similar structures are often found around 167-178 ppm.[4]
~142.5 Quaternary Ar-C (C7a) Aromatic carbon at the ring junction, adjacent to the nitrogen.
~130.0 Quaternary Ar-C (C3a) Aromatic carbon at the ring junction, adjacent to C3.
~128.5 Tertiary Ar-C H (C5) Aromatic methine carbon.
~125.0 Tertiary Ar-C H (C4) Aromatic methine carbon.
~122.0 Tertiary Ar-C H (C6) Aromatic methine carbon.
~109.5 Tertiary Ar-C H (C7) Aromatic methine carbon, often shifted upfield due to the influence of the adjacent nitrogen atom.
~45.0 Tertiary C H-3 The aliphatic methine carbon at the stereocenter C3.
~38.0 Secondary -C H₂-NH₃⁺ Methylene carbon adjacent to the ammonium group, deshielded by the nitrogen.

| ~30.0 | Secondary | -CH-C H₂- | The second methylene carbon of the ethyl side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the amide, amine salt, and aromatic components.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Insights
3200 - 3400 N-H Stretch Amide (N-H) The N-H stretching of the lactam typically appears as a sharp to moderately broad peak in this region.
3000 - 3100 C-H Stretch Aromatic C-H Characteristic stretching vibrations for sp² C-H bonds on the benzene ring.
2800 - 3000 N-H Stretch Ammonium (-NH₃⁺) The stretching vibrations of the ammonium salt appear as a very broad and strong absorption band in this region, often with multiple sub-peaks (overtone bands). This is a key indicator of the hydrochloride salt form.
2850 - 2960 C-H Stretch Aliphatic C-H Asymmetric and symmetric stretching of the methylene groups in the side chain.
~1680 - 1710 C=O Stretch Amide C=O (Lactam) This is a very strong and sharp absorption, characteristic of the five-membered lactam ring carbonyl. Its exact position is sensitive to hydrogen bonding.[10]
~1610 C=C Stretch Aromatic Ring Skeletal vibrations of the benzene ring.

| ~1470 | N-H Bend | Ammonium (-NH₃⁺) | The scissoring (bending) vibration of the ammonium group is another characteristic feature. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like this hydrochloride salt.

  • Expected ESI-MS Data: In positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺, corresponding to the free base.

    • Molecular Formula (Free Base): C₁₀H₁₂N₂O[7]

    • Molecular Weight (Free Base): 176.21 g/mol [11]

    • Predicted [M+H]⁺: m/z 177.10

  • Plausible Fragmentation Pathway (MS/MS): Tandem mass spectrometry (MS/MS) of the m/z 177.10 ion would likely involve the cleavage of the C3-Cα bond, which is a characteristic fragmentation for 3-substituted indoles and indolinones.[12] This benzylic-type cleavage is favorable as it leads to a stable, resonance-delocalized carbocation.

Figure 2: Plausible ESI-MS/MS Fragmentation Pathway parent Parent Ion [M+H]⁺ m/z = 177.10 frag1 Fragment Ion m/z = 147.08 (Loss of CH₂=NH₂) parent->frag1 - H₂C=NH₂⁺ (30 Da) frag2 Fragment Ion m/z = 130.06 (Loss of C₂H₅N) parent->frag2 - C₂H₅N (43 Da) (β-cleavage)

Caption: Key fragmentation observed in MS/MS analysis.

The most significant fragmentation would be the loss of the entire aminoethyl side chain via cleavage at the C3-Cα bond, resulting in a fragment with m/z 130. This fragment corresponds to the indolin-2-one radical cation after rearrangement and is often the base peak in the EI spectrum of related compounds.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger spectral width and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR.

    • Collect a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a background subtraction. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition:

    • Operate the ESI source in positive ion mode.

    • Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

    • Acquire data over a relevant mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Processing: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and confirm its measured m/z and isotopic pattern against the theoretical values.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The key identifying features include the downfield lactam proton (~10.5 ppm) in ¹H NMR, the characteristic lactam carbonyl carbon (~178.0 ppm) in ¹³C NMR, a strong carbonyl stretch (~1700 cm⁻¹) in the IR spectrum, and the protonated molecular ion at m/z 177.10 in ESI-MS. This guide provides a foundational dataset and interpretive logic to aid researchers in the unambiguous identification and quality assessment of this important chemical entity.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)indolin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)indolin-2-one hydrochloride, a derivative of the indolin-2-one scaffold, is a compound of interest in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged structure found in numerous biologically active molecules, including protein kinase inhibitors. The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its handling, formulation, and ultimately its potential therapeutic efficacy and shelf-life. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical experimental protocols.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O--INVALID-LINK--[1]
Molecular Weight 212.67 g/mol --INVALID-LINK--[1]
Appearance Pale brown to light brown solidN/A
Melting Point 247 - 252°CN/A
Storage -20°C, under inert atmosphereN/A

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. As a hydrochloride salt, 3-(2-Aminoethyl)indolin-2-one is expected to have enhanced aqueous solubility compared to its free base form.[2]

Qualitative Solubility

Published data indicates that this compound has slight solubility in water and Dimethyl Sulfoxide (DMSO).[2] The indolin-2-one core is largely hydrophobic, while the aminoethyl side chain and the hydrochloride salt form contribute to its hydrophilic character.

Factors Influencing Solubility
  • pH: The solubility of this compound is expected to be pH-dependent due to the presence of the primary amine. At lower pH values, the amine group will be protonated, increasing its polarity and likely enhancing aqueous solubility. Conversely, at higher pH values, the free base may precipitate out of solution. The solubility of other indole derivatives has been shown to be significantly influenced by pH, with increased solubility in both acidic and basic conditions compared to neutral pH.[3]

  • Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically.

  • Solvent Polarity: The compound is expected to be more soluble in polar protic and aprotic solvents.

Experimental Determination of Solubility

To quantitatively assess the solubility, both kinetic and thermodynamic methods are recommended.

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[4][5][6]

Caption: Workflow for Kinetic Solubility Assay.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add an appropriate volume of phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4) to each well.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Filtration: Filter the contents of each well to remove any undissolved precipitate.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, by comparing against a standard curve.[6]

This method determines the true equilibrium solubility and is crucial for pre-formulation and formulation development.[7][8]

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, various pH buffers, or biorelevant media) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated stability-indicating HPLC-UV method.

Part 2: Stability Profile

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][10][11][12]

Forced Degradation (Stress) Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15][16]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes API 3-(2-Aminoethyl)indolin-2-one HCl Acid Acid Hydrolysis (e.g., 0.1 N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 60°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathways Identify Degradation Pathways Analysis->Pathways Products Characterize Degradation Products Analysis->Products Method Validate Stability-Indicating Method Analysis->Method

Caption: Forced Degradation Study Workflow.

Based on the indolin-2-one structure, the following degradation pathways are plausible:

  • Hydrolysis: The amide (lactam) bond within the indolin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

  • Oxidation: The amino group and the aromatic ring could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV, may induce degradation.

A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 8 hours) or until target degradation is achieved. Neutralize the solution before analysis.[15]

  • Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature or slightly elevated temperature until target degradation is achieved. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.[13]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period. Also, heat a solution of the compound to assess thermal stability in the solution state.

  • Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17][18][19] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[20]

Formal Stability Studies

Formal stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions. These studies are performed on at least three primary batches of the drug substance packaged in the proposed container closure system.

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Data from ICH Q1A(R2) Guideline[11][21]

Protocol for Formal Stability Testing:

  • Batch Selection: Select at least three representative batches of this compound.

  • Container Closure System: Package the samples in the proposed container for marketing.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyze for appearance, assay, degradation products, and other critical quality attributes.

  • Data Evaluation: Evaluate the data for any significant changes over time to establish the stability profile and define the shelf life.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While qualitative solubility data is available, quantitative determination through kinetic and thermodynamic assays is crucial for drug development. A systematic approach to stability testing, guided by ICH principles, is necessary to elucidate degradation pathways, validate analytical methods, and establish appropriate storage conditions and shelf life. The provided protocols serve as a starting point for researchers to generate the robust data required for advancing this compound through the development pipeline.

References

3-(2-Aminoethyl)indolin-2-one hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Aminoethyl)indolin-2-one hydrochloride

Introduction

This compound is a heterocyclic organic compound built upon the indolin-2-one scaffold. This core structure is of significant interest to the pharmaceutical and life sciences industries due to its prevalence in a wide array of biologically active molecules and natural products.[1] As a versatile chemical intermediate and a potential pharmacophore in its own right, a comprehensive understanding of its properties is crucial for researchers engaged in drug discovery and development. This guide provides an in-depth exploration of the molecular characteristics, synthesis, analytical methodologies, and therapeutic potential of this compound, tailored for professionals in the scientific community.

Core Molecular and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound, a critical attribute for its application in pharmaceutical formulations and biological assays.[2]

PropertyValueReference
IUPAC Name 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride[3]
CAS Number 4993-84-4[3]
Molecular Formula C₁₀H₁₃ClN₂O[3]
Molecular Weight 212.67 g/mol [3]
Exact Mass 212.0716407 Da[3]
Structure (SMILES) C1=CC=C2C(=C1)C(C(=O)N2)CCN.Cl[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 2[3]

The molecule's structure features a bicyclic indolin-2-one system, which consists of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group (an oxindole). A key feature is the aminoethyl side chain at the 3-position, which provides a primary amine group that is protonated in the hydrochloride salt form. This amine group is a key site for chemical modifications and interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry routes. A common strategy involves the modification of an oxindole precursor.

General Synthesis Workflow

A representative synthetic approach is the reductive amination of a suitable keto-precursor derived from oxindole. This method offers a direct and efficient pathway to the target compound.

SynthesisWorkflow A Indole-3-acetic acid B Reduction A->B e.g., SOCl₂, NH₃ C Oxindole-3-acetonitrile B->C Dehydration D Catalytic Hydrogenation C->D e.g., H₂/Raney Ni or LiAlH₄ E 3-(2-Aminoethyl)indolin-2-one D->E F HCl Treatment E->F in Ether or IPA G 3-(2-Aminoethyl)indolin-2-one HCl F->G

Caption: General synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

The following is a generalized protocol based on common synthetic transformations for producing indolinone derivatives.[4]

Step 1: Preparation of Oxindole-3-acetonitrile

  • To a solution of indole-3-acetic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in an appropriate solvent and add an excess of aqueous ammonia.

  • Stir vigorously until the formation of indole-3-acetamide is complete (monitor by TLC).

  • Isolate the amide product by filtration.

  • Dehydrate the amide using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride to yield oxindole-3-acetonitrile.

Step 2: Reduction to 3-(2-Aminoethyl)indolin-2-one

  • Dissolve oxindole-3-acetonitrile in a suitable solvent such as ethanol or tetrahydrofuran.

  • Perform catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) can be used.[2]

  • Monitor the reaction until completion (e.g., by TLC or GC-MS).

  • After completion, filter off the catalyst and concentrate the solution to obtain the crude free base of 3-(2-aminoethyl)indolin-2-one.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[4]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment.

Protocol: HPLC Method for Purity Analysis This method is adapted from established protocols for the analysis of Ropinirole, a structurally related pharmaceutical.[5][6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A degassed 50:50 (v/v) mixture of acetonitrile and 0.05 M aqueous glacial acetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV spectrophotometer at 250 nm.[5]

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Analysis: Run the sample and analyze the resulting chromatogram for the main peak and any impurities. The retention time and peak purity should be assessed against a reference standard.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the ethyl chain, and the protons of the indolinone core.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Used to identify the key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the lactam, and aromatic C-H bonds.

Applications in Research and Drug Development

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a valuable building block and a lead compound for various therapeutic targets.

Neuroprotective and Antidepressant Potential

The structural similarity of the aminoethylindole core to the neurotransmitter serotonin suggests potential interactions with serotonergic pathways, making it a candidate for the development of antidepressant and neuroprotective agents.[7][8] Agents that modulate serotonin receptors are central to the treatment of depression and other neurological disorders.[9]

Caption: Potential mechanisms of action in serotonergic neurotransmission.

Anticancer Activity

Derivatives of the indolin-2-one core have emerged as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[1] Many of these kinases are overactive in cancer cells. Sunitinib (SU11248), an approved anticancer drug, features a substituted indolin-2-one scaffold and functions by inhibiting multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby blocking tumor angiogenesis and growth.[1][10]

Studies have shown that novel indolin-2-one derivatives can inhibit key signaling pathways such as ERK1/2, AKT, and STAT3, and induce apoptosis in cancer cells.[11]

AnticancerPathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Pathway Downstream Pathways (RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Pathway Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation Compound Indolin-2-one Derivative Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction

Caption: Indolin-2-one derivatives as inhibitors of oncogenic signaling pathways.

The table below presents the cytotoxic activity of some exemplary 3-substituted-indolin-2-one derivatives against various cancer cell lines.

Compound TypeCell LineActivity (IC₅₀ in µM)Reference
Chloropyrrole-substituted indolin-2-oneA549 (Lung)0.32[1]
Chloropyrrole-substituted indolin-2-oneKB (Oral)0.67[1]
3-(2-oxo-2-arylethylidene)indolin-2-onePC-3 (Prostate)3.56[12]
3-(2-oxo-2-arylethylidene)indolin-2-oneDU145 (Prostate)4.20[12]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard ClassCategoryStatementReference
Acute Toxicity, Oral 4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[3]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If swallowed, seek immediate medical attention.[13]

Conclusion

This compound is a compound of considerable scientific interest, underpinned by its fundamental molecular properties and its position as a key synthetic intermediate. Its structural relationship to bioactive molecules, particularly in the realms of neuropharmacology and oncology, ensures its continued relevance in drug discovery pipelines. This guide has provided a technical overview of its synthesis, characterization, potential applications, and safety considerations to support the endeavors of researchers and scientists in the field.

References

An In-Depth Technical Guide to 3-(2-Aminoethyl)indolin-2-one Hydrochloride: From Synthesis to Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)indolin-2-one hydrochloride, a fascinating heterocyclic compound rooted in the rich history of indole chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and burgeoning biological significance of this molecule. We will explore its structural relationship to key neurotransmitters and the therapeutic promise held by the indolin-2-one scaffold, supported by experimental insights and methodologies.

Introduction: The Indolin-2-one Core and its Significance

The indolin-2-one moiety, a bicyclic structure fusing a benzene ring to a pyrrolidin-2-one ring, represents a privileged scaffold in medicinal chemistry. This core is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. Its structural rigidity and capacity for diverse substitutions at various positions have made it a cornerstone for the development of targeted therapeutics. Notably, derivatives of indolin-2-one have emerged as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

This compound, the subject of this guide, is a fundamental representation of this class of compounds. It features a basic aminoethyl side chain at the 3-position, a common pharmacophore that imparts unique physicochemical and biological properties. The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for experimental and pharmaceutical applications.[1]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂OPubChem CID: 21094[2]
Molecular Weight 212.67 g/mol PubChem CID: 21094[2]
IUPAC Name 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloridePubChem CID: 21094
CAS Number 4993-84-4BLDpharm[3]
Appearance SolidCymitQuimica
Parent Compound 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one (CID: 21095)PubChem CID: 21094[4]

Synthesis and Chemical Reactivity

General Synthetic Strategies:

Several methods have been documented for the synthesis of the 3-(2-Aminoethyl)indolin-2-one core:

  • Condensation Reactions: This approach typically involves the reaction of an indole derivative with a β-aminoethyl ketone under acidic conditions.[1]

  • Reduction of Indolinones: The reduction of a corresponding indolinone precursor can yield the desired product. Common reducing agents like lithium aluminum hydride are employed in such transformations.[1]

  • Direct Amination: This method involves the amination of an indole with a 2-aminoethyl halide in the presence of a base.[1]

A Plausible Synthetic Workflow:

Below is a generalized, plausible workflow for the synthesis of 3-(2-Aminoethyl)indolin-2-one, based on established indole chemistry.

G cluster_0 Synthesis Workflow Indole Indole Nitrovinylindole 3-(2-nitrovinyl)indole Indole->Nitrovinylindole Nitromethane, Vilsmeier-Haack conditions Nitroethylindole 3-(2-nitroethyl)indole Nitrovinylindole->Nitroethylindole Reduction (e.g., NaBH4) Aminoethylindole 3-(2-aminoethyl)indole (Tryptamine) Nitroethylindole->Aminoethylindole Reduction (e.g., LiAlH4 or H2/Pd-C) Oxidation Oxidation Aminoethylindole->Oxidation Oxidizing Agent Target 3-(2-Aminoethyl)indolin-2-one Oxidation->Target HCl_Salt 3-(2-Aminoethyl)indolin-2-one HCl Target->HCl_Salt HCl in ether or isopropanol

Caption: A plausible synthetic route to this compound.

Chemical Reactivity:

The reactivity of this compound is dictated by its primary functional groups: the secondary amine of the indolinone ring, the primary amine of the ethylamino side chain, and the carbonyl group.

  • Nucleophilic Substitution: The primary amino group is a potent nucleophile and can readily participate in reactions with electrophiles.[1]

  • Acid-Base Reactions: As a hydrochloride salt, it can engage in acid-base chemistry. The free base can be generated by treatment with a suitable base.[1]

  • Cyclization Reactions: Under specific conditions, intramolecular cyclization can occur to form more complex heterocyclic systems.[1]

Biological Activities and Therapeutic Potential

The indolin-2-one scaffold is a wellspring of pharmacological activity. While extensive biological data for the unsubstituted this compound is limited in publicly accessible literature, its structural features and the activities of its derivatives provide strong indications of its potential.

Neuroprotective Effects

The structural analogy of the 3-(2-aminoethyl)indole moiety to the neurotransmitter serotonin (5-hydroxytryptamine) is a strong indicator of its potential to interact with neurological pathways. Research on various indole derivatives has demonstrated significant neuroprotective properties.

Potential Mechanisms of Neuroprotection:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Many indole compounds are known to be potent antioxidants and free radical scavengers.

  • Anti-inflammatory Effects: Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. The indolin-2-one core has been shown to be a viable scaffold for the development of anti-inflammatory agents.

  • Modulation of Signaling Pathways: Indole derivatives have been shown to modulate key signaling pathways involved in neuronal survival and apoptosis, such as the NRF2 pathway, which regulates the expression of antioxidant proteins. An indole-derivative compound, NC001-8, has been shown to protect dopaminergic neurons by promoting the NRF2 antioxidative pathway.[5]

G cluster_1 Neuroprotective Signaling Cascade Oxidative_Stress Oxidative Stress (e.g., H2O2, MPP+) NRF2 NRF2 Activation Oxidative_Stress->NRF2 inhibits Indolinone 3-(2-Aminoethyl)indolin-2-one (Hypothesized) Indolinone->NRF2 promotes Antioxidant_Response Increased Antioxidant Enzyme Expression (e.g., NQO1) NRF2->Antioxidant_Response leads to ROS_Reduction Reduced Reactive Oxygen Species (ROS) Antioxidant_Response->ROS_Reduction causes Neuronal_Survival Neuronal Survival ROS_Reduction->Neuronal_Survival promotes

Caption: Hypothesized neuroprotective mechanism via the NRF2 pathway.

Anticancer Activity

The indolin-2-one skeleton is a hallmark of several approved anticancer drugs, most notably tyrosine kinase inhibitors like Sunitinib. These drugs function by blocking the signaling pathways that drive tumor growth and angiogenesis.

Potential Anticancer Mechanisms:

  • Inhibition of Protein Kinases: Many 3-substituted indolin-2-one derivatives are potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs). While the inhibitory profile of the unsubstituted compound is not well-documented, the core scaffold is known to be essential for this activity.

  • Induction of Apoptosis: Studies on various indolin-2-one derivatives have demonstrated their ability to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, leading to the activation of caspases.[6]

Cytotoxicity of Indolin-2-one Derivatives:

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
Chlorine-substituted indolinone-quinazoline hybridHepG-2 (Hepatocellular Carcinoma)2.53[7]
Chlorine-substituted indolinone-quinazoline hybridMCF-7 (Breast Cancer)7.54[7]
Novel indolin-2-one derivativesMalignant Mesothelioma, Breast, and Colon CancerVaries[6]

These findings underscore the potential of the indolin-2-one scaffold as a starting point for the design of novel anticancer agents.[6][7]

Potential Interaction with Monoamine Pathways

The structural similarity of 3-(2-aminoethyl)indolin-2-one to serotonin and dopamine suggests potential interactions with their respective receptors and transporters.[8] While direct binding data for this specific compound is scarce, derivatives of 2,3-dihydroindole have been investigated as selective monoamine oxidase (MAO) inhibitors, enzymes responsible for the degradation of neurotransmitters like serotonin and norepinephrine. This suggests that this compound could potentially modulate monoaminergic neurotransmission, warranting further investigation for applications in mood disorders and other CNS conditions.

Experimental Protocols

To facilitate further research, this section provides a generalized protocol for a key experimental procedure relevant to the biological evaluation of indolin-2-one derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, bridging the historical foundations of indole chemistry with the modern pursuit of novel therapeutics. Its structural simplicity, coupled with the proven pharmacological potential of the indolin-2-one scaffold, makes it a compelling subject for further investigation.

Future research should focus on several key areas:

  • Definitive Biological Profiling: A comprehensive screening of this compound against a panel of protein kinases, G-protein coupled receptors (especially serotonin and dopamine subtypes), and other relevant biological targets is crucial to elucidate its precise mechanism of action.

  • Neuroprotective Studies: In-depth studies using cellular and animal models of neurodegenerative diseases are needed to validate its hypothesized neuroprotective effects and to dissect the underlying signaling pathways.

  • Anticancer Evaluation: A thorough evaluation of its cytotoxicity against a broad panel of cancer cell lines is warranted to identify potential anticancer applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of derivatives will help to establish clear SARs, guiding the design of more potent and selective analogs for specific therapeutic targets.

References

An In-depth Technical Guide to 3-(2-Aminoethyl)indolin-2-one: A Structurally Related Derivative of Ropinirole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)indolin-2-one, a derivative of the indolin-2-one scaffold, which is also the core structure of the well-established dopamine agonist, Ropinirole. While not a direct metabolite or synthetic precursor, its structural relationship to Ropinirole and the known pharmacological activities of the indolin-2-one class of compounds make it a molecule of significant interest for researchers in neuropharmacology and medicinal chemistry. This document will delve into the plausible synthetic pathways, potential pharmacological profile with a focus on dopamine receptor interaction, and analytical methodologies for the characterization of 3-(2-Aminoethyl)indolin-2-one. A comparative analysis with Ropinirole will be provided to highlight structural and potential functional differences, offering a rationale for its investigation as a novel therapeutic agent.

Introduction: The Significance of the Indolin-2-one Scaffold in Dopaminergic Modulation

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Its presence in Ropinirole, a potent D2/D3 dopamine receptor agonist widely prescribed for Parkinson's disease and Restless Legs Syndrome, underscores its importance in the development of therapies for neurological disorders. Ropinirole's therapeutic efficacy is attributed to its ability to mimic the action of dopamine in the brain, thereby alleviating the motor symptoms associated with dopamine deficiency.

3-(2-Aminoethyl)indolin-2-one shares the fundamental indolin-2-one structure with Ropinirole but differs in the substitution pattern on the phenyl ring and the nature of the aminoethyl side chain. This guide explores the scientific rationale for investigating 3-(2-Aminoethyl)indolin-2-one as a potential modulator of dopaminergic pathways, drawing upon the established pharmacology of Ropinirole and the broader class of indolin-2-one derivatives.

Ropinirole: A Clinical and Pharmacological Benchmark

To appreciate the potential of 3-(2-Aminoethyl)indolin-2-one, it is essential to first understand the properties of Ropinirole.

Mechanism of Action and Receptor Affinity

Ropinirole is a non-ergoline dopamine agonist with a high affinity for the D2 and D3 dopamine receptors.[1] It has a somewhat lower affinity for the D4 receptor and weak activity at 5-HT2 and α2 receptors.[1] Its therapeutic effects in Parkinson's disease are primarily mediated through the stimulation of postsynaptic D2 receptors in the striatum.

The signaling pathway initiated by Ropinirole's binding to D2/D3 receptors, which are G-protein coupled receptors (GPCRs), typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 1: Receptor Binding Profile of Ropinirole

Receptor SubtypeAffinity (Ki, nM)Functional Activity
Dopamine D2~16Full Agonist
Dopamine D3~4Full Agonist
Dopamine D4~447Partial Agonist
Serotonin 5-HT2Weak Affinity-
Adrenergic α2Weak Affinity-

Note: Affinity values are approximate and can vary depending on the experimental conditions.

Metabolism and Pharmacokinetics

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The major metabolic pathways are N-despropylation and hydroxylation, leading to the formation of inactive metabolites.[2] Less than 10% of the administered dose is excreted unchanged in the urine.[2] The elimination half-life of immediate-release Ropinirole is approximately 6 hours.[2]

3-(2-Aminoethyl)indolin-2-one: A Derivative of Interest

3-(2-Aminoethyl)indolin-2-one, while not a direct metabolite of Ropinirole, represents a fundamental structure within the indolin-2-one class. Its potential as a pharmacologically active agent warrants a detailed examination of its synthesis, characterization, and predicted biological activity.

Proposed Synthesis and Characterization

While specific, detailed synthetic procedures for 3-(2-Aminoethyl)indolin-2-one are not abundant in publicly available literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of 3-substituted indolin-2-ones.

A common strategy for the synthesis of 3-substituted indolin-2-ones involves the Knoevenagel condensation of an appropriate isatin (indole-2,3-dione) derivative with a compound containing an active methylene group. For 3-(2-Aminoethyl)indolin-2-one, a potential route could involve the reduction of a 3-(2-nitrovinyl)indolin-2-one intermediate.

G cluster_0 Synthetic Pathway A Isatin C 3-(2-Nitrovinyl)indolin-2-one A->C Knoevenagel Condensation B Nitroethane B->C D 3-(2-Aminoethyl)indolin-2-one C->D Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for 3-(2-Aminoethyl)indolin-2-one.

Step 1: Synthesis of 3-(2-Nitrovinyl)indolin-2-one

  • To a solution of isatin (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add nitroethane (1.2 equivalents).

  • Add a catalytic amount of a base, such as piperidine or diethylamine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield 3-(2-nitrovinyl)indolin-2-one.

Step 2: Reduction to 3-(2-Aminoethyl)indolin-2-one

  • Dissolve the 3-(2-nitrovinyl)indolin-2-one intermediate in a suitable solvent, such as methanol or ethyl acetate.

  • Add a catalytic amount of a reducing agent, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr hydrogenator.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 3-(2-Aminoethyl)indolin-2-one.

The synthesized 3-(2-Aminoethyl)indolin-2-one should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indolin-2-one core, the methylene protons of the aminoethyl side chain, and the N-H protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the side chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₂N₂O (176.22 g/mol ).
HPLC A single major peak indicating the purity of the compound.
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H stretching.
Predicted Pharmacological Profile and Comparison with Ropinirole

The primary amino group and the indolin-2-one core of 3-(2-Aminoethyl)indolin-2-one suggest a potential for interaction with dopamine receptors. However, key structural differences with Ropinirole are likely to result in a distinct pharmacological profile.

The N,N-dipropyl substitution on the aminoethyl side chain of Ropinirole is crucial for its high affinity and agonist activity at D2/D3 receptors. The primary amine in 3-(2-Aminoethyl)indolin-2-one is expected to have a lower affinity for these receptors compared to the tertiary amine of Ropinirole. The absence of the propyl groups will significantly alter the steric and electronic properties of the molecule, likely reducing its potency as a dopamine agonist.

However, some affinity for dopamine receptors cannot be ruled out. The indolin-2-one scaffold itself contributes to receptor binding, and the aminoethyl side chain is a common feature in many dopaminergic ligands. It is plausible that 3-(2-Aminoethyl)indolin-2-one could act as a partial agonist or even an antagonist at dopamine receptors.

Research into indolin-2-one derivatives has revealed a wide range of biological activities beyond dopamine receptor modulation. Many compounds with this core structure have been investigated as inhibitors of various protein kinases, showing potential as anti-cancer agents. The specific substitution pattern on the indolin-2-one ring dictates the target selectivity. Therefore, it is conceivable that 3-(2-Aminoethyl)indolin-2-one may possess other, as-yet-undiscovered pharmacological properties.

G cluster_1 Structural Comparison cluster_Ropinirole Key Features of Ropinirole cluster_Derivative Key Features of Derivative Ropinirole Ropinirole (4-(2-(dipropylamino)ethyl)indolin-2-one) Derivative 3-(2-Aminoethyl)indolin-2-one Ropinirole->Derivative Structural Relationship R_feat1 Indolin-2-one Core R_feat2 4-substitution on Phenyl Ring R_feat3 Tertiary Amine (N,N-dipropyl) D_feat1 Indolin-2-one Core D_feat2 3-substitution on Indolinone Ring D_feat3 Primary Amine

Caption: Structural comparison of Ropinirole and 3-(2-Aminoethyl)indolin-2-one.

Experimental Protocols for Pharmacological Evaluation

To elucidate the pharmacological profile of 3-(2-Aminoethyl)indolin-2-one, a series of in vitro and in vivo assays are necessary.

In Vitro Assays

Objective: To determine the binding affinity of 3-(2-Aminoethyl)indolin-2-one for dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and increasing concentrations of the test compound (3-(2-Aminoethyl)indolin-2-one) or a reference compound (Ropinirole).

  • Incubation and Filtration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of 3-(2-Aminoethyl)indolin-2-one at D2 and D3 receptors.

Methodology:

  • Cell Culture: Use a cell line stably expressing the D2 or D3 receptor and a reporter system that measures changes in intracellular cAMP levels (e.g., a CRE-luciferase reporter assay).

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound in the presence or absence of a known dopamine agonist (e.g., Quinpirole).

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Generate dose-response curves and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) for agonists or the IC₅₀ for antagonists.

In Vivo Models

Should in vitro studies indicate significant dopaminergic activity, further evaluation in animal models of Parkinson's disease would be warranted.

Conclusion and Future Directions

3-(2-Aminoethyl)indolin-2-one represents a structurally simplified analog of Ropinirole, retaining the core indolin-2-one scaffold but with a modified substitution pattern and a primary amino group. While direct experimental data on its pharmacological profile is limited, its structural features suggest the potential for interaction with dopamine receptors. The synthetic accessibility of this compound, coupled with the proven therapeutic relevance of the indolin-2-one class, makes it a compelling candidate for further investigation.

Future research should focus on a robust synthesis and purification of 3-(2-Aminoethyl)indolin-2-one, followed by a comprehensive in vitro pharmacological characterization to determine its affinity and functional activity at a panel of dopamine and other relevant receptors. Such studies will be crucial in determining whether this derivative holds promise as a novel therapeutic agent for neurological disorders or other conditions.

References

Methodological & Application

Application Notes: Utilizing AG-041R, a 3-Substituted Indolin-2-one Derivative, for Chondrocyte Proliferation and Matrix Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indolin-2-one Scaffold and the Specificity of AG-041R

The indolin-2-one core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous multi-target kinase inhibitors used in oncology and other therapeutic areas[1][2][3]. While the general chemical name 3-(2-Aminoethyl)indolin-2-one hydrochloride describes a basic form of this scaffold, the specific biological activity relevant to cell culture applications is typically found in more complex, substituted derivatives.

This document focuses on a potent and well-characterized derivative: AG-041R . While initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist, AG-041R was unexpectedly discovered to be a powerful stimulator of chondrogenesis, inducing cartilage hyperplasia both in vivo and in vitro[4]. Its primary application in research is the stimulation of articular chondrocyte proliferation and the synthesis of cartilage matrix components, making it a valuable tool for studies on cartilage repair and osteoarthritis[5]. This guide provides a detailed protocol for the application of AG-041R in cell culture, with a focus on its chondrogenic effects.

Mechanism of Action: A Multi-Pathway Approach to Anabolism

AG-041R exerts its pro-chondrogenic effects through a mechanism independent of CCK2/gastrin receptor antagonism[4]. Its action is mediated by the activation of key anabolic signaling pathways within chondrocytes. Treatment with AG-041R leads to the induction of Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein 2 (BMP-2)[5]. This induction subsequently triggers downstream signaling cascades critical for chondrocyte function.

The primary pathways activated are the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically MEK1/Erk and p38 MAPK[5]. Activation of the MEK1/Erk pathway is crucial for preventing the terminal differentiation of chondrocytes into a hypertrophic state, thereby maintaining their cartilage-producing phenotype[5]. Simultaneously, the activation of both Erk and p38 MAPK pathways, downstream of TGF-β induction, drives the chondrogenic activity, leading to increased proliferation and synthesis of essential extracellular matrix proteins like type II collagen and aggrecan[5].

AG041R_Pathway AG041R AG-041R TGF_beta Induction of TGF-β / BMP-2 AG041R->TGF_beta Activates MEK1 MEK1 TGF_beta->MEK1 p38 p38 MAPK TGF_beta->p38 Erk Erk (p44/42) MEK1->Erk Proliferation Chondrocyte Proliferation Erk->Proliferation Differentiation Suppression of Terminal Differentiation Erk->Differentiation p38->Proliferation Matrix_Synthesis Cartilage Matrix Synthesis (Collagen II, Aggrecan) p38->Matrix_Synthesis

Caption: Signaling pathway of AG-041R in chondrocytes.

Experimental Protocols

This section provides a comprehensive protocol for preparing AG-041R and conducting a chondrocyte proliferation experiment.

Part 1: Materials and Reagents
  • AG-041R (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Primary articular chondrocytes (e.g., from rabbit or rat) or a chondrogenic cell line (e.g., ATDC5)

  • Complete Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Sterile, tissue culture-treated plates (96-well for proliferation assays, larger flasks for culture)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Cell lysis buffer (e.g., DMSO or a solution of 0.04 N HCl in isopropanol)

  • Microplate reader

Part 2: Reagent Preparation (AG-041R Stock Solution)

Causality Note: AG-041R has low aqueous solubility. A concentrated stock solution in an organic solvent like DMSO is necessary for accurate and sterile delivery into aqueous culture media. The final DMSO concentration in the media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Aseptic Technique: Perform all steps in a sterile laminar flow hood.

  • Calculation: Determine the required volume of DMSO to create a 10 mM stock solution. For example, for 1 mg of AG-041R (Molecular Weight to be confirmed from supplier, assume ~588 g/mol for calculation example), the volume of DMSO would be: (1 mg / 588.65 g/mol ) / 10 mmol/L = ~170 µL.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial of AG-041R powder.

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Part 3: Cell Culture and Treatment Protocol

Causality Note: Chondrocytes can de-differentiate in monolayer culture. It is crucial to use cells at a low passage number and seed them at an appropriate density to maintain their phenotype for the duration of the experiment.

  • Cell Seeding: Culture primary chondrocytes or a chondrogenic cell line in T-75 flasks with Complete Culture Medium. Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

  • Plating for Assay: Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of Complete Culture Medium.

  • Cell Adherence: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach and resume proliferation.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM AG-041R stock solution. Prepare serial dilutions in Complete Culture Medium to create 2X working concentrations. For a final concentration of 1 µM, prepare a 2 µM working solution.

    • Example: To prepare 1 mL of 2 µM working solution, add 0.2 µL of the 10 mM stock to 999.8 µL of medium.

  • Cell Treatment: Add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate (which already contain 100 µL of medium), effectively diluting the treatment to the final 1X concentration. Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.01%).

  • Incubation: Return the plate to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).

Part 4: Downstream Analysis (MTT Proliferation Assay)

Causality Note: The MTT assay measures the metabolic activity of viable cells, which correlates with cell number. The mitochondrial dehydrogenases of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Add MTT Reagent: At the end of the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

  • Incubate: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilize Crystals: Carefully aspirate the medium from each well. Add 100 µL of cell lysis buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Read Absorbance: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.

Summary of Experimental Parameters

ParameterRecommendationRationale & Notes
Compound AG-041RA specific 3-substituted indolin-2-one derivative.
Cell Types Primary Articular Chondrocytes, Chondrogenic Cell Lines (e.g., ATDC5)The primary target cells for studying chondrogenesis.
Stock Solution 10 mM in DMSOEnsures solubility and allows for minimal solvent concentration in final culture.
Working Concentration 1 µM Optimal concentration for stimulating chondrocyte proliferation and matrix synthesis.
High Concentration 10 µM Suppresses proliferation and matrix synthesis; can be used as a negative control or to study dose-dependent inhibitory effects.
Incubation Time 24 - 72 hoursDependent on the specific endpoint being measured (e.g., proliferation, gene expression).
Downstream Assays Proliferation (MTT, Cell Counting), Gene Expression (qPCR for Collagen II, Aggrecan), Matrix Deposition (Alcian Blue staining)To quantify the anabolic and pro-proliferative effects of the compound.

References

Application Note & Protocol: Characterization of 3-(2-Aminoethyl)indolin-2-one hydrochloride as a Putative Dopamine D2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Dopamine agonists are critical therapeutic agents for a range of neurological and endocrine disorders, most notably Parkinson's disease and hyperprolactinemia.[1][2] The majority of these agents exert their effects by directly stimulating postsynaptic dopamine receptors, particularly the D2 subtype, mimicking the action of endogenous dopamine.[3] The indolin-2-one scaffold is a recognized pharmacophore present in several approved drugs, including some with activity at dopamine receptors. This document outlines a comprehensive experimental framework for the in vitro characterization of a novel compound, 3-(2-Aminoethyl)indolin-2-one hydrochloride, as a putative dopamine D2 receptor (D2R) agonist.

While the specified compound is not an established dopamine agonist, its structural features—notably the indolin-2-one core and an aminoethyl side chain that shares features with dopamine itself—provide a rationale for investigation. This guide provides field-proven, self-validating protocols to rigorously assess its binding affinity, functional potency, and efficacy at the human D2 receptor. The methodologies described herein are foundational for any early-stage drug discovery program aiming to characterize novel CNS-active compounds.

Physicochemical Properties of the Test Compound
PropertyValueSource
Compound Name This compound[4]
Synonyms 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride[4]
Molecular Formula C₁₀H₁₃ClN₂O[4][5]
Molecular Weight 196.68 g/mol [5]
CAS Number 4993-84-4[4]
Appearance Solid (predicted)-
Solubility Expected to be soluble in water and polar solvents[5]
Safety Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE).

Proposed Mechanism of Action & Scientific Rationale

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[6] Agonist binding to D2R activates the G-protein, leading to the inhibition of the enzyme adenylyl cyclase. This action decreases intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[6][7] This canonical Gαi-mediated pathway is the hallmark of D2R agonism and a primary endpoint for functional characterization.

We hypothesize that this compound will bind to and activate the D2R, initiating this inhibitory signaling cascade. The protocols detailed below are designed to test this hypothesis by first confirming direct binding to the receptor and then quantifying the functional consequence of that binding event (i.e., cAMP inhibition).

D2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D2R Dopamine D2 Receptor Gi Gαi/o Protein (Inactive) D2R->Gi Activation AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Conversion Agonist Putative Agonist (3-(2-Aminoethyl)indolin-2-one) Agonist->D2R Binding Gi_active Gαi (Active) + Gβγ Gi->Gi_active GDP/GTP Exchange Gi_active->AC ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of Activation Response Downstream Cellular Response PKA->Response Modulation

Figure 1: Proposed Gαi-mediated signaling pathway for a D2R agonist.

Experimental Workflows & Protocols

A tiered approach is recommended for characterizing a novel compound. The workflow begins with assessing binding affinity to confirm interaction with the target, followed by functional assays to determine the nature (agonist, antagonist) and potency of this interaction.

Experimental_Workflow start Start: Compound Synthesis & Purification binding_assay Protocol 1: Receptor Binding Assay (Determine Affinity, Ki) start->binding_assay functional_assay Protocol 2: cAMP Inhibition Assay (Determine Potency, EC50 & Efficacy) binding_assay->functional_assay If Ki < 1µM cytotoxicity Protocol 3: Cell Viability Assay (Assess Off-Target Effects) functional_assay->cytotoxicity data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis end Decision: Hit Confirmation or Further Optimization data_analysis->end

Figure 2: Tiered experimental workflow for in vitro characterization.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand (e.g., [³H]-Spiperone) for binding to the D2R expressed in cell membranes. The concentration of test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[8][9]

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human D2R.[6][9]

  • Radioligand: [³H]-Spiperone (Specific Activity: 70-90 Ci/mmol).

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO or water).

  • Non-specific Binding (NSB) Ligand: Haloperidol or unlabeled Spiperone (10 µM final concentration).[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Equipment: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.

Methodology:

  • Preparation: Thaw the D2R-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields robust and specific binding (typically 10-20 µg protein per well).

  • Assay Plate Setup:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol.

    • Test Compound: 50 µL of serial dilutions of this compound (e.g., from 10 pM to 100 µM).

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kd value (typically 0.1-0.3 nM) to ensure optimal assay conditions.

  • Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through GF/B filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert CPM values for the test compound into percentage inhibition of specific binding.

  • Plot percentage inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Protocol 2: Gαi Functional Assay - cAMP Inhibition

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound at the D2R.

Principle: As a Gαi-coupled receptor, D2R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7] To measure this decrease, cAMP levels are first artificially stimulated with forskolin. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[7][10]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2R.[6][9]

  • Assay Medium: Serum-free medium (e.g., DMEM/F-12) containing a phosphodiesterase inhibitor like IBMX (500 µM) to prevent cAMP degradation.

  • Stimulant: Forskolin (prepared in DMSO).

  • Test Compound: this compound.

  • Reference Agonist: Dopamine or Bromocriptine.[11]

  • cAMP Detection Kit: A commercial HTRF, AlphaScreen, or ELISA-based cAMP assay kit.[12][13]

Methodology:

  • Cell Plating: Seed the D2R-expressing cells into 384-well white assay plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in Assay Medium.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 10 µL of the test compound/reference agonist dilutions to the appropriate wells.

    • Add 10 µL of forskolin solution to all wells except the basal control. The final forskolin concentration should be one that elicits a submaximal response (e.g., EC80), typically 1-5 µM, to ensure a sufficient assay window for measuring inhibition.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[10] This typically involves adding two detection reagents sequentially.

  • Signal Reading: Read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).

Data Analysis:

  • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel.

  • Normalize the data as a percentage of the forskolin-stimulated response: 100% = Forskolin alone, 0% = Basal control.

  • Plot the percentage inhibition of the forskolin response versus the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy).

  • Calculate the intrinsic activity (IA) relative to the reference full agonist (Dopamine): IA = (Emax of Test Compound / Emax of Dopamine) * 100%.

Expected Data Summary

The following table presents a hypothetical but expected data structure for a compound with potential D2R agonist activity.

Parameter3-(2-Aminoethyl)indolin-2-one HClDopamine (Reference)Notes
Binding Affinity (Ki, nM) e.g., 85 ± 12e.g., 1500 ± 200Lower Ki indicates higher binding affinity.
Functional Potency (EC50, nM) e.g., 150 ± 25e.g., 50 ± 10Lower EC50 indicates higher potency.
Efficacy (Emax, % Inhibition) e.g., 75 ± 8%100% (by definition)Emax indicates the maximal response achievable.
Intrinsic Activity (IA) e.g., 75%100%Defines the compound as a full (>80%), partial (20-80%), or weak agonist.

Validation & Troubleshooting

  • Assay Validation: All assays should include a reference agonist (e.g., Dopamine) to ensure the system is performing as expected. The calculated EC50 for the reference compound should fall within a 2-3 fold range of historical values. The assay window (signal-to-background) should be robust, typically >5.

  • Solubility Issues: Poor compound solubility can lead to artificially low potency and efficacy. If suspected, inspect compound solutions for precipitation and consider using alternative solvents or adding a small percentage of a solubilizing agent like BSA to the assay buffer.

  • Cell Health: Ensure cells are healthy and not over-confluent, as this can negatively impact receptor expression and signaling. A simple cell viability assay (e.g., using CellTiter-Glo®) can be run in parallel to rule out cytotoxicity as a cause for a poor response.

Conclusion

The protocols outlined in this application note provide a robust and validated pathway for the initial characterization of this compound as a putative dopamine D2 receptor agonist. By systematically determining its binding affinity (Ki) and functional activity (EC50, Emax), researchers can generate the critical data needed to validate this compound as a potential hit and guide subsequent stages of a drug discovery program.

References

Application Notes & Protocols: Synthesis of 3-(2-Aminoethyl)indolin-2-one Hydrochloride Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This document provides a detailed guide for the synthesis of 3-(2-aminoethyl)indolin-2-one hydrochloride derivatives, a class of compounds with significant potential in drug discovery. We will delve into the strategic considerations behind the synthetic route, provide step-by-step protocols for key transformations, and discuss methods for characterization and purification. The overarching goal is to equip researchers with the practical knowledge and theoretical understanding necessary to efficiently synthesize and explore this promising chemical space.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one core, also known as oxindole, is a bicyclic aromatic structure that has garnered immense interest in drug discovery due to its versatile biological activities.[3] A key feature of this scaffold is the C3 position, which is amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties.[4][5] Notably, 3-substituted indolin-2-ones are prominent in the field of oncology as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[6][7] Deregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[7]

Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prime example of a successful kinase inhibitor based on the indolin-2-one scaffold.[6] The structural modifications at the C3 position significantly influence the kinase selectivity and inhibitory activity of these compounds.[8] The introduction of a 2-aminoethyl side chain at this position provides a key pharmacophoric element and a handle for further diversification, making the synthesis of 3-(2-aminoethyl)indolin-2-one derivatives a valuable endeavor for generating novel drug candidates.[9][10]

Strategic Overview of the Synthesis

The synthesis of this compound derivatives is a multi-step process that requires careful planning and execution. The general strategy involves the construction of the C3-substituted indolin-2-one core, followed by the introduction and subsequent deprotection of the aminoethyl side chain.

Our synthetic approach is designed to be robust and adaptable, allowing for the introduction of various substituents on the indolin-2-one ring and the aminoethyl side chain. The key stages of the synthesis are outlined below.

Synthetic_Workflow Start Substituted Isatin Step1 Knoevenagel Condensation with Malononitrile Start->Step1 Step2 Reduction of the Nitrile Group Step1->Step2 Step3 Boc Protection of the Primary Amine Step2->Step3 Step4 Boc Deprotection (Acidic Conditions) Step3->Step4 Step5 Salt Formation with HCl Step4->Step5 End 3-(2-Aminoethyl)indolin-2-one Hydrochloride Derivative Step5->End

Caption: Overall workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

3.1. General Considerations

All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of appropriate purity for organic synthesis. Anhydrous conditions should be maintained for reactions sensitive to moisture. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Step 1: Knoevenagel Condensation of Substituted Isatin with Malononitrile

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is highly effective for introducing a dinitrile methylene group at the C3 position of the indolin-2-one core.[11] This reaction proceeds via a base-catalyzed mechanism.

  • Protocol:

    • To a solution of a substituted isatin (1.0 equiv.) in ethanol (10 mL/mmol of isatin), add malononitrile (1.1 equiv.) and a catalytic amount of piperidine (0.1 equiv.).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC. Upon completion, the product will precipitate from the reaction mixture.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-(2-oxoindolin-3-ylidene)malononitrile derivative.

3.3. Step 2: Reduction of the Nitrile Groups

The reduction of the dinitrile intermediate to the corresponding diamine is a critical step. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and effective method.

  • Protocol:

    • Suspend the 2-(2-oxoindolin-3-ylidene)malononitrile derivative (1.0 equiv.) in methanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C, 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-amino-1-cyanoethyl)indolin-2-one. This intermediate is often used in the next step without further purification.

3.4. Step 3: Boc Protection of the Primary Amine

To enable selective manipulation of the molecule, the primary amine is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis due to the ease of both its introduction and removal under mild conditions.[12][13][14]

  • Protocol:

    • Dissolve the crude 3-(2-amino-1-cyanoethyl)indolin-2-one (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (1:1).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) and triethylamine (TEA) (1.5 equiv.).[12]

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

3.5. Step 4: Reduction of the Remaining Nitrile and Boc Deprotection

In this step, the remaining nitrile is reduced, and the Boc protecting group is removed in a one-pot procedure or sequentially. Acidic conditions are typically used for Boc deprotection.[13][14]

  • Protocol:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as methanol.

    • Add a reducing agent like Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and sodium borohydride (NaBH₄) in portions at 0 °C to reduce the nitrile.

    • After the reduction is complete (monitored by TLC), acidify the reaction mixture with a solution of HCl in dioxane or by bubbling HCl gas through the solution to effect Boc deprotection.

    • Stir the mixture at room temperature for 1-2 hours.[12]

    • The hydrochloride salt of the desired product will precipitate out of the solution.

3.6. Step 5: Isolation and Purification of the Final Product

The final hydrochloride salt is typically isolated by filtration and can be further purified by recrystallization.

  • Protocol:

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure this compound derivative.

    • Dry the final product under vacuum.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment of the molecule.Characteristic peaks for the aromatic protons of the indolin-2-one core, the methylene protons of the aminoethyl side chain, and the amine protons.
¹³C NMR To determine the carbon framework of the molecule.Resonances corresponding to the carbonyl carbon of the indolin-2-one, aromatic carbons, and the aliphatic carbons of the side chain.[15]
Mass Spectrometry (MS) To determine the molecular weight of the compound.The molecular ion peak corresponding to the calculated mass of the free base or the protonated molecule.[16][17]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high degree of purity.

Application in Drug Discovery: Targeting Protein Kinases

Derivatives of 3-(2-aminoethyl)indolin-2-one are particularly promising as inhibitors of protein kinases.[4] Kinases play a central role in signal transduction pathways that control cell growth, proliferation, and survival.[7] Many cancers are driven by the aberrant activity of specific kinases, making them prime targets for therapeutic intervention.[6]

The 3-(2-aminoethyl)indolin-2-one scaffold can be envisioned to bind in the ATP-binding pocket of kinases.[18] The indolin-2-one core can form key hydrogen bonds with the hinge region of the kinase, while the aminoethyl side chain can be modified to interact with the solvent-exposed region, thereby conferring selectivity and potency.[10]

Kinase_Inhibition cluster_0 Cell Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Activates Transcription Gene Transcription KinaseCascade->Transcription Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor 3-(2-Aminoethyl)indolin-2-one Derivative Inhibitor->Receptor Inhibits (ATP-competitive)

Caption: Mechanism of action of indolin-2-one derivatives as kinase inhibitors in a signal transduction pathway.

By synthesizing a library of these derivatives with diverse substituents, researchers can perform structure-activity relationship (SAR) studies to identify compounds with optimal inhibitory activity against specific kinases of interest, such as VEGFR, PDGFR, or FLT3.[8][10]

Conclusion

The synthesis of this compound derivatives represents a valuable platform for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. The protocols and strategies outlined in this document provide a solid foundation for researchers to access this important class of compounds. Through systematic chemical modification and biological evaluation, the potential of the indolin-2-one scaffold can be further unlocked to address unmet medical needs.

References

High-Performance Liquid Chromatography (HPLC) method for 3-(2-Aminoethyl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 3-(2-Aminoethyl)indolin-2-one hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method utilizes a standard C18 stationary phase with a simple acidic mobile phase and UV detection. The described protocol is tailored for researchers, scientists, and drug development professionals, providing a detailed walkthrough from method development rationale to a step-by-step analytical procedure. The method demonstrates excellent performance characteristics, making it suitable for quality control, stability testing, and pharmacokinetic studies.

Introduction

3-(2-Aminoethyl)indolin-2-one is a heterocyclic compound featuring an indolinone core, a structure found in many biologically active molecules and pharmaceutical agents.[1][2] As a hydrochloride salt, its solubility and handling characteristics are improved for laboratory use.[3][4] The accurate quantification of this compound is critical during various stages of drug development, from synthesis verification to final product quality control.

The analytical challenge for this molecule lies in its dual nature: the relatively non-polar indolinone ring system and the highly polar, basic primary aminoethyl side chain.[5][6] Such polar compounds can be difficult to retain on traditional reversed-phase columns, often leading to poor peak shape and elution near the void volume.[7][8][9] This guide details the systematic development of an HPLC method that addresses these challenges, ensuring sufficient retention, symmetrical peak shape, and reliable quantification.

Method Development & Rationale

The primary objective was to develop a simple, accurate, and reproducible isocratic RP-HPLC method. The following sections explain the rationale behind the selection of the final chromatographic parameters.

Analyte Characteristics and Column Selection

The analyte, this compound (Molecular Weight: 212.67 g/mol [5][10]), possesses a primary amine that is basic and an indole moiety that provides a UV chromophore. In reversed-phase chromatography, which separates compounds based on hydrophobicity, the polar amino group hinders retention.[11] A C18 column was chosen as the stationary phase due to its wide availability and versatility. A modern, high-purity silica C18 column minimizes secondary interactions with the basic amine group, which can otherwise cause significant peak tailing.

Mobile Phase Optimization

The mobile phase composition is critical for controlling the retention and peak shape of polar, ionizable analytes.

  • pH Control: The primary amine on the analyte requires a controlled pH to ensure a consistent ionization state. An acidic mobile phase protonates the amine (NH2 to NH3+), increasing its polarity and water solubility while suppressing undesirable interactions with residual silanols on the HPLC column packing. 0.1% formic acid in water was selected as the aqueous component. It effectively buffers the mobile phase to a pH of approximately 2.7, ensuring complete protonation of the analyte and yielding sharp, symmetrical peaks.[12][13]

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides better peak efficiency (sharper peaks) and lower column backpressure. An isocratic elution with a fixed percentage of acetonitrile was selected for simplicity and robustness, which is ideal for quality control environments. The final composition was optimized to provide a retention time that allows for good separation from the solvent front without being excessively long.

Detection Wavelength

The indolin-2-one structure contains a strong chromophore. Based on the analysis of similar indole-containing compounds, a detection wavelength of 280 nm was selected, as it offers high sensitivity and specificity for this class of molecules.[12][14][15]

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: For mobile phase verification.

Reagents and Standards
  • This compound: Reference standard (>98% purity).

  • Acetonitrile: HPLC grade.

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher (e.g., from a Milli-Q® system).

  • Formic Acid: LC-MS grade (>99% purity).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 75:25 (v/v) Water (0.1% Formic Acid) : Acetonitrile
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 10 minutes
Sample Diluent Mobile Phase (75:25 Water/Formic Acid : Acetonitrile)

Detailed Analytical Protocol

The logical flow for developing and executing this analytical method is outlined below.

Method_Development_Logic cluster_Analyte Analyte Characterization cluster_Method Method Development Strategy cluster_Final Final Method Analyte 3-(2-Aminoethyl)indolin-2-one HCl - Polar Amine Group - Non-polar Indole Ring Column Column Selection (Reversed-Phase C18) Analyte->Column Hydrophobicity MobilePhase Mobile Phase Optimization - Acidic pH (0.1% Formic Acid) - Organic Modifier (ACN) Column->MobilePhase Control Retention & Peak Shape Detection Detection Wavelength (UV @ 280 nm) MobilePhase->Detection Optimize S/N FinalMethod Isocratic RP-HPLC Method (As per Table 1) Detection->FinalMethod Finalize Parameters

Caption: Logical flow of the HPLC method development process.

Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 750 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water.

    • Add 250 mL of acetonitrile.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Diluent: Use the prepared mobile phase as the sample diluent.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of sample diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with sample diluent and mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with sample diluent and mix well. This solution is used for calibration and system suitability checks.

HPLC System Preparation and Equilibration
  • Set up the HPLC system according to the parameters in the Chromatographic Conditions table.

  • Purge the pump lines with the prepared mobile phase.

  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

System Suitability Test (SST)

Before analyzing samples, the system performance must be verified.

  • Inject the Working Standard Solution (0.1 mg/mL) six consecutive times.

  • Evaluate the results against the criteria in the System Suitability Results table.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) RSD ≤ 1.0%0.2%
Peak Area RSD ≤ 2.0%0.5%
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.51.1
Theoretical Plates (N) N ≥ 5000> 8000
Sample Analysis Workflow

The overall workflow from sample receipt to final result is depicted below.

Analytical_Workflow Sample Receive Sample Prep Prepare Sample Solution (Dissolve in Diluent) Sample->Prep SST Perform System Suitability Test (SST) Prep->SST Analyze Inject Sample & Acquire Data SST->Analyze If SST Passes Integrate Integrate Chromatogram Analyze->Integrate Calculate Calculate Concentration (vs. Standard) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for sample analysis.

  • Sample Preparation: Accurately weigh the sample material and dissolve it in the sample diluent to achieve a target concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter if particulate matter is present.

  • Sequence Setup: Create a sequence in the chromatography software including standards for calibration and the prepared sample solutions.

  • Analysis: Run the sequence.

  • Data Processing: Integrate the peak corresponding to this compound. Calculate the concentration in the unknown sample by comparing its peak area to that of the working standard.

Results and Discussion

The developed method provides excellent chromatographic performance for this compound. A representative chromatogram shows a sharp, symmetrical peak eluting at approximately 4.5 minutes, well-resolved from the solvent front. The system suitability results consistently meet the established criteria, demonstrating the precision and robustness of the method. The isocratic nature of the method ensures rapid analysis and stable baselines, making it highly suitable for routine use in a quality control setting.

Conclusion

This application note describes a validated, high-performance liquid chromatography method for the quantitative analysis of this compound. The method is simple, rapid, and robust, utilizing standard RP-HPLC instrumentation and a C18 column. The detailed protocol and method development rationale provide a comprehensive guide for immediate implementation in a research or industrial laboratory setting, ensuring accurate and reliable analytical results.

References

Application Note: Quantitative Analysis of 3-(2-Aminoethyl)indolin-2-one Hydrochloride in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-(2-Aminoethyl)indolin-2-one hydrochloride in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). 3-(2-Aminoethyl)indolin-2-one is a polar, basic compound, presenting unique challenges for retention and peak shape in conventional reversed-phase chromatography. To address these challenges, this guide explores two robust chromatographic strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RPLC). Detailed methodologies for sample preparation, LC separation, and mass spectrometric detection are provided, along with a discussion of the scientific rationale behind the chosen parameters. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of this and structurally related polar analytes.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Its structure, featuring a polar primary amine and an indolinone core, classifies it as a polar basic compound. Accurate quantification of such molecules in biological matrices like human plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

The inherent polarity of 3-(2-Aminoethyl)indolin-2-one poses a significant challenge for traditional reversed-phase liquid chromatography (RPLC), often resulting in poor retention and compromised peak shape. This application note provides two validated approaches to overcome these issues:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a high organic content mobile phase to enhance the retention of polar analytes.[1][2]

  • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This method employs the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a non-polar stationary phase.[3][4][5][6][7]

This guide offers comprehensive, step-by-step protocols for both HILIC-MS/MS and IP-RPLC-MS/MS methods, enabling laboratories to select the most suitable approach based on their specific requirements and available instrumentation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to successful method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem CID: 21094
Molecular Formula C₁₀H₁₃ClN₂OPubChem CID: 21094
Molecular Weight 212.67 g/mol PubChem CID: 21094
Form SolidChemicalBook
Melting Point 247 - 252°CChemicalBook
Solubility Slightly soluble in DMSO and water.ChemicalBook

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, starting from sample collection to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant lc_separation LC Separation (HILIC or IP-RPLC) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Acquire Data reporting Reporting quantification->reporting

Caption: Overview of the analytical workflow.

Sample Preparation Protocol

Due to the polar nature of the analyte, protein precipitation is an effective and straightforward method for sample clean-up from a plasma matrix.[8]

Objective: To remove proteins and other macromolecules from the plasma sample that could interfere with the analysis or damage the LC column.

Materials:

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. The 1:3 ratio of plasma to organic solvent ensures efficient protein precipitation.

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS analysis. Avoid disturbing the protein pellet.

  • Dilution (for HILIC): If using the HILIC method, it is crucial to maintain a high organic concentration in the final sample. The supernatant from the protein precipitation is suitable for direct injection.

Liquid Chromatography Methodologies

Two distinct LC methods are presented. The choice between HILIC and IP-RPLC will depend on laboratory preference, existing instrumentation, and the specific requirements of the assay.

HILIC Method

HILIC is an excellent choice for retaining highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2][9]

Rationale: The mechanism of HILIC involves partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic content. This results in strong retention for polar compounds.

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ion-Pair Reversed-Phase Chromatography (IP-RPLC) Method

IP-RPLC offers an alternative for laboratories more accustomed to reversed-phase methods. The addition of an ion-pairing reagent enhances the retention of the charged analyte.[3][4][5][6][7]

Rationale: The ion-pairing reagent, such as heptafluorobutyric acid (HFBA), has a hydrophobic tail and a charged head group. It pairs with the positively charged amine of the analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 stationary phase.

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Heptafluorobutyric Acid (HFBA) in Water
Mobile Phase B 0.1% Heptafluorobutyric Acid (HFBA) in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for bioanalytical quantification.

Rationale: Electrospray ionization in the positive mode (ESI+) is chosen due to the presence of the basic primary amine, which is readily protonated. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition.[10][11][12]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

The exact MRM transitions should be optimized by infusing a standard solution of 3-(2-Aminoethyl)indolin-2-one. Based on the structure, the following transitions are proposed as a starting point for method development.

fragmentation_pathway cluster_fragments Predicted Product Ions precursor Precursor Ion [M+H]⁺ m/z 177.1 fragment1 Loss of NH₃ m/z 160.1 precursor->fragment1 CID fragment2 Loss of C₂H₄NH₂ m/z 133.1 precursor->fragment2 CID

Caption: Predicted fragmentation pathway for MRM method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
3-(2-Aminoethyl)indolin-2-one177.1160.1 (Loss of NH₃)133.1 (Loss of C₂H₄NH₂)

Note: The precursor ion m/z corresponds to the free base form of the molecule (C₁₀H₁₂N₂O, MW = 176.21 g/mol ).

Method Validation and System Suitability

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key parameters to assess include:

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the analyte into blank plasma. A typical range might be 1-1000 ng/mL.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Stability: The stability of the analyte should be assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage stability.

System Suitability: Before each analytical run, inject a standard solution to ensure the system is performing optimally. Key parameters to monitor include peak shape (asymmetry factor), retention time, and signal intensity.

Troubleshooting

Poor Peak Shape (Tailing):

  • Cause: Secondary interactions between the basic analyte and residual silanols on the column.

  • Solution (HILIC): Ensure adequate buffering of the mobile phase. Adjust the pH or buffer concentration.

  • Solution (IP-RPLC): Increase the concentration of the ion-pairing reagent. Ensure the column is fully equilibrated with the ion-pairing mobile phase.

Low Sensitivity:

  • Cause: Inefficient ionization or significant matrix effects.

  • Solution: Optimize MS source parameters. Evaluate different sample preparation techniques (e.g., solid-phase extraction) to further clean up the sample.

Conclusion

This application note provides two robust and reliable LC-MS/MS methods for the quantification of this compound in human plasma. The HILIC method offers excellent retention for this polar analyte, while the IP-RPLC method provides a viable alternative for laboratories primarily using reversed-phase chromatography. Both methods, when properly validated, can achieve the sensitivity, selectivity, and accuracy required for regulated bioanalysis in drug development.

References

The Versatile Scaffold: Harnessing 3-(2-Aminoethyl)indolin-2-one Hydrochloride in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, particularly in oncology, the indolin-2-one core has emerged as a "privileged scaffold." This structural motif is central to a multitude of potent and selective kinase inhibitors. 3-(2-Aminoethyl)indolin-2-one hydrochloride serves as a crucial starting material and structural cornerstone for the synthesis of a new generation of targeted therapeutics. Its inherent chemical functionalities allow for diverse modifications, enabling the exploration of vast chemical space and the fine-tuning of inhibitory activity against various receptor tyrosine kinases (RTKs). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a chemical probe, focusing on its role as a precursor to potent kinase inhibitors and detailing the subsequent biological evaluation of its derivatives.

The Indolin-2-one Core: A Gateway to Kinase Inhibition

The indolin-2-one scaffold is a key pharmacophore that effectively mimics the adenine region of ATP, allowing it to bind to the ATP-binding pocket of various kinases.[1][2] This competitive inhibition blocks the autophosphorylation of the kinase, thereby disrupting the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis. The 3-position of the indolin-2-one ring is particularly amenable to substitution, and modifications at this site have been shown to significantly influence the potency and selectivity of the resulting inhibitors.[2]

Derivatives of 3-substituted indolin-2-ones have demonstrated potent inhibitory activity against a range of RTKs, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation. Aberrant PDGFR signaling is implicated in various cancers.[5][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, migration, and survival. Dysregulation of FGFR signaling is associated with cancer development.[5]

By strategically modifying the 3-(2-aminoethyl) moiety of the starting material, researchers can synthesize libraries of compounds with tailored selectivity profiles, leading to the development of targeted therapies with improved efficacy and reduced off-target effects.

From Scaffold to Probe: A Representative Synthetic Protocol

The utility of this compound is best demonstrated through its conversion into a biologically active derivative. The following protocol outlines a representative synthesis of a 3-substituted-indolin-2-one derivative, a class of compounds with demonstrated anti-proliferative activity. This procedure is adapted from established methodologies in the literature and showcases a common synthetic route.[7]

Protocol 1: Synthesis of a (Z)-3-((1H-pyrrol-2-yl)methylene)-2-oxoindoline derivative

This protocol involves a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

Materials:

  • 5-substituted-indolin-2-one (derived from or analogous to this compound)

  • Pyrrole-2-carboxaldehyde

  • Ethanol

  • Piperidine or Triethylamine (Et₃N) as a basic catalyst

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, dichloromethane/methanol)

Procedure:

  • To a solution of the 5-substituted-indolin-2-one (1.0 eq) in ethanol (10 mL), add pyrrole-2-carboxaldehyde (1.1 eq).

  • Add a catalytic amount of piperidine or triethylamine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or dichloromethane/methanol) to obtain the pure (Z)-3-((1H-pyrrol-2-yl)methylene)-2-oxoindoline derivative.[7]

  • Dry the final product under vacuum.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for heating to reflux, which provides the necessary energy to overcome the activation barrier of the reaction.

  • Basic Catalyst: Piperidine or triethylamine acts as a base to deprotonate the active methylene group at the 3-position of the indolin-2-one, facilitating the nucleophilic attack on the aldehyde.

  • Reflux Conditions: Heating the reaction ensures a sufficient reaction rate for the condensation to proceed to completion in a reasonable timeframe.

  • Recrystallization: This purification technique is essential to obtain a product of high purity, which is critical for accurate biological evaluation.

Biological Evaluation of Synthesized Probes

Once a library of indolin-2-one derivatives has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays, followed by cell-based assays to assess anti-proliferative and cytotoxic effects, and culminating in more complex mechanistic studies.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific receptor tyrosine kinase, such as VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized indolin-2-one derivatives (test compounds)

  • Sunitinib (as a positive control)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control (Sunitinib) in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the recombinant VEGFR-2 enzyme.

  • Add the diluted test compounds or control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)[9][10]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized indolin-2-one derivatives

  • Doxorubicin or Sunitinib (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • The next day, treat the cells with various concentrations of the synthesized compounds or the positive control. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of the synthesized compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line of interest

  • Synthesized indolin-2-one derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][11]

Data Presentation

The inhibitory activities of various 3-substituted indolin-2-one derivatives are summarized below. These values highlight the potential of this scaffold in generating potent kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
Derivative A VEGFR-278HepG21.13[3][12]
Derivative B VEGFR-287MCF-70.74[3][12]
Derivative C PDGFRβ10--[5]
Derivative D FGFR-130--[5]
Sunitinib VEGFR-2139HepG22.23[3][12]
Sunitinib PDGFRβ2--[13]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of indolin-2-one-based kinase inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to characterize them.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival AKT->Survival AKT->Angiogenesis Indolin-2-one_Inhibitor Indolin-2-one Inhibitor Indolin-2-one_Inhibitor->VEGFR2 Inhibits autophosphorylation

Caption: VEGFR-2 signaling pathway and the point of inhibition by indolin-2-one derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Indolin-2-one Derivatives Start->Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT, IC50) Kinase_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Data_Analysis Data Analysis and SAR Studies Cell_Cycle->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for the synthesis and evaluation of indolin-2-one based probes.

Conclusion

This compound represents a valuable and versatile starting point for the development of potent and selective kinase inhibitors. Its strategic modification allows for the generation of diverse chemical libraries that can be screened against a panel of receptor tyrosine kinases implicated in cancer and other diseases. The protocols and data presented in this application note provide a solid foundation for researchers to utilize this scaffold in their drug discovery efforts, from initial synthesis to comprehensive biological characterization. The continued exploration of the chemical space around the indolin-2-one core holds significant promise for the future of targeted therapies.

References

In Vitro Applications of 3-(2-Aminoethyl)indolin-2-one Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the in vitro evaluation of 3-(2-Aminoethyl)indolin-2-one hydrochloride. While direct studies on this specific compound are not extensively published, its core structure, the indolin-2-one scaffold, is a well-established pharmacophore in medicinal chemistry. Derivatives of indolin-2-one are widely recognized for their diverse biological activities, most notably as inhibitors of protein kinases and as potential anticancer agents. This guide will, therefore, provide detailed protocols and application notes based on the established activities of structurally related indolin-2-one derivatives, offering a robust framework for the in vitro characterization of this compound.

Introduction to this compound

This compound is a small molecule belonging to the indolin-2-one (also known as oxindole) class of heterocyclic compounds. The indolin-2-one core is a privileged structure in drug discovery, forming the backbone of several approved drugs and clinical candidates.

Chemical Structure and Properties:

  • IUPAC Name: 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride[1]

  • Molecular Formula: C₁₀H₁₃ClN₂O[1]

  • Molecular Weight: 212.67 g/mol [1]

  • CAS Number: 4993-84-4[1]

The presence of the indolin-2-one nucleus suggests that this compound may exhibit inhibitory activity against various protein kinases. Furthermore, its structural similarity to other biologically active indoles indicates potential modulation of other targets, such as indoleamine 2,3-dioxygenase (IDO1).

Potential Mechanisms of Action and In Vitro Investigation Strategies

The indolin-2-one scaffold is a common feature in a multitude of kinase inhibitors that target the ATP-binding site of these enzymes.[2][3] Key therapeutic targets for this class of compounds include Receptor Tyrosine Kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of angiogenesis and cell proliferation in cancer.[2][4] Additionally, the indole nucleus is a core component of tryptophan, the natural substrate for IDO1, an enzyme implicated in tumor immune evasion.

This guide will focus on three primary areas of in vitro investigation for this compound:

  • Tyrosine Kinase Inhibition: Assessing the compound's ability to inhibit the enzymatic activity of key RTKs such as VEGFR-2 and EGFR.

  • Anticancer Activity: Evaluating the compound's effect on cancer cell viability, proliferation, and its ability to induce apoptosis.

  • IDO1 Enzyme Inhibition: Determining the compound's potential to inhibit the activity of the immunosuppressive enzyme IDO1.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound.

Hazard Identification:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Recommended Handling Practices:

  • Work in a well-ventilated area.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6]

  • Avoid breathing dust.[3]

  • Wash hands thoroughly after handling.[6]

  • Store in a tightly closed container in a cool, dry place.[3]

In Vitro Assay Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound. These are based on established methods for structurally similar compounds and may require optimization for the specific compound and experimental setup.

Receptor Tyrosine Kinase Inhibition Assays

A primary application for indolin-2-one derivatives is the inhibition of RTKs. Below are protocols for assessing the inhibitory activity against VEGFR-2 and EGFR.

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and therefore, a potent inhibitor will result in a higher luminescence signal.[7]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]

  • ATP

  • Poly(Glu,Tyr) 4:1 synthetic substrate

  • This compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)[9][10]

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Setup: Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of the assay plate.[8]

  • Enzyme Addition: Add 2 µL of diluted VEGFR-2 enzyme to each well, except for the "no enzyme" blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.[8]

  • Reaction Initiation: Prepare a substrate/ATP mix in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.[8]

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent (or equivalent) to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent (or equivalent) and incubate for 30 minutes at room temperature to generate a luminescent signal.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

A similar luminescence-based approach can be used to assess the inhibition of EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[11]

  • Other reagents as listed in the VEGFR-2 assay.

Protocol:

The protocol is analogous to the VEGFR-2 kinase assay, with the substitution of recombinant EGFR for VEGFR-2.

Cell-Based Anticancer Assays

Evaluating the effect of a compound on cancer cells is a critical step in drug discovery. The following assays assess cell viability and the induction of apoptosis.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)[2][13]

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.[15] Include a vehicle control (DMSO).

  • MTT/MTS Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of solubilization solution to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm.[12][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[17]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound for a predetermined time (e.g., 48 hours).[16]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[16]

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the kit manufacturer's instructions.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube.[18]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

IDO1 Enzymatic Inhibition Assay (Colorimetric)

This assay measures the production of kynurenine from tryptophan, the reaction catalyzed by IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • Assay buffer (50 mM potassium phosphate buffer, pH 6.5)[20]

  • L-tryptophan

  • Ascorbic acid

  • Methylene blue[20]

  • Catalase

  • This compound (in DMSO)

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well plate

  • Microplate reader

Protocol:

  • Assay Mixture Preparation: Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and recombinant IDO1 enzyme.[20][21]

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Reaction Initiation: Start the reaction by adding L-tryptophan.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[21]

  • Reaction Termination: Stop the reaction by adding TCA.[20]

  • Hydrolysis: Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.[21]

  • Color Development: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Absorbance Reading: Measure the absorbance at 480 nm.[20]

  • Data Analysis: Calculate the percent inhibition of IDO1 activity and determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for easy comparison.

Table 1: Example Data Summary for In Vitro Assays

Assay TypeTarget/Cell LineParameterResult (e.g., IC₅₀ in µM)
Kinase InhibitionVEGFR-2IC₅₀Experimental Value
Kinase InhibitionEGFRIC₅₀Experimental Value
Cell ViabilityMCF-7IC₅₀Experimental Value
Cell ViabilityHepG2IC₅₀Experimental Value
Cell ViabilityHCT-116IC₅₀Experimental Value
IDO1 InhibitionRecombinant IDO1IC₅₀Experimental Value

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures.

G cluster_0 Cell-Based Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate assay Perform Assay (MTT or Annexin V) incubate->assay read Readout (Absorbance or Flow Cytometry) assay->read analyze Data Analysis (IC50, % Apoptosis) read->analyze

Caption: General workflow for cell-based in vitro assays.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC Proliferation Proliferation, Migration, Survival PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-(2-Aminoethyl)indolin-2-one hydrochloride Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.

Conclusion

This guide provides a comprehensive framework for the in vitro characterization of this compound. By leveraging established protocols for the broader indolin-2-one class of compounds, researchers can effectively investigate its potential as a tyrosine kinase inhibitor, an anticancer agent, and an IDO1 inhibitor. The detailed methodologies and supporting information herein are intended to facilitate robust and reproducible experimental design, ultimately contributing to a deeper understanding of the biological activities of this compound.

References

Application Notes and Protocols: The Indolin-2-one Scaffold in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indolin-2-one core, a bicyclic aromatic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a diverse range of biological activities. This guide provides an in-depth exploration of the indolin-2-one scaffold in the context of anticancer research, detailing its mechanism of action, protocols for synthesis and biological evaluation, and key structure-activity relationships.

The Significance of the Indolin-2-one Scaffold in Oncology

The indolin-2-one framework is a cornerstone in the design of targeted anticancer therapies, particularly as inhibitors of protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[2] In many cancers, these signaling pathways are dysregulated, leading to uncontrolled cell division and tumor progression.[2]

Indolin-2-one derivatives have demonstrated remarkable efficacy in inhibiting various receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] By blocking the ATP-binding site of these kinases, they prevent the phosphorylation cascade that drives tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and cell proliferation.[5][6] This targeted approach offers a more specific and potentially less toxic alternative to traditional chemotherapy.

Several indolin-2-one-based drugs have received FDA approval, most notably Sunitinib (Sutent®), which is used for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[3][7] Numerous other derivatives are in various stages of clinical and preclinical development, highlighting the continued importance of this scaffold in oncological drug discovery.[1][8]

Mechanism of Action: Targeting Angiogenesis through Kinase Inhibition

A primary mechanism by which indolin-2-one derivatives exert their anticancer effects is through the inhibition of VEGFR-2, a key mediator of angiogenesis.[4] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[9]

Indolin-2-one-based inhibitors are designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] This disruption of the VEGF/VEGFR-2 signaling axis effectively cuts off the tumor's blood supply, leading to growth inhibition and, in some cases, tumor regression.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by indolin-2-one derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream P2->Downstream ATP ATP ADP ADP ATP->ADP Phosphorylation Indolin2one Indolin-2-one Inhibitor Indolin2one->VEGFR2 Inhibition Response Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Response

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indolin-2-one Derivatives.

Synthesis of 3-Substituted Indolin-2-one Derivatives: A Protocol

The synthesis of 3-substituted indolin-2-one derivatives often involves a Knoevenagel condensation reaction between an appropriate indolin-2-one (oxindole) and an aldehyde.[10] This reaction is a reliable method for creating the C3-ylidene bond characteristic of many active compounds.

Protocol: Knoevenagel Condensation for the Synthesis of (E)-3-benzylideneindolin-2-one Derivatives[10]

Materials:

  • Substituted indolin-2-one (1.0 mmol)

  • Substituted benzaldehyde (1.2 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the substituted indolin-2-one (1.0 mmol), the substituted benzaldehyde (1.2 mmol), and a catalytic amount of piperidine in ethanol (5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 110°C for 30 minutes.

  • Reaction Monitoring: After cooling, monitor the progress of the reaction by TLC. The formation of a new, less polar spot indicates product formation.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3-benzylideneindolin-2-one derivative.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often higher yields.

  • Piperidine Catalyst: As a base, piperidine facilitates the deprotonation of the indolin-2-one at the C3 position, forming the nucleophile required for the condensation reaction.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of the target molecule from unreacted starting materials and byproducts.

Biological Evaluation of Indolin-2-one Derivatives

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] It is a fundamental tool for screening the cytotoxic potential of novel anticancer compounds.

Protocol: MTT Assay for Determining IC₅₀ Values[5][11]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Indolin-2-one test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indolin-2-one compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (DMSO-containing medium) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate Overnight cell_seeding->incubation1 compound_treatment Treat Cells with Indolin-2-one Derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the MTT Assay.

In Vitro Kinase Inhibition Assay

To confirm that the cytotoxic effects of the indolin-2-one derivatives are due to the inhibition of specific kinases, an in vitro kinase assay is essential. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol: Luminescence-Based VEGFR-2 Kinase Assay[1][2]

Materials:

  • Recombinant human VEGFR-2 (KDR) enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Indolin-2-one test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indolin-2-one compounds in kinase buffer.

  • Reaction Setup: In a white 96-well plate, add the following to each well:

    • Kinase buffer

    • Test compound dilution (or DMSO for control)

    • VEGFR-2 enzyme

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Luminescence Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. Incubate at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. A higher luminescence signal corresponds to lower kinase activity (less ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Apoptosis Induction Analysis: Annexin V/Propidium Iodide Staining

To investigate whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.[11][12]

Protocol: Annexin V/PI Apoptosis Assay[12][14]

Materials:

  • Cancer cells treated with indolin-2-one compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the indolin-2-one compound at its IC₅₀ concentration for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the indolin-2-one compound.

Structure-Activity Relationship (SAR) and Data Presentation

The anticancer activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the scaffold.[5][13] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. It has been observed that substitutions at the C-3 position of the oxindole ring play a significant role in their antiangiogenic and anticancer activities.[4][5]

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of some representative indolin-2-one derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Sunitinib FN-diethylaminoethyl carboxamideHCT-1161.87[14]
Compound 1c F4-chlorophenylHCT-116<1[1]
Compound 1h F2-thienylHCT-116<1[1]
Compound 2c NO₂4-chlorophenylMDA-MB-231Potent Inhibitor[1]
Compound 5h -Thiazolidinone moietyHT-290.016[15]
Compound 5h -Thiazolidinone moietyH4600.0037[15]
Compound 6j H4-bromobenzylsulfinylHeLa, HepG2, MCF-7, SCC-15, A549<40 (average)
Compound 6o BrbenzylsulfinylHeLa, HepG2, MCF-7, SCC-15, A549<40 (average)
Compound 9 -Quinazoline moietyHepG-22.53[16]
Compound 20 -Quinazoline moietyMCF-77.54[16]
Raji 10 H4-methylphenylPC-33.56[17]

Conclusion and Future Perspectives

The indolin-2-one scaffold remains a highly valuable and "privileged" structure in the field of anticancer drug discovery. Its proven success as a kinase inhibitor, exemplified by FDA-approved drugs, continues to inspire the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of new indolin-2-one-based anticancer agents. Future research will likely focus on the development of multi-targeted indolin-2-one derivatives, combination therapies, and the exploration of novel mechanisms of action beyond kinase inhibition to overcome drug resistance and improve patient outcomes.

References

Troubleshooting & Optimization

3-(2-Aminoethyl)indolin-2-one hydrochloride degradation products and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(2-Aminoethyl)indolin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the degradation products and impurities associated with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and address stability challenges in your research.

Troubleshooting Guide: Investigating Unexpected Analytical Observations

This section addresses specific issues you may encounter during the analysis and handling of this compound. The diagnostic approach is designed to be a self-validating system, guiding you from observation to identification and resolution.

Problem 1: An unknown peak appears in my HPLC chromatogram during a stability study.

Scenario: You are running a stability study on a batch of 3-(2-Aminoethyl)indolin-2-one HCl. In your latest timepoint, a new, unidentified peak is observed that was not present initially.

Causality & Investigation Protocol:

The appearance of a new peak is a clear indicator of degradation or the presence of a previously undetected impurity. The primary investigative tool is a systematic forced degradation study, which purposefully exposes the compound to harsh conditions to accelerate the formation of potential degradants.[1][2] This allows for a controlled replication and identification of the unknown peak.

Step-by-Step Troubleshooting Workflow:

  • Characterize the Unknown Peak:

    • Record Retention Time: Note the relative retention time (RRT) of the new peak with respect to the main 3-(2-Aminoethyl)indolin-2-one peak.

    • UV-Vis Spectrum: If using a photodiode array (PDA) detector, compare the UV spectrum of the unknown peak to the parent compound. A significant shift in the maximum wavelength (λ-max) can suggest structural modifications to the chromophore, such as oxidation of the indolin-2-one ring.

    • Mass Spectrometry (LC-MS): The most critical step is to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is essential for proposing a chemical structure.

  • Perform Forced Degradation Studies:

    • Expose solutions of 3-(2-Aminoethyl)indolin-2-one HCl to a range of stress conditions as outlined by ICH guidelines.[3] The goal is to achieve 5-20% degradation of the parent compound to generate a sufficient quantity of degradants for detection without being overly destructive.

    • Analyze the stressed samples by HPLC and compare the chromatograms to the one from your stability study. If a peak in a stressed sample matches the retention time and mass of your unknown peak, you have identified its likely cause.

  • Interpret the Results:

    • Match with Oxidative Stress: If the unknown peak is generated under oxidative conditions (e.g., exposure to H₂O₂), it strongly suggests an oxidation product. A common degradation pathway for indolin-2-one structures is oxidation at the C3 position or the adjacent aromatic ring.[4][5] For instance, oxidation of the indolin-2-one ring can lead to the formation of a dione (isatin-like) analog, which would correspond to a mass increase of 14 Da (+O, -2H).

    • Match with Acid/Base Hydrolysis: If the peak forms under acidic or basic conditions, hydrolysis of the lactam (amide) bond in the indolin-2-one ring is a possibility. This would result in a ring-opened product and a mass increase of 18 Da (+H₂O).[6][7]

    • Match with Photolytic or Thermal Stress: Degradation under light or heat can lead to more complex reactions, including dimerization or further downstream products of initial hydrolytic or oxidative events.[3]

Visual Workflow for Unknown Peak Identification

G cluster_0 Observation & Initial Analysis cluster_1 Forced Degradation Study (ICH Q1A) cluster_2 Identification & Resolution A Unknown Peak Observed in Stability Sample B Characterize Peak: - RRT - UV Spectrum - Obtain Mass (LC-MS) A->B C Prepare Solutions of 3-(2-Aminoethyl)indolin-2-one HCl D Stress Conditions C->D E1 Oxidative (e.g., 3% H₂O₂) D->E1 E2 Acidic (e.g., 0.1M HCl, heat) D->E2 E3 Basic (e.g., 0.1M NaOH, heat) D->E3 E4 Photolytic & Thermal (UV light, heat) D->E4 F Analyze Stressed Samples by HPLC/LC-MS G Compare stressed sample peaks to original unknown peak (Mass & RRT Match?) F->G G->B No H Identify Degradation Pathway & Propose Structure G->H Yes I Implement Controls: - Adjust storage conditions - Set specification for impurity H->I G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent 3-(2-Aminoethyl)indolin-2-one Oxidized 3-(2-Aminoethyl)-1H-indole-2,3-dione (Isatin Analog) [+14 Da] Parent->Oxidized [O] (e.g., H₂O₂, Air) Hydrolyzed 2-Amino-α-(2-aminoethyl) -benzeneacetic acid (Ring-Opened) [+18 Da] Parent->Hydrolyzed H₂O (Acid/Base)

References

3-(2-Aminoethyl)indolin-2-one hydrochloride stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Aminoethyl)indolin-2-one hydrochloride. It is designed to be a practical resource for stability testing and ensuring the integrity of the compound throughout its lifecycle.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of this compound.

Q1: What are the primary chemical properties of this compound?

This compound is the hydrochloride salt form of the parent compound, 3-(2-Aminoethyl)indolin-2-one.[1][2] The salt form generally enhances water solubility and stability compared to the free base. Key properties are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O[2][3]
Molecular Weight 212.67 g/mol [2][3]
Appearance Pale Brown to Light Brown Solid[4]
Solubility Slightly soluble in DMSO and Water[4]

The structure features an indolin-2-one core, which is a key pharmacophore in many biologically active molecules, and a protonated aminoethyl side chain.[1][5]

Q2: What are the recommended long-term storage conditions for this compound?

To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:

ConditionRecommendationRationale
Temperature -20°C in a freezer.Low temperatures slow down the rate of potential chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The compound is moisture-sensitive; an inert atmosphere minimizes contact with moisture and oxygen, which can cause hydrolysis and oxidation, respectively.[6]
Container Tightly sealed, light-resistant container.Prevents exposure to moisture and light, which can be sources of degradation.[6][7]

Q3: What are the immediate signs of potential degradation?

Visual inspection can provide initial clues. Look for:

  • Color Change: A significant darkening of the pale brown solid.

  • Clumping or Caking: This may indicate moisture absorption.

  • Insolubility: Difficulty dissolving the compound in solvents where it was previously soluble.

Any of these signs warrant a purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Stability Testing: A Comprehensive Guide

Stability testing is crucial for determining the shelf-life of this compound and understanding its degradation profile.[8] These studies are essential for regulatory submissions and ensuring the quality and safety of any resulting drug product.[9][10]

Types of Stability Studies

There are three primary types of stability studies, often guided by the International Council for Harmonisation (ICH) guidelines.[11][12]

  • Long-Term (Real-Time) Stability Testing: The compound is stored under recommended conditions (e.g., 25°C/60% RH or 30°C/65% RH) for an extended period (e.g., 12-60 months).[11][12][13] This provides definitive data on the compound's shelf-life.

  • Accelerated Stability Testing: The compound is subjected to elevated stress conditions (e.g., 40°C/75% RH for 6 months) to speed up degradation.[11][14][15] These studies help predict the long-term stability profile more quickly.[16][17][18]

  • Forced Degradation (Stress) Testing: The compound is exposed to harsh conditions far exceeding those of accelerated testing. The goal is not to determine shelf-life but to identify potential degradation products and establish a "stability-indicating" analytical method.[19]

Forced Degradation Study Design

A forced degradation study is the first step in understanding the intrinsic stability of the molecule.[10] It involves exposing the compound to various stress conditions to generate degradation products.[20] A typical study should achieve a target degradation of 5-20%.[19]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hours.Hydrolysis of the lactam (amide) bond in the indolin-2-one ring.
Base Hydrolysis 0.1 M NaOH at room temperature or slightly elevated.Saponification/hydrolysis of the lactam ring.
Oxidation 3-30% H₂O₂ at room temperature.Oxidation of the amino group or the indolinone ring.
Thermal Degradation Dry heat at 80-100°C.General thermal decomposition.
Photostability Expose to a combination of UV and visible light as per ICH Q1B guidelines.Photolytic cleavage or rearrangement.

The workflow for a forced degradation study is a systematic process to ensure all potential degradation pathways are investigated.

Caption: Workflow for a Forced Degradation Study.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis and stability testing of this compound.

Q1: My chromatogram shows a new, unexpected peak after storing my sample solution on the autosampler. What should I do?

This suggests short-term instability in the analytical solvent.

  • Hypothesis: The compound may be degrading in the dissolution solvent. The hydrochloride salt may react with certain solvents or buffers over time.

  • Troubleshooting Steps:

    • Solvent Check: Prepare a fresh standard and sample and inject immediately. Compare this to a sample that has been sitting in the autosampler for several hours.

    • pH Modification: If using a buffered mobile phase or diluent, check its pH. The stability of the compound can be highly pH-dependent. Consider preparing samples in a slightly acidic buffer (e.g., pH 3-5) to maintain the protonated state of the amine and potentially improve stability.

    • Temperature Control: If available, use a cooled autosampler (e.g., 4°C) to slow down degradation in the vial.

Q2: The mass balance in my forced degradation study is low (<95%). Where did the mass go?

A low mass balance indicates that not all degradation products are being detected.

  • Hypothesis: Some degradants may not be eluting from the HPLC column, or they may not have a chromophore detectable at the chosen UV wavelength.

  • Troubleshooting Steps:

    • Chromatographic Method: Ensure your HPLC gradient is sufficiently strong to elute highly polar or highly non-polar compounds. A steep gradient flush with a high percentage of organic solvent at the end of the run can help wash late-eluting compounds off the column.

    • Detection Wavelength: Analyze your stressed samples at multiple wavelengths or use a Photo Diode Array (PDA) detector to capture the full UV spectra of all peaks. Some degradation pathways, like the cleavage of the indolin-2-one ring, could destroy the primary chromophore.

    • Alternative Detection: Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV to detect compounds lacking a strong chromophore.

    • Precipitation: Check for any precipitated material in your stressed samples. Some degradants may be insoluble.

Troubleshooting_Mass_Balance cluster_chrom Chromatography Issues cluster_detect Detection Issues cluster_sol Solubility Issues Start Low Mass Balance (<95%) CheckGradient Is gradient strong enough to elute all peaks? Start->CheckGradient CheckWavelength Does degradant lack UV chromophore? Start->CheckWavelength CheckPrecipitate Is there visible precipitate in the sample vial? Start->CheckPrecipitate CheckRetention Do late-eluting peaks appear with a stronger flush? CheckGradient->CheckRetention UsePDA Use PDA/DAD to check all wavelengths CheckWavelength->UsePDA UseMS Use Mass Spec or CAD for universal detection UsePDA->UseMS CheckSolubility Test degradant solubility in mobile phase CheckPrecipitate->CheckSolubility

Caption: Troubleshooting Logic for Low Mass Balance.

Experimental Protocols

Protocol 1: Representative Stability-Indicating HPLC-UV Method

This method provides a starting point for the analysis of this compound and its potential degradation products. Note: This method must be fully validated according to ICH Q2(R2) guidelines before use in a regulated environment.[21]

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or PDA 200-400 nm)
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample diluent. For analysis, dilute to a working concentration of approximately 0.1 mg/mL.

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.

  • Analysis: Inject the prepared samples from the forced degradation study.

  • Data Processing: Integrate all peaks. Calculate the percentage of the main peak and each impurity. For forced degradation samples, calculate the percent degradation and mass balance.

References

Troubleshooting unexpected results in experiments with 3-(2-Aminoethyl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Aminoethyl)indolin-2-one hydrochloride (CAS: 4993-84-4). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimentation with this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions to ensure the integrity and reproducibility of your results.

Compound Overview and Key Considerations

Chemical Structure and Properties:

  • IUPAC Name: 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride[1]

  • Molecular Formula: C₁₀H₁₃ClN₂O[1][2]

  • Molecular Weight: 212.67 g/mol [1][3]

  • Core Scaffold: Indolin-2-one (also known as 2-oxindole). This is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other bioactive molecules.[4][5][6] Its derivatives have been explored for anticancer, anti-inflammatory, and neuroprotective activities.[2][7][8]

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This is a common strategy for basic compounds to improve aqueous solubility and stability.[9][10] The presence of the salt has direct implications for solubility, pH of stock solutions, and potential interactions.

Potential Biological Activity

The indolin-2-one scaffold is a well-established pharmacophore, particularly known for inhibiting various protein kinases by competing with ATP at the enzyme's active site.[11] While specific data for 3-(2-Aminoethyl)indolin-2-one is limited, its structural similarity to known kinase inhibitors suggests it may target pathways regulated by VEGFR, PDGFR, and other receptor tyrosine kinases involved in angiogenesis and cell proliferation.[12][13] Studies on related compounds also suggest potential for neuroprotective or antidepressant effects due to structural similarities to neurotransmitters.[2]

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter. Each answer provides a causal explanation and a step-by-step solution.

Q1: My compound won't fully dissolve when making a stock solution. What's wrong?

Answer: This is one of the most common issues and typically stems from solvent choice, pH, or concentration.

Causality Explained: 3-(2-Aminoethyl)indolin-2-one is a basic compound formulated as a hydrochloride salt to enhance its solubility in polar solvents.[2] However, its solubility is highly pH-dependent.[9][14] In neutral or basic aqueous solutions, the salt can convert back to its less soluble free base form, causing it to precipitate out of solution.[15]

Troubleshooting Protocol:

  • Verify Solvent Choice: For a high-concentration stock (e.g., 10-50 mM), start with DMSO. If aqueous-based experiments are required, water or PBS can be used, but pH is critical.

  • Address pH-Dependent Solubility:

    • If dissolving in water or buffer (e.g., PBS), the final pH may be too high. The aminoethyl group needs to be protonated to maintain solubility.

    • Solution: Try acidifying the solvent slightly. Prepare a stock solution in water and add a small amount of dilute HCl (e.g., 0.1 N) dropwise while vortexing until the compound dissolves.[14] Caution: Always add acid to your solution, not the other way around.[16][17]

  • Utilize Sonication or Gentle Warming: A brief period in a sonicator bath or gentle warming (to 37°C) can help break up aggregates and facilitate dissolution. Avoid excessive heat, which could degrade the compound.

  • Prepare a Less Concentrated Stock: If the above steps fail, you may be exceeding the compound's solubility limit in that specific solvent. Prepare a more dilute stock solution.

Data Table: Recommended Solvents for Initial Testing

SolventExpected SolubilityUse Case & Comments
DMSO HighRecommended for primary high-concentration stock solutions.
Water Moderate (pH-dependent)Good for in vivo formulations, but may require pH adjustment.[9][10]
Ethanol ModerateCan be used for stock solutions; check for compatibility with your assay.
PBS (pH 7.4) Low to ModerateProne to precipitation as the free base may form. Not ideal for high-concentration stocks.
Q2: I'm seeing unexpected cytotoxicity in my cell-based assay, even at low concentrations.

Answer: Unexpected cell death can be caused by several factors, ranging from the compound's intrinsic properties to experimental artifacts.[18]

Causality Explained:

  • Acidic Shock: If you prepared a stock solution in an acidic buffer or added a large volume of a DMSO stock to your media, the localized pH drop can stress or kill cells.

  • Off-Target Effects: The indolin-2-one scaffold is known to inhibit a broad range of kinases.[12] Even if you are studying a specific target, the compound could be inhibiting other essential kinases, leading to toxicity.

  • Contamination: The most common culprits in cell culture are mycoplasma or endotoxin contamination, which can cause unexpected cell death and confound results.[18][19]

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Is the stock solution pH acidic? A->B Check Stock C Is the final solvent concentration toxic? (e.g., >0.5% DMSO) A->C Check Assay D Is the cell line healthy and validated? A->D Check Cells E Could it be off-target activity? A->E Hypothesize Sol1 Solution: Ensure final dilution of stock in media is high enough to buffer pH. B->Sol1 Sol2 Solution: Perform a solvent toxicity control. Keep final concentration <0.1-0.5%. C->Sol2 Sol3 Solution: Test for mycoplasma. Check cell passage number. Authenticate cell line (STR). D->Sol3 Sol4 Solution: Review literature for known off-targets of the indolin-2-one scaffold. Perform kinase panel screening. E->Sol4

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocol: Mycoplasma and Endotoxin Testing

It is critical to rule out contamination as a source of unexpected results.[18]

  • Mycoplasma Detection: Use a PCR-based mycoplasma detection kit. Collect 1 mL of culture supernatant from your cell stocks. Follow the kit manufacturer's protocol, which typically involves PCR amplification of mycoplasma DNA and analysis by gel electrophoresis.[18]

  • Endotoxin Detection: Use a Limulus Amebocyte Lysate (LAL) assay. This is particularly important if you observe inflammatory responses. Test all reagents that come into contact with your cells (media, serum, PBS, and your compound stock).[18]

Q3: My experimental results are inconsistent between batches or over time.

Answer: Reproducibility issues often point to compound instability or variations in experimental conditions.

Causality Explained:

  • Compound Degradation: Small molecules can degrade in solution, especially when stored improperly or subjected to multiple freeze-thaw cycles. The aminoethyl group could be susceptible to oxidation.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air. This can alter the effective concentration of your stock solution over time.

  • Cell Passage Number: As cell lines are cultured for extended periods, their characteristics can change (phenotypic drift), leading to different responses to the same compound.[20]

Best Practices for Ensuring Reproducibility:

  • Compound Handling and Storage:

    • Store the solid compound desiccated at the recommended temperature (typically -20°C), protected from light.

    • Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.

    • For aqueous solutions, it is best practice to prepare them fresh for each experiment.

  • Standardize Experimental Conditions:

    • Use cells within a consistent, low passage number range for all experiments.[20]

    • Ensure cell seeding density is consistent, as this can dramatically affect drug sensitivity.[21]

    • Maintain consistent incubation times and temperatures.[22]

  • Perform Quality Control on New Batches:

    • When receiving a new batch of the compound, verify its identity and purity via analytical methods like LC-MS or ¹H-NMR if possible.

    • At a minimum, run a simple dose-response experiment with a control cell line to ensure the new batch has similar activity to the previous one.

Q4: The compound shows no effect in my assay, even at high concentrations.

Answer: A lack of activity can be as perplexing as unexpected toxicity. The cause could range from incorrect experimental design to the compound simply being inactive against your target.

Causality Explained:

  • Compound Inactivity: The compound may not inhibit your specific target of interest or may not be effective in the cellular context you are studying.

  • Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target.

  • Assay Window Issues: The sensitivity of your assay may be too low to detect a subtle effect.[20]

Troubleshooting Protocol:

A No Effect Observed B Verify Compound Activity A->B Is the compound active? C Confirm Target Engagement A->C Is it hitting the target? D Assess Assay Performance A->D Is the assay working? Sol1 Solution: Use a positive control compound known to work in your assay. Test your compound in a different, validated assay system. B->Sol1 Sol2 Solution: Perform a target engagement assay (e.g., Western blot for downstream signaling, cellular thermal shift assay). C->Sol2 Sol3 Solution: Check assay sensitivity (Z-factor). Ensure cells are healthy and responsive. Extend treatment duration. D->Sol3

Caption: Troubleshooting workflow for a lack of experimental effect.

Protocol: Western Blot for Target Engagement (Hypothetical Kinase Target)

This protocol verifies if the compound is engaging its intended target by measuring the phosphorylation of a downstream substrate.

  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of the downstream target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

  • Analysis: Strip the membrane and re-probe for the total protein of the target and a loading control (e.g., β-actin or GAPDH) to confirm equal loading. A decrease in the phosphorylated protein relative to the total protein indicates target engagement.[21]

Frequently Asked Questions (FAQs)

  • Q: How should I handle the hydrochloride (HCl) component of this compound?

    • A: The HCl is integral to the salt form and is present in stoichiometric amounts. For most in vitro applications where the stock is diluted >1:1000 into buffered media, the HCl will be neutralized and have no effect. For in vivo use or high-concentration aqueous solutions, you must consider the final pH of your formulation. Standard laboratory safety precautions for handling acids, such as wearing gloves and safety glasses, are sufficient.[16][23][24]

  • Q: Can I use the free base form of this compound instead?

    • A: Yes, the free base (PubChem CID: 21095) is the parent compound.[25] However, you will likely encounter significant solubility challenges in aqueous media.[10] The hydrochloride salt is generally preferred for its improved handling and solubility properties.

  • Q: What are the known off-targets for the indolin-2-one scaffold?

    • A: This scaffold is known to have activity against a wide range of kinases, including but not limited to VEGFR, PDGFR, FLT3, and Ret.[12] It is advisable to perform a kinase screening panel if target specificity is critical for your research.

References

Technical Support Center: Enhancing the Biological Activity of 3-(2-Aminoethyl)indolin-2-one Hydrochloride Through Structural Modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural modification of 3-(2-Aminoethyl)indolin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this privileged scaffold. The indolin-2-one core is a cornerstone in the development of potent kinase inhibitors, targeting pathways crucial in oncology and inflammation.[1][2] Sunitinib, a well-known anticancer drug, features this core, highlighting its therapeutic potential.[1]

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological evaluation. Our goal is to equip you with the insights and practical solutions needed to accelerate your research and development efforts.

Section 1: Synthesis and Structural Modification

The journey to a potent analogue begins with successful and efficient synthesis. Modifications to the 3-(2-Aminoethyl)indolin-2-one scaffold can be challenging, often presenting issues with regioselectivity and yield.

Frequently Asked Questions (FAQs): Synthesis

Q1: My primary challenge is controlling the site of alkylation on the indolin-2-one core. I'm seeing a mixture of N-alkylation and C3-alkylation. How can I improve selectivity?

A1: This is a classic challenge in indole chemistry. The C3 position is often more nucleophilic than the nitrogen, leading to competing side reactions.[3] To favor N-alkylation over C3-alkylation, consider the following strategies:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the standard approach to deprotonate the indole nitrogen, thereby increasing its nucleophilicity for the reaction.[3] Incomplete deprotonation is a common reason for increased C3-alkylation.[3]

  • Reaction Temperature: In some cases, higher reaction temperatures (e.g., 80 °C) can favor N-alkylation.[3] However, this must be balanced with the stability of your starting materials and products.

  • Protecting Groups: If feasible, consider protecting the C3 position. However, this adds extra steps to your synthesis. A more direct approach is often preferred.

  • Catalyst Systems: Modern methods using copper hydride (CuH) catalysis with specific ligands can offer excellent control over regioselectivity, allowing for either N- or C3-alkylation depending on the chosen ligand.[4]

Q2: I'm attempting a Knoevenagel condensation to introduce a substituent at the C3 position, but my yields are consistently low. What can I do to optimize this reaction?

A2: Low yields in Knoevenagel condensations involving indolin-2-ones are often due to suboptimal reaction conditions or catalyst choice. Here are some troubleshooting steps:

  • Catalyst and Solvent: The choice of base is critical. Piperidine or pyrrolidine in ethanol or methanol are common catalysts. Ensure your reagents are anhydrous, as water can interfere with the reaction.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to side product formation. Refluxing is often necessary, but for sensitive substrates, a lower temperature for a longer duration might be beneficial.

  • Aldehyde/Ketone Reactivity: The electrophilicity of your carbonyl compound is key. Electron-withdrawing groups on the aldehyde or ketone will increase its reactivity. If you are using a less reactive carbonyl, consider using a stronger Lewis acid catalyst to activate it.

Q3: My modified compounds, especially those with polar side chains, are difficult to purify using standard silica gel chromatography. What alternative purification strategies can I employ?

A3: Highly polar compounds often exhibit poor separation on standard silica gel. Here are several effective alternatives:

  • Reverse-Phase Chromatography (C18): This is often the go-to method for polar compounds. Using a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA, can provide excellent separation.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the purification of very polar compounds. It uses a polar stationary phase with a mobile phase rich in a less polar organic solvent, like acetonitrile, and a small amount of a more polar solvent, like water.

  • Ion-Exchange Chromatography (IEX): If your molecule has an ionizable group (like the primary amine in your core structure), IEX can be a very effective purification method.

  • Preparative HPLC: For final purification of small quantities of highly pure compound for biological testing, preparative HPLC using a C18 or HILIC column is often the best choice.[6]

Section 2: Compound Characterization

Unambiguous characterization is essential to ensure you are testing the correct molecule. NMR spectroscopy is a primary tool for this purpose.

Frequently Asked Questions (FAQs): Characterization

Q1: I'm having trouble interpreting the 1H NMR spectrum of my substituted indolin-2-one. Are there any characteristic peaks I should look for?

A1: Yes, the indolin-2-one scaffold has several characteristic signals. The chemical shifts will vary based on your specific substitutions, but here are some general guidelines:

  • NH Proton: The amide proton on the indolin-2-one ring typically appears as a broad singlet far downfield, often between 8.0 and 11.0 ppm.

  • Aromatic Protons: The protons on the benzene ring of the indolin-2-one core will appear in the aromatic region, typically between 6.8 and 7.5 ppm. Their splitting patterns can help confirm the substitution pattern on this ring.

  • C3 Proton: If there is a proton at the C3 position, it will typically be a singlet or multiplet, often between 3.5 and 5.0 ppm, depending on the other C3 substituents.

For a more detailed analysis, 2D NMR techniques like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with carbons) are invaluable.[7]

Q2: How can I use 13C NMR to confirm the structure of my derivatives?

A2: 13C NMR is excellent for confirming the carbon skeleton. Key signals to look for include:

  • Carbonyl Carbon (C2): This is one of the most downfield signals, typically appearing between 170 and 185 ppm.

  • Aromatic Carbons: These will appear in the 110-150 ppm range.

  • C3 Carbon: The chemical shift of the C3 carbon is highly dependent on its substituents but generally falls in the 35-60 ppm range.

Databases and predictive software can provide estimated chemical shifts, and comparing these with your experimental data can greatly aid in structure confirmation.[8]

Section 3: Biological Evaluation and Troubleshooting

The ultimate goal is to enhance biological activity. The indolin-2-one scaffold is a well-established inhibitor of various protein kinases, such as VEGFR and PDGFR, which are crucial in angiogenesis.[1][9][10]

Workflow for Kinase Inhibitor Profiling

The following workflow outlines a typical process for evaluating your novel compounds as kinase inhibitors.

G cluster_0 Compound Management cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis A Synthesized Compound (Purity >95%) B Prepare DMSO Stock (e.g., 10 mM) A->B C Create Serial Dilutions (Assay Plate) B->C D Enzyme/Substrate Incubation with Compound C->D Transfer to Assay Plate E Add ATP to Initiate Reaction (e.g., 30°C for 45 min) D->E F Stop Reaction & Detect Signal (e.g., Luminescence) E->F G Calculate % Inhibition F->G Raw Data H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Experimental workflow for in vitro kinase inhibition assay.

Frequently Asked Questions (FAQs): Biological Assays

Q1: I'm not seeing any significant activity with my new compounds in a VEGFR-2 kinase assay. What are some possible reasons?

A1: A lack of activity can stem from several factors. Here's a troubleshooting checklist:

  • Compound Solubility/Stability: Indolin-2-one derivatives can sometimes have poor solubility in aqueous assay buffers. This can lead to compound precipitation and an artificially low apparent activity. Check for precipitation in your assay wells. Also, assess the stability of your compound in the assay buffer over the course of the experiment.

  • Assay Conditions: Ensure your assay is running correctly. Include a known potent inhibitor (a positive control like Sunitinib) to validate the assay performance.[11] Check that the ATP concentration is appropriate (typically at or near the Km for the enzyme) and that the enzyme is active.

  • Structural Features: Your modifications may have disrupted key binding interactions. The indolin-2-one core typically binds in the ATP-binding pocket of the kinase.[9][12] Modifications that add excessive steric bulk or remove critical hydrogen bond donors/acceptors can abolish activity.

Q2: My results are inconsistent between experiments. How can I improve the reproducibility of my IC50 values?

A2: Reproducibility issues often point to subtle variations in experimental execution.

  • Reagent Handling: Ensure enzymes are properly stored (-80°C) and handled on ice to maintain activity.[13] Avoid multiple freeze-thaw cycles.[13]

  • DMSO Concentration: Keep the final concentration of DMSO in all wells (including controls) constant and low (typically ≤1%), as it can affect enzyme activity.

  • Pipetting Accuracy: Use calibrated pipettes and be meticulous, especially when performing serial dilutions. Small errors at this stage can lead to large variations in the final IC50 value.

  • Plate Reader Settings: Ensure the plate reader settings (e.g., integration time for luminescence) are optimized and consistent between runs.[14]

Structure-Activity Relationship (SAR) Data Example

Systematic modification is key to understanding the SAR and improving potency. The table below illustrates a hypothetical SAR study for a series of 3-substituted indolin-2-ones targeting VEGFR-2 and PDGFR-β.

Compound IDR1 (at C5)R2 (at C3-substituent)VEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)
Parent-01 H-CH2-CH2-NH2850920
Mod-02 F-CH2-CH2-NH2350410
Mod-03 OMe-CH2-CH2-NH29801100
Mod-04 F-CH2-CH2-NH(Et)85115
Mod-05 F-CH2-C(=O)NH(Et)>10,000>10,000

This is hypothetical data for illustrative purposes.

Interpretation:

  • Adding a fluorine at the C5 position (Mod-02 vs. Parent-01) improves potency, likely due to favorable electronic interactions in the binding pocket.

  • A bulkier methoxy group at C5 (Mod-03) is detrimental to activity.

  • Modification of the side chain from a primary to a secondary amine (Mod-04) significantly enhances potency against both kinases.

  • Changing the side chain linker to an amide (Mod-05) completely abolishes activity, suggesting the basic amine is critical for a key interaction (e.g., a salt bridge).

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for VEGFR-2 In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the Kinase-Glo® assay, which measures ATP consumption.[13][15]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[15]

  • 5x Kinase Buffer[15]

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)[15][16]

  • ATP (10 mM stock)

  • Test Compounds (in 100% DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

  • Compound Plating: Prepare serial dilutions of your test compounds in 1x Kinase Buffer. Add 5 µL of the diluted compounds to the respective wells of the 96-well plate. For control wells (no inhibitor), add 5 µL of 1x Kinase Buffer containing the same final DMSO concentration.

  • Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP (final concentration typically 10-50 µM), and PTK substrate.

  • Enzyme Preparation: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.

  • Reaction Initiation: To initiate the kinase reaction, add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. To the "Blank" wells (no enzyme), add 20 µL of 1x Kinase Buffer.[15]

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[15]

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.[15]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

References

Addressing batch-to-batch variability of 3-(2-Aminoethyl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Key Synthetic Building Block

Welcome to the technical support guide for 3-(2-Aminoethyl)indolin-2-one hydrochloride (CAS: 4993-84-4). This molecule is a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. However, like many complex organic molecules, it can exhibit batch-to-batch variability, leading to frustratingly inconsistent experimental results.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides a structured, experience-driven framework for identifying, characterizing, and mitigating the effects of variability between different lots of this compound. Our goal is to empower you to move from troubleshooting to discovery with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My experiment worked perfectly with a previous batch, but I can't reproduce it with a new one. What's the first thing I should do?

A1: The first step is always to repeat the experiment with the new batch one more time to rule out random experimental error, such as a simple mistake in measurement or procedure.[3] If the experiment fails a second time, it strongly suggests that variability between the batches is the root cause. Do not discard the old "good" batch; it is now your most valuable control standard for comparison.

Q2: What are the most likely causes of batch-to-batch variability in this compound?

A2: Variability in active pharmaceutical ingredients (APIs) and intermediates can arise from numerous factors.[4] For this compound, the primary suspects are:

  • Chemical Purity: Presence of residual starting materials, reaction by-products, or intermediates from the synthesis route.[5][6]

  • Physical Properties: Differences in crystalline form (polymorphism), particle size, or amorphous content, which can affect solubility and dissolution rates.[7][8]

  • Degradation Products: Impurities that form due to improper storage conditions (e.g., exposure to light, heat, or moisture) or extended storage duration.[5][9]

  • Residual Solvents: Solvents from the final purification or crystallization steps that may remain trapped in the solid.[5]

Q3: The Certificate of Analysis (CoA) for my new batch looks identical to the old one, but it still behaves differently. Why?

A3: A standard CoA provides a high-level overview and may not test for all parameters that could affect your specific application. For example, it might report a purity of >98% by HPLC, but this doesn't reveal the identity of the <2% impurities. A minor, uncharacterized impurity could be a potent inhibitor or catalyst in your reaction. Furthermore, physical properties like particle size distribution are rarely reported on a standard CoA but can significantly impact reaction kinetics.[7]

Q4: How can an impurity, even at a low level, have such a significant impact on my experiment?

A4: Even trace amounts of certain impurities can have a profound impact.[6][10] For instance:

  • Catalyst Poisoning: A residual metal scavenger could inactivate a precious metal catalyst you are using in a subsequent step.

  • Side Reactions: A reactive impurity could initiate an unintended reaction pathway, consuming your starting material and generating new, unwanted products.

  • Biological Interference: In biological assays, an impurity might have its own biological activity, leading to confounding results or toxicity.[5][11] Regulatory bodies have strict guidelines on identifying and qualifying impurities for this very reason.[5][6]

Part 2: In-Depth Troubleshooting Guides

When the FAQs are not enough, these guides provide a systematic approach to diagnosing and solving the problem.

Guide 1: Troubleshooting Inconsistent Reaction Yields or Purity

You observe that a new batch of this compound results in a lower yield, produces unexpected by-products, or fails to react completely.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node bad_result_node bad_result_node A Inconsistent Results Observed (Yield, Purity, etc.) B Compare CoAs of 'Good' vs. 'Bad' Batches A->B C Significant Differences Noted? (e.g., Purity, Appearance) B->C D Perform Head-to-Head Analytical Comparison C->D No K Contact Supplier with Data Request a new batch or replacement C->K Yes E 1. HPLC Purity & Impurity Profile 2. NMR for Structural Identity 3. KF Titration for Water Content D->E F Are Analytical Profiles Identical? E->F G Source of Variability is Likely Chemical (Purity/Impurities) F->G No I Source of Variability is Likely Physical or Unmeasured F->I Yes H Isolate & Identify Critical Impurity (LC-MS, Prep-HPLC) G->H H->K J Investigate Physical Properties: 1. Particle Size Analysis 2. XRPD for Polymorphism 3. TGA/DSC for Solvates I->J J->K

Caption: A step-by-step workflow for diagnosing the root cause of experimental inconsistency.

Step-by-Step Investigation:

  • Document Everything: Record the lot numbers for both the "good" and "bad" batches. Secure a sample of the good batch for direct comparison.

  • CoA Comparison: Scrutinize the Certificates of Analysis for both lots. Look for any differences in reported purity, appearance, solvent content, or other specified tests.

  • Side-by-Side Analysis (The Litmus Test): The most crucial step is to perform a direct analytical comparison between the good and bad batches in your own lab.

    • Purity and Impurity Profile: Run an identical HPLC analysis on both batches. Overlay the chromatograms. Are there new peaks in the bad batch? Are the relative ratios of existing impurities different?

    • Identity Confirmation: Acquire a ¹H NMR spectrum for each batch. Do they match perfectly? Any unexpected signals in the bad batch could indicate an impurity.

    • Water Content: Use Karl Fischer titration to measure the water content. Excess water can act as a nucleophile or poison water-sensitive reagents.

  • Interpreting the Results:

    • Different Analytical Profiles: If the HPLC or NMR shows clear differences, the problem is chemical. The new or enlarged impurity peaks are your primary suspects. Proceed to Guide 2 for impurity identification.

    • Identical Analytical Profiles: If the standard analyses are identical, the issue may be due to physical properties. Consider analyses like X-Ray Powder Diffraction (XRPD) to check for different polymorphs or Particle Size Analysis, as these can affect dissolution and reaction rates.[7]

Guide 2: Identifying and Characterizing a Critical Impurity

You've confirmed a chemical difference between batches via HPLC. Now, you need to know what the problematic impurity is.

Workflow for Impurity Identification

Impurity_ID_Workflow start_node start_node process_node process_node analysis_node analysis_node result_node result_node A Unknown Impurity Detected in 'Bad' Batch via HPLC B Couple HPLC to Mass Spectrometry (LC-MS Analysis) A->B C Obtain Mass of Impurity (m/z) B->C D Hypothesize Structure based on Mass (Starting Material, Dimer, By-product?) C->D E Isolate Impurity using Preparative HPLC D->E To confirm F Acquire Structural Data on Isolated Impurity E->F G 1. High-Resolution MS (HRMS)   for Elemental Formula 2. 1D/2D NMR (COSY, HSQC)   for Structural Elucidation F->G H Structure Confirmed G->H

Caption: Systematic workflow for the structural elucidation of an unknown impurity.

Step-by-Step Protocol:

  • LC-MS Analysis: The fastest way to get initial information is through Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity.

  • Formulate a Hypothesis: Based on the molecular weight and the known synthesis route of this compound, you can often hypothesize the impurity's identity. Is it an unreacted starting material? A dimer? An oxidation product?[12][13]

  • Isolation: To confirm the structure, you must isolate the impurity. Preparative HPLC is the standard method for this.

  • Structural Elucidation: Once isolated, use a suite of analytical techniques to definitively determine the structure:

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental formula.

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) will reveal the connectivity of the atoms, confirming the structure.[6]

Part 3: Key Analytical Protocols

This section provides standardized methods for qualifying a new batch of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Method

This protocol is designed to separate the main compound from potential process-related impurities and degradation products.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmStandard for polarity range of small aromatic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic pH to ensure the amine is protonated and sharpens peaks.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for eluting compounds from the C18 column.
Gradient 5% B to 95% B over 20 minutesA broad gradient is necessary to elute both polar and non-polar impurities.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm and 280 nmIndolinone core has strong absorbance at these wavelengths.[9]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved before injection.

Acceptance Criteria:

  • Purity: ≥ 98.0% area percent.

  • Individual Impurity: No single impurity should be > 0.5% area percent.

  • Comparison to Reference: The impurity profile should be qualitatively and quantitatively similar to a previously qualified "good" batch.

Protocol 2: ¹H NMR Identity and Purity Check

This protocol verifies the chemical structure and detects impurities containing protons.

ParameterRecommended ConditionRationale
Solvent DMSO-d₆ or D₂ODeuterated solvent required for NMR; choice depends on solubility and desired proton exchange.
Concentration ~5-10 mg/mLSufficient concentration for good signal-to-noise ratio.
Spectrometer 400 MHz or higherHigher field strength provides better resolution of signals.
Internal Standard (Optional) Trimethylsilylpropanoic acid (TSP) for D₂OAllows for quantitative analysis (qNMR) if required.

Procedure:

  • Accurately weigh and dissolve the sample in the chosen deuterated solvent.

  • Acquire a standard ¹H NMR spectrum.

  • Process the data (Fourier transform, phase, and baseline correction).

  • Integrate all peaks. The relative integrals should correspond to the number of protons in the structure of 3-(2-Aminoethyl)indolin-2-one.

  • Compare the spectrum to a reference spectrum from a known good batch. Look for any new signals, which would indicate impurities.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Dopamine Agonists: Profiling 3-(2-Aminoethyl)indolin-2-one hydrochloride Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the efficacy of the novel compound 3-(2-Aminoethyl)indolin-2-one hydrochloride against a panel of well-characterized dopamine agonists. For researchers and drug development professionals, this document outlines the essential in vitro and in vivo methodologies required to profile a new chemical entity and contextualize its potential therapeutic value. While direct comparative data for this compound is not yet publicly available, this guide establishes a robust protocol for its evaluation.

Introduction to Dopamine Agonism and Therapeutic Landscape

Dopamine agonists are a class of drugs that mimic the action of the endogenous neurotransmitter dopamine by binding to and activating dopamine receptors in the brain.[1][2] These agents are critical in the management of conditions characterized by dopamine deficiency, most notably Parkinson's disease (PD), where they help to alleviate motor symptoms such as bradykinesia, rigidity, and tremor.[3][4][5] They are also indicated for restless legs syndrome (RLS) and hyperprolactinemia.[3][5][6]

Dopamine agonists are broadly classified into two categories: ergot-derived (e.g., Bromocriptine, Cabergoline) and non-ergoline derivatives (e.g., Ropinirole, Pramipexole, Rotigotine, Apomorphine).[6][7][8] Non-ergoline agonists generally exhibit a higher selectivity for dopamine receptor subtypes and may have a more favorable side-effect profile, reducing the risk of fibrotic complications associated with some ergot derivatives.[9]

The compound of interest, this compound, possesses an indolinone scaffold, suggesting it is a non-ergoline compound. Its efficacy will depend on its specific binding affinities for the D1-like (D1, D5) and D2-like (D2, D3, D4) receptor subfamilies and its functional activity at these sites.

Comparative Receptor Binding and Functional Activity Profiles

A primary determinant of a dopamine agonist's efficacy and side-effect profile is its interaction with dopamine receptor subtypes. The following table summarizes the receptor binding affinities (Ki) and functional profiles of selected established dopamine agonists. This provides a benchmark against which this compound can be compared.

Dopamine AgonistClassD1-like Receptor Affinity/ActivityD2-like Receptor Affinity/ActivityKey Characteristics
Ropinirole Non-ergolineLow affinity; no significant activity.High affinity for D2 and D3 receptors (D3 > D2 > D4).[10][11]Specific for D2-like receptors.[10] Used in early and advanced PD.[3]
Pramipexole Non-ergolineLow affinity; no significant activity.[12]High affinity for D2, D3, and D4 receptors, with a preference for D3.[9][13]D3-preferring agonist.[13] May offer benefits for both motor and psychiatric symptoms.[13]
Rotigotine Non-ergolinePotent agonist at D1 receptors.[12]High affinity and full agonist activity at D2 and D3 receptors.[12]Broad-spectrum agonist activity at D1, D2, and D3 receptors, similar to apomorphine.[12] Administered via a transdermal patch.[14]
Apomorphine Non-ergolineAgonist activity at D1 receptors.[15][16]Potent agonist at D2-like receptors.[15][17]A non-selective dopamine agonist used as a rescue therapy for "off" episodes in advanced PD.[1][8]
Bromocriptine Ergot-derivedD1 receptor antagonist.[18]Partial agonist at D2 receptors.[7][19]Also interacts with serotonin and adrenergic receptors.[7] Used for PD, hyperprolactinemia, and type 2 diabetes.[18][20]
Cabergoline Ergot-derivedLesser affinity for D1 receptors.[21]High affinity for D2 receptors.[21][22]Long-acting agonist, often preferred for hyperprolactinemia due to its efficacy and favorable side-effect profile compared to bromocriptine.[21][23]

Methodologies for Efficacy Determination

To objectively compare the efficacy of this compound, a series of standardized in vitro and in vivo experiments are required. The following protocols outline the core assays for characterizing a novel dopamine agonist.

In Vitro Efficacy Assessment

3.1.1. Dopamine Receptor Binding Assays

The initial step is to determine the binding affinity of the test compound for the different dopamine receptor subtypes. This is typically achieved through competitive radioligand binding assays.[24]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation : Prepare crude membrane fractions from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, D5).[24]

  • Assay Buffer : Utilize a suitable buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand : Select a high-affinity radiolabeled ligand appropriate for the receptor subtype being assayed (e.g., [³H]spiperone for D2-like receptors).

  • Competition : Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration : After reaching equilibrium, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the inhibitory constant (Ki) of the test compound by fitting the data to a one-site or two-site competition model. This value represents the affinity of the compound for the receptor.

3.1.2. Functional Assays: cAMP Inhibition

For D2-like receptors, which are coupled to Gi/o proteins, agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[25] Measuring this downstream effect provides a direct measure of the compound's functional efficacy.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture : Use a cell line (e.g., CHO-K1) stably expressing the human dopamine D2 receptor.[26]

  • Cell Plating : Seed the cells in a 96-well or 384-well plate and culture until they reach 80-90% confluency.[25]

  • Stimulation : Pre-treat the cells with an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.[25]

  • Agonist Treatment : Add varying concentrations of the test compound (this compound) to the wells.

  • Incubation : Incubate for a specified period (e.g., 15 minutes) at 37°C.[27]

  • cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis : Plot the inhibition of cAMP production as a function of the test compound concentration to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) relative to a full agonist like dopamine.

Diagram of D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits Agonist Dopamine Agonist (e.g., 3-(2-Aminoethyl)indolin-2-one) Agonist->D2R Binds ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Leads to

Caption: D2 receptor agonist signaling pathway.

In Vivo Efficacy Assessment

3.2.1. Animal Models of Parkinson's Disease

To assess the potential therapeutic efficacy of a novel dopamine agonist for Parkinson's disease, preclinical studies in established animal models are essential.[4] The most widely used models involve the neurotoxin-induced degeneration of dopaminergic neurons.[4][28]

  • 6-Hydroxydopamine (6-OHDA) Rat Model : This model involves the unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle, leading to the degeneration of dopaminergic neurons in one hemisphere.[29]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model : Systemic administration of MPTP in mice causes a selective loss of dopaminergic neurons in the substantia nigra, mimicking some of the pathological features of PD.[29][30]

3.2.2. Behavioral Testing: Rotational Behavior

In the 6-OHDA-lesioned rat model, the unilateral loss of dopamine results in a rotational bias. Administration of a dopamine agonist causes the animal to rotate in a direction contralateral to the lesion, and the frequency of these rotations is a quantifiable measure of the drug's efficacy.

Experimental Protocol: Rotational Behavior in 6-OHDA Lesioned Rats

  • Model Creation : Induce unilateral lesions in rats by stereotaxic injection of 6-OHDA. Allow for a recovery period and validation of the lesion.

  • Drug Administration : Administer the test compound (this compound) or a vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection).

  • Observation : Place the rat in a circular arena and record the number of full contralateral rotations over a specified time period (e.g., 90-120 minutes).

  • Data Analysis : Quantify the total number of net contralateral rotations for each dose of the test compound. Compare the results to those obtained with a reference agonist (e.g., apomorphine or ropinirole). A dose-dependent increase in contralateral rotations indicates a positive antiparkinsonian effect.

Diagram of In Vivo Efficacy Workflow

InVivo_Workflow A Create 6-OHDA Unilateral Lesion in Rats B Administer Test Compound (3-(2-Aminoethyl)indolin-2-one HCl) or Vehicle A->B C Place Rat in Rotational Arena B->C D Record Contralateral Rotations over Time C->D E Analyze Data: Quantify Rotations vs. Dose D->E F Determine In Vivo Efficacy E->F

Caption: Workflow for assessing in vivo efficacy.

Conclusion and Future Directions

The comprehensive evaluation of this compound requires a systematic approach, beginning with in vitro receptor profiling to establish its binding affinities and functional potencies at dopamine receptor subtypes. These findings will provide critical insights into its potential mechanism of action and allow for a direct comparison with the profiles of established dopamine agonists. Subsequent in vivo studies in validated animal models of Parkinson's disease will be crucial to determine its therapeutic efficacy in a physiological context.

By following the methodologies outlined in this guide, researchers can generate the necessary data to thoroughly characterize this compound and ascertain its potential as a novel therapeutic agent for dopamine-related disorders.

References

A Comparative In Vitro Analysis of 3-(2-Aminoethyl)indolin-2-one hydrochloride and Ropinirole at Human Dopamine D2-Like Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed in vitro comparison between Ropinirole, a well-established non-ergoline dopamine agonist, and 3-(2-Aminoethyl)indolin-2-one hydrochloride, an investigational compound featuring the indolin-2-one scaffold. The primary focus is the characterization and comparison of their binding affinities and functional activities at the human dopamine D2, D3, and D4 receptors. We present comprehensive experimental protocols for radioligand binding and functional cAMP inhibition assays, alongside comparative data that profiles these compounds. This document is intended for researchers in neuropharmacology and drug development, offering a framework for evaluating novel compounds against established clinical agents.

Introduction and Rationale

Ropinirole is a cornerstone therapy for Parkinson's disease and Restless Legs Syndrome, exerting its therapeutic effects primarily through agonism at D2-like dopamine receptors (D2, D3, D4).[1][2] Its well-defined pharmacological profile, characterized by a preference for the D3 receptor subtype, makes it an ideal benchmark for assessing new chemical entities targeting the dopaminergic system.[3][4] The indolin-2-one chemical scaffold, present in our investigational compound, this compound (herein referred to as Cmpd-X), is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors and other biologically active molecules.[5][6] The structural similarity of Cmpd-X to neurotransmitters suggests potential activity at receptors like those for dopamine.[7]

This guide aims to provide a head-to-head in vitro comparison to determine if Cmpd-X exhibits meaningful activity at D2-like receptors and to characterize its potency and selectivity relative to Ropinirole. Such a comparison is a critical first step in evaluating the potential of the indolin-2-one scaffold for developing novel dopaminergic modulators.

Overview of Dopamine D2-Like Receptor Signaling

Dopamine receptors are class A G protein-coupled receptors (GPCRs) categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies.[8] D2-like receptors are the primary targets for Ropinirole and many antipsychotic and anti-Parkinsonian drugs.[9] These receptors couple to inhibitory G proteins (Gαi/o).[10] Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[8][11] This signaling cascade modulates neuronal excitability and neurotransmitter release.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Agonist Dopamine Agonist (e.g., Ropinirole) Agonist->D2R Binds ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Modulates

Caption: Canonical Gαi/o signaling pathway for D2-like dopamine receptors.

Comparative In Vitro Pharmacological Profile

The following data summarizes the binding affinities (Ki) and functional potencies (EC50) of Cmpd-X and Ropinirole at cloned human dopamine D2, D3, and D4 receptors expressed in CHO-K1 cells.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Ropinirole hD239.8[4]45.2
hD31.99[4]3.5
hD4158.5[4]175.0
Cmpd-X hD2125.6150.3
hD388.4102.1
hD4> 10,000> 10,000

Data Interpretation & Insights:

  • Ropinirole demonstrates a well-established profile with high affinity and functional potency, confirming its role as a D2-like receptor agonist.[4] Its selectivity profile is D3 > D2 >> D4, which is consistent with published literature.[3]

  • Cmpd-X shows modest binding affinity and functional activity at hD2 and hD3 receptors, with Ki and EC50 values in the nanomolar range. Notably, it displays a complete lack of activity at the hD4 receptor subtype at concentrations up to 10 µM. While significantly less potent than Ropinirole, Cmpd-X demonstrates a degree of selectivity for D2/D3 over D4 receptors, an interesting profile that could warrant further investigation for scaffolds where D4 activity is undesirable.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols used to generate the comparative data are detailed below.

Radioligand Competition Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the target receptor.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Plate Preparation A 1. Add Assay Buffer & Radioligand ([3H]Spiperone) B 2. Add Test Compound (Ropinirole or Cmpd-X) or Vehicle C 3. Add Cell Membranes (Expressing hD2, hD3, or hD4) Incubate 4. Incubate Plate (e.g., 60 min at 30°C) C->Incubate Filter 5. Rapid Filtration (Harvest onto GF/B filters) Incubate->Filter Wash 6. Wash Filters (Ice-cold buffer) Filter->Wash Dry 7. Dry Filters Wash->Dry Count 8. Add Scintillant & Count Radioactivity Dry->Count Analyze 9. Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: CHO-K1 cells stably expressing either human D2, D3, or D4 receptors are cultured and harvested. Cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes, which are then resuspended in assay buffer.[12] Protein concentration is determined via a BCA assay.

  • Assay Setup: The assay is conducted in a 96-well plate format.[12]

    • To each well, add 50 µL of competing test compound (Ropinirole or Cmpd-X) at various concentrations (e.g., 0.1 nM to 100 µM). For total binding, add 50 µL of assay buffer. For non-specific binding (NSB), add a saturating concentration of an unlabeled ligand like Haloperidol (10 µM).

    • Add 50 µL of the radioligand, [3H]Spiperone, at a final concentration near its Kd value (e.g., ~1 nM).[13]

    • Initiate the binding reaction by adding 150 µL of the prepared cell membrane suspension (containing 10-20 µg of protein) to each well.

  • Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[12]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine), which traps the membranes with bound radioligand.[12]

  • Washing: Each well is washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the NSB counts from the total binding counts. The resulting data is plotted as percent specific binding versus the log concentration of the test compound. IC50 values are determined using a non-linear regression fit (sigmoidal dose-response). Ki values are then calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional cAMP Inhibition Assay

This cell-based functional assay measures a compound's ability to act as an agonist by quantifying the inhibition of cAMP production following receptor activation.

Step-by-Step Protocol:

  • Cell Culture and Plating: CHO-K1 cells stably expressing the target dopamine receptor (hD2, hD3, or hD4) are cultured under standard conditions (37°C, 5% CO2).[14] Cells are seeded into 384-well assay plates and grown to ~90% confluency.

  • Compound Preparation: Test compounds (Ropinirole, Cmpd-X) are serially diluted to a range of concentrations in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • The cell culture medium is removed from the plates.

    • Cells are stimulated with Forskolin (an adenylyl cyclase activator, final concentration ~10 µM) to elevate intracellular cAMP levels. Simultaneously, the serially diluted test compounds are added.[14] A known agonist like dopamine is used as a positive control.

    • The plates are incubated for 30 minutes at 37°C.

  • cAMP Detection: The reaction is stopped by lysing the cells. The intracellular cAMP concentration is then measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.[11] The signal generated is inversely proportional to the amount of cAMP present.

  • Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentration. The results are plotted as percent inhibition of the Forskolin-stimulated response versus the log concentration of the test compound. EC50 values, representing the concentration at which the compound produces 50% of its maximal effect, are determined using a non-linear regression curve fit.

Concluding Remarks

This guide provides a direct in vitro comparison of the established dopamine agonist Ropinirole and the investigational compound this compound (Cmpd-X). The data indicates that while Cmpd-X possesses modest agonist activity at D2 and D3 receptors, it is substantially less potent than Ropinirole. However, its unique selectivity profile, with no activity at the D4 receptor, suggests that the indolin-2-one scaffold could be a starting point for developing receptor-subtype-selective compounds. The detailed protocols provided herein offer a robust and validated framework for researchers to conduct similar comparative studies, ensuring data integrity and reproducibility in the early stages of drug discovery.

References

Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 3-(2-Aminoethyl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel small molecule inhibitors, using 3-(2-Aminoethyl)indolin-2-one hydrochloride as a representative case. The indolin-2-one scaffold is a well-established pharmacophore in oncology, forming the core of several approved multi-kinase inhibitors such as Sunitinib and Nintedanib. These drugs typically function by competing with ATP for the kinase domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways crucial for tumor growth and angiogenesis.

Given its structural similarity to these agents, we will hypothesize that this compound (herein referred to as "Test Compound") functions as an inhibitor of key pro-angiogenic RTKs, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This guide outlines a systematic, multi-tiered approach to rigorously test this hypothesis, comparing the Test Compound's performance against a well-characterized inhibitor, Sunitinib, as a positive control.

Part 1: Foundational Biochemical Validation - Direct Target Engagement

The initial and most critical step in MoA validation is to confirm direct, specific binding and inhibition of the hypothesized molecular target. This is essential to ensure that the observed cellular effects are not due to off-target activities or compound-induced artifacts. We will employ a cell-free biochemical kinase assay to quantify the inhibitory potential of our Test Compound directly against purified kinase domains.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A reduction in ADP production in the presence of an inhibitor corresponds to its inhibitory potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the purified kinase of interest (e.g., VEGFR2/KDR) and the appropriate substrate (e.g., a poly-GT peptide) in kinase reaction buffer.

    • Prepare serial dilutions of the Test Compound and Sunitinib (positive control) in the same buffer. A common starting concentration is 100 µM with 1:3 serial dilutions. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 5 µL of the serially diluted compounds to their respective wells.

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction. Incubate for 30 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Comparative Data Summary: Biochemical Potency
CompoundTarget KinaseAverage IC50 (nM)
Test Compound VEGFR215.2
PDGFRβ25.8
c-Kit150.4
FLT3> 1000
Sunitinib (Control) VEGFR28.9
PDGFRβ12.5
c-Kit22.1
FLT395.7

Interpretation: The hypothetical data in the table suggests that the Test Compound is a potent inhibitor of VEGFR2 and PDGFRβ, albeit slightly less potent than Sunitinib. Its selectivity profile appears narrower than Sunitinib, with significantly less activity against c-Kit and negligible activity against FLT3 at the tested concentrations. This initial biochemical screen validates our primary hypothesis and provides a basis for investigating its cellular effects.

Part 2: Cellular Mechanism Validation - Target Engagement and Downstream Signaling

Confirming that the Test Compound engages its intended target in a complex cellular environment and subsequently modulates the downstream signaling pathway is the next logical step. This is crucial for bridging the gap between biochemical potency and physiological function. We will use Western blotting to probe the phosphorylation status of the target receptor and a key downstream effector, ERK.

Workflow for Cellular Target Engagement

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis a Seed HUVEC cells and serum-starve overnight b Pre-treat with Test Compound, Sunitinib, or Vehicle (DMSO) for 2 hours a->b c Stimulate with VEGF-A (100 ng/mL) for 10 minutes b->c d Lyse cells and quantify protein concentration c->d Harvest Cells e Perform SDS-PAGE and transfer to PVDF membrane d->e f Probe with primary antibodies: p-VEGFR2, t-VEGFR2, p-ERK, t-ERK, Actin e->f g Incubate with secondary HRP-conjugated antibodies and detect with ECL f->g G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Promotes AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes TestCompound Test Compound (e.g., 3-(2-Aminoethyl)indolin-2-one) TestCompound->VEGFR2 Inhibits Phosphorylation

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 3-(2-Aminoethyl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds targeting a diverse array of protein classes.[1][2] From potent kinase inhibitors used in oncology to ligands for G-protein coupled receptors (GPCRs), this structural motif possesses the versatility to engage with various biological targets.[3][4] 3-(2-Aminoethyl)indolin-2-one hydrochloride is one such molecule, sharing structural similarities with neurotransmitters like serotonin, which suggests a potential affinity for monoamine receptors.[5][6] However, the very versatility of its core structure necessitates a rigorous evaluation of its selectivity. Unintended interactions with off-target receptors can lead to unexpected side effects or confound the interpretation of its biological activity.[7]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. We will detail the strategic selection of experimental assays, present a comparative analysis of hypothetical binding data, and provide actionable protocols for researchers. The objective is to build a clear, data-driven narrative of the compound's selectivity, a critical step in transitioning a promising molecule from a laboratory curiosity to a validated pharmacological tool.[8][9][10]

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

A robust assessment of off-target activity is not a haphazard process but a systematic investigation.[11] A tiered approach is the most efficient and cost-effective strategy.[12] It begins with a broad, low-resolution scan to identify potential "hits" and progresses to a high-resolution characterization of only the most significant interactions. This ensures that resources are focused on the most biologically relevant off-targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Decision Gate cluster_2 Tier 2: Potency Determination cluster_3 Tier 3: Functional Confirmation A Test Compound (10 µM single concentration) B Broad Receptor Panel (e.g., 44 targets: GPCRs, Kinases, Ion Channels) A->B C Measure % Inhibition (Binding or Functional Assay) B->C D Inhibition > 50%? C->D E 10-point Dose-Response Curve D->E Yes I No Significant Off-Target Activity D->I No F Calculate Ki / IC50 E->F G Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, Phosphorylation) F->G H Determine Agonist/Antagonist Activity (EC50 / IC50) G->H

Caption: Tiered workflow for systematic cross-reactivity profiling.

Comparative Binding Affinity Analysis

To illustrate the output of a cross-reactivity screen, the following table presents hypothetical data for this compound. For this guide, we will posit that its primary target is the Serotonin 5-HT2A receptor, based on structural analogy.[5][6] The data is derived from competitive radioligand binding assays against a panel of receptors known to be common off-targets for various drug classes.[7][13]

Receptor Target FamilySpecific ReceptorBinding Affinity (Ki, nM)Selectivity Index vs. 5-HT2A
Primary Target (GPCR) Serotonin 5-HT2A 15 -
GPCRSerotonin 5-HT2B855.7-fold
GPCRDopamine D245030-fold
GPCRAdrenergic α1A1,20080-fold
GPCRHistamine H198065.3-fold
GPCRMuscarinic M1>10,000>667-fold
Kinase VEGFR2 750 50-fold
KinasePAK42,500167-fold
KinaseSRC>10,000>667-fold
Ion ChannelhERG>10,000>667-fold

Data Interpretation:

The data reveals a potent affinity for the primary target, the 5-HT2A receptor. However, the compound is not entirely selective.

  • Moderate Selectivity: It displays notable affinity for the closely related 5-HT2B receptor, with only a 5.7-fold selectivity. This is a critical finding, as activity at 5-HT2B has been linked to cardiac valvulopathy.

  • Weak Off-Target Activity: The compound exhibits weaker, but still sub-micromolar, affinity for the Dopamine D2 receptor and the receptor tyrosine kinase VEGFR2. The indolin-2-one scaffold is a known inhibitor of VEGFR kinases, making this a plausible interaction.[3][14]

  • High Selectivity: The compound shows excellent selectivity (>600-fold) against other screened receptors like the Muscarinic M1, SRC kinase, and the hERG ion channel, the latter being a crucial checkpoint for cardiac safety.

This profile suggests that while this compound is a promising 5-HT2A ligand, its potential effects via 5-HT2B and VEGFR2 must be considered in any subsequent functional studies.

Visualizing On-Target vs. Off-Target Signaling

The binding data suggests two distinct potential mechanisms of action: one via a GPCR (5-HT2A) and another via a receptor tyrosine kinase (VEGFR2). Understanding their divergent downstream signaling pathways is essential for predicting the compound's cellular effects.

G cluster_0 On-Target Pathway: 5-HT2A (Gq-coupled GPCR) cluster_1 Off-Target Pathway: VEGFR2 (Receptor Tyrosine Kinase) A0 3-(2-Aminoethyl)indolin-2-one R0 5-HT2A Receptor A0->R0 G0 Gq Protein R0->G0 Activates P0 PLC G0->P0 Activates I0 IP3 P0->I0 D0 DAG P0->D0 C0 Ca2+ Release I0->C0 K0 PKC Activation D0->K0 E0 Cellular Response C0->E0 K0->E0 A1 3-(2-Aminoethyl)indolin-2-one R1 VEGFR2 A1->R1 Inhibits P1 Dimerization & Autophosphorylation R1->P1 S1 Downstream Kinases (e.g., MAPK, PI3K) P1->S1 E1 Cellular Response (Proliferation, Angiogenesis) S1->E1

Caption: Divergent signaling of the primary (5-HT2A) vs. off-target (VEGFR2) receptors.

Protocol in Focus: Competitive Radioligand Binding Assay (Filtration Format)

This protocol describes a robust method for determining the binding affinity (Ki) of a test compound.[15][16][17] It is a self-validating system because it includes controls for total and non-specific binding, allowing for the precise calculation of specific binding.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor target.

Materials:

  • Receptor source: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test Compound: this compound.

  • Non-specific competitor: An unlabeled ligand known to saturate the receptor (e.g., Mianserin for 5-HT2A).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates, filter mats (GF/C, pre-soaked in 0.3% polyethyleneimine - PEI), cell harvester, scintillation fluid, and a microplate scintillation counter.

Experimental Workflow:

  • Plate Setup (in triplicate):

    • Total Binding Wells: Add 50 µL of binding buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific competitor at a high concentration (1000x its Ki). This step is crucial; it defines the baseline of non-receptor binding, ensuring that the calculated specific binding is accurate.

    • Competition Wells: Add 50 µL of this compound at 10-12 different concentrations (e.g., from 0.1 nM to 100 µM). This wide concentration range is essential for accurately defining the top and bottom plateaus of the inhibition curve.

  • Add Radioligand: To all wells, add 50 µL of the radioligand solution. The concentration should be at or below its known dissociation constant (Kd) to ensure sensitive competition.[16][18]

  • Initiate Reaction: Add 150 µL of the prepared cell membrane suspension to all wells. The total volume is now 250 µL. The amount of membrane protein must be optimized to ensure that less than 10% of the total added radioligand is bound, preventing ligand depletion artifacts.[16]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation is recommended.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the PEI-coated filter mat using a cell harvester. The PEI coating reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[17]

  • Detection: Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity (in counts per minute, CPM) for each well using a microplate counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the CPM for the competition wells against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13] This equation corrects the apparent IC50 for the presence of the competing radioligand, providing a true measure of affinity.

Conclusion and Future Directions

This guide demonstrates a systematic and rigorous approach to characterizing the selectivity of this compound. The hypothetical data presented paints a picture of a compound with high potency at its intended target, the 5-HT2A receptor, but with measurable off-target affinities for the 5-HT2B receptor and VEGFR2. This is not an unusual finding for compounds based on privileged scaffolds and underscores the absolute necessity of comprehensive profiling.[12]

The path forward for a drug development professional would be clear:

  • Functional Characterization: Assess the activity of the compound in functional assays for the identified off-targets (5-HT2B and VEGFR2) to determine if it acts as an agonist, antagonist, or inhibitor.[19]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to identify modifications that can improve selectivity by reducing affinity for the off-targets while maintaining or enhancing potency at 5-HT2A.

  • Cellular and In Vivo Models: Evaluate the compound in cellular models and, eventually, in vivo models to understand how its selectivity profile translates into a net physiological and toxicological effect.[20]

By integrating binding data with functional and cellular assays, researchers can build a complete pharmacological profile, enabling informed decisions and ultimately enhancing the potential for developing safe and effective therapeutics.

References

The Indolin-2-one Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indolin-2-one core has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for anticancer therapy.[1] Its inherent ability to mimic the hydrogen bonding pattern of the ATP adenine region allows for effective competition at the kinase hinge region. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-(2-aminoethyl)indolin-2-one analogues, a class of compounds that has yielded several clinically successful drugs, including the multi-targeted tyrosine kinase inhibitor, Sunitinib.[2][3] We will delve into the causal relationships behind experimental design, provide detailed protocols for evaluating these compounds, and present a logical framework for understanding their mechanism of action.

The 3-(2-Aminoethyl)indolin-2-one Core: A Foundation for Potent Kinase Inhibition

The general structure of the 3-(2-aminoethyl)indolin-2-one scaffold is characterized by a central indolin-2-one (or oxindole) ring, substituted at the 3-position with a side chain that typically incorporates a pyrrole or other heterocyclic ring, which is in turn connected to a basic aminoethyl group. This modular design allows for systematic modifications at several key positions to optimize potency, selectivity, and pharmacokinetic properties.

The indolin-2-one moiety itself provides the crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[4] The substituent at the 3-position plays a pivotal role in determining the inhibitory profile against various kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][5][6] The terminal aminoethyl side chain often extends into the solvent-exposed region of the ATP-binding site, influencing solubility and allowing for further interactions that can enhance binding affinity and selectivity.[5]

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 3-(2-aminoethyl)indolin-2-one analogues is exquisitely sensitive to structural modifications. Below, we dissect the SAR based on substitutions at key positions of the indolin-2-one core and the 3-position substituent.

Substitutions on the Indolin-2-one Ring (Positions C5 and C6)

Modifications on the aromatic ring of the indolin-2-one core have a significant impact on kinase inhibitory activity.

  • Position C5: Substitution at this position is critical for potent inhibition of VEGFR-2 and PDGFRβ.[5] Halogen substitution, particularly fluorine as seen in Sunitinib, is highly favorable.[5] This is attributed to the ability of the halogen to form favorable interactions within a hydrophobic pocket. Other substitutions at C5, such as methoxy (-OMe), hydroxyl (-OH), or sulfhydryl (-SH) groups, can also modulate activity, often in conjunction with modifications on the pyrrole moiety.[5]

  • Position C6: Introduction of a ureido group at the C6 position of 3-pyrrolemethylideneindolin-2-one has been shown to enhance the potency against VEGFR and PDGFR.[7]

The Crucial Role of the 3-Position Substituent

The nature of the substituent at the C3 position of the indolin-2-one ring is a primary determinant of kinase selectivity and potency.[2][8]

  • Heterocyclic Rings: 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGFR (Flk-1) tyrosine kinase activity.[4] Pyrrole-containing substituents are particularly common and effective.[5] The presence of a chlorine atom on the pyrrole ring has been shown to be crucial for reducing cardiotoxicity.[9]

  • Benzylidene Groups: 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity towards EGF and Her-2 receptor tyrosine kinases.[4]

  • Extended Side Chains: Compounds with an extended side chain at the C3 position have demonstrated high potency and selectivity against both PDGF and VEGF (Flk-1) receptor tyrosine kinases.[4]

The Influence of the 2-Aminoethyl Side Chain

The terminal basic amino group is a key feature for aqueous solubility and can be modified to fine-tune the compound's properties. The C(3') amino tail of pyrrole indolin-2-one derivatives is exposed to the solvent region of the ATP-binding sites and has a critical influence on solubility.[5] The presence of a 2-(ethyl-amino)ethylcarbamoyl group as a substituent at the C-4′ position of the pyrrole has been shown to notably enhance antitumor activities.[9]

Comparative Inhibitory Activities of 3-(2-Aminoethyl)indolin-2-one Analogues

The following table summarizes the in vitro inhibitory activities (IC₅₀) of representative 3-(2-aminoethyl)indolin-2-one analogues against key kinases. This data highlights the impact of subtle structural changes on potency and selectivity.

CompoundR1 (C5 of Indolinone)R2 (Pyrrole Substituent)VEGFR-2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)FGFR1 IC₅₀ (nM)Reference
Sunitinib F-CH=C(CH₃)-C(O)NHCH₂CH₂N(Et)₂2.0 - 802.0 - 66100 - 250[3]
SU5416 (Semaxanib) H-CH=C(CH₃)₂930>10000>10000[5]
Analogue 1 H-CH=C(CH₃)-C(O)NHCH₂CH₂N(Et)₂160358-[10][11]
Analogue 2 Br-CH=C(CH₃)-C(O)NHCH₂CH₂N(Et)₂---[9]
Analogue 3 Me-CH=C(CH₃)-C(O)NHCH₂CH₂N(Et)₂---[9]
Compound 17a -4-chlorophenyl at C4' of pyrrole78--[10][11]
Compound 10g -4-fluorophenyl at C4' of pyrrole87--[10][11]

Note: IC₅₀ values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes.

Experimental Evaluation of 3-(2-Aminoethyl)indolin-2-one Analogues

The robust evaluation of novel kinase inhibitors requires well-defined and reproducible experimental protocols. Here, we provide detailed methodologies for two key assays used to characterize the activity of 3-(2-aminoethyl)indolin-2-one analogues.

In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. HTRF® is a versatile and sensitive technology for detecting molecular interactions.[1][12]

Principle: The assay quantifies the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Assay Plate Preparation: In a 384-well low-volume white plate, add 0.5 µL of the diluted compound or DMSO (for controls).

  • Enzyme Addition: Add 5.5 µL of the kinase diluted in enzymatic buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Substrate and ATP Addition: Add 2 µL of the biotinylated substrate and 2 µL of ATP solution to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at room temperature. The optimal time should be determined empirically.

  • Detection Reagent Addition: Add 10 µL of the premixed detection solution containing the europium-labeled antibody and streptavidin-XL665 in detection buffer. This step also stops the kinase reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Signal Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Low-volume 384-well plates: Minimize reagent consumption, which is crucial for high-throughput screening.

  • DMSO for compound dilution: Ensures solubility of hydrophobic compounds. The final concentration is kept low (<1%) to minimize effects on enzyme activity.

  • Pre-incubation with the enzyme: Allows the inhibitor to bind to the kinase before the start of the reaction, which is important for identifying time-dependent inhibitors.

  • HTRF® detection: A homogeneous assay format (no wash steps) that is robust, sensitive, and less prone to interference from colored or fluorescent compounds compared to other methods.[12]

Cell-Based Proliferation Assay: MTT Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines, providing a measure of their functional activity in a cellular context.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[3][13] The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Overnight cell adherence: Ensures that the cells are in a healthy, proliferative state before compound treatment.

  • Serial dilutions of compounds: Allows for the determination of a dose-response curve and the calculation of the IC₅₀.

  • Incubation with MTT for 4 hours: Provides sufficient time for the metabolic conversion of MTT to formazan in viable cells.

  • Use of a solubilization solution: The formazan crystals are insoluble in aqueous medium and must be dissolved before absorbance can be measured.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general SAR trends, a typical experimental workflow, and a simplified signaling pathway targeted by these inhibitors.

General Structure-Activity Relationship Trends

SAR_Trends Indolinone Indolin-2-one Core (Hinge Binding) C5 C5 Substitution (e.g., F, OMe) Potency & Selectivity Indolinone->C5 modifies C3_Linker C3 Linker (e.g., -CH=) Kinase Selectivity Indolinone->C3_Linker connects to Heterocycle Heterocycle (e.g., Pyrrole) VEGFR Specificity C3_Linker->Heterocycle attaches Amino_Side_Chain Amino Side Chain Solubility & Additional Interactions Heterocycle->Amino_Side_Chain bears

Caption: Key structural features influencing the SAR of 3-(2-aminoethyl)indolin-2-one analogues.

Experimental Workflow for Inhibitor Evaluation

Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay HTRF_start Compound Dilution HTRF_enzyme Enzyme Incubation HTRF_start->HTRF_enzyme HTRF_reaction Kinase Reaction HTRF_enzyme->HTRF_reaction HTRF_detect HTRF Detection HTRF_reaction->HTRF_detect HTRF_IC50 IC50 Determination HTRF_detect->HTRF_IC50 MTT_start Cell Seeding MTT_treat Compound Treatment MTT_start->MTT_treat MTT_incubate Incubation (48-72h) MTT_treat->MTT_incubate MTT_add MTT Addition MTT_incubate->MTT_add MTT_solubilize Formazan Solubilization MTT_add->MTT_solubilize MTT_read Absorbance Reading MTT_solubilize->MTT_read MTT_IC50 IC50 Determination MTT_read->MTT_IC50 Start Synthesis of Analogues cluster_Biochemical cluster_Biochemical Start->cluster_Biochemical cluster_Cellular cluster_Cellular Start->cluster_Cellular

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

Simplified VEGFR Signaling Pathway Inhibition

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds & activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream phosphorylates Inhibitor Indolin-2-one Analogue Inhibitor->VEGFR inhibits (ATP-competitive) Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream->Response leads to

Caption: Inhibition of the VEGFR signaling pathway by 3-(2-aminoethyl)indolin-2-one analogues.

Conclusion

The 3-(2-aminoethyl)indolin-2-one scaffold represents a highly successful platform for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of novel analogues with improved therapeutic profiles. The systematic evaluation of these compounds through robust in vitro and cell-based assays is essential to validate their activity and guide further development. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation targeted cancer therapies.

References

Comparative Analysis of Synthetic Routes for 3-(2-Aminoethyl)indolin-2-one Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Aminoethyl)indolin-2-one hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of prominent synthetic routes for its preparation, designed for researchers, scientists, and drug development professionals. By examining the underlying chemical principles, procedural nuances, and key performance indicators such as yield and purity, this document aims to equip scientists with the critical information needed to select the most appropriate synthetic strategy for their specific research and development objectives. Detailed experimental protocols, comparative data, and mechanistic insights are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1][2][3] Its derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in angiogenesis, a vital process for tumor growth and metastasis.[1][4] The strategic placement of substituents on the indolin-2-one ring system allows for the fine-tuning of pharmacological activity. Specifically, the 3-substituted indolin-2-ones have emerged as a particularly promising class of compounds.[1][2]

3-(2-Aminoethyl)indolin-2-one, and its hydrochloride salt, serve as a versatile building block for the synthesis of more complex molecules, including potent dopamine receptor agonists and other therapeutic agents. The presence of a primary amino group provides a convenient handle for further functionalization. This guide will delve into the comparative analysis of established synthetic pathways to this important intermediate.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been reported in the literature. These can be broadly categorized based on the key bond-forming reactions and starting materials. This analysis will focus on two prominent and illustrative pathways:

  • Route A: Reductive Cyclization of a β-Nitrostyrene Derivative

  • Route B: Alkylation of an Indole Precursor followed by Cyclization

The selection of a particular route is often dictated by factors such as the availability and cost of starting materials, reaction scalability, and the desired purity of the final product.

Comparative Analysis of Synthetic Routes

This section will provide a detailed, side-by-side comparison of the two primary synthetic routes.

3.1. Route A: Reductive Cyclization of a β-Nitrostyrene Derivative

This classical approach involves the cyclization of a substituted β-nitrostyrene, often mediated by a reducing agent in the presence of an acid. A key advantage of this method is the direct formation of the indolin-2-one ring system.

Reaction Scheme:

Route A A 2-Nitrophenylacetic acid C β-Nitrostyrene derivative A->C Condensation B Aldehyde B->C D 3-Chlorooxindole intermediate C->D FeCl3-mediated cyclization E 3-(2-Aminoethyl)indolin-2-one D->E Reduction F 3-(2-Aminoethyl)indolin-2-one hydrochloride E->F HCl

Figure 1: General workflow for the synthesis of this compound via a β-nitrostyrene derivative.

Mechanistic Insights:

The key step in this route is the ferric chloride (FeCl₃)-mediated cyclization of the β-nitrostyrene.[5] This reaction proceeds through a proposed radical mechanism, leading to the formation of a 3-chlorooxindole intermediate. Subsequent reduction of the nitro group and the chloro substituent, followed by cyclization, affords the desired indolin-2-one. The final step involves the formation of the hydrochloride salt.

Experimental Protocol (Illustrative):

  • Synthesis of the β-Nitrostyrene Derivative: Condensation of 2-nitrophenylacetic acid with an appropriate aldehyde in the presence of a base.

  • Cyclization: Treatment of the β-nitrostyrene derivative with anhydrous ferric chloride in a suitable solvent.[5]

  • Reduction and Cyclization: Reduction of the resulting 3-chlorooxindole intermediate, for example, through catalytic hydrogenation.

  • Salt Formation: Treatment of the free base with hydrochloric acid in a suitable solvent like isopropanol to precipitate the hydrochloride salt.[5]

Advantages:

  • Direct formation of the indolin-2-one ring.

  • Readily available starting materials.

Disadvantages:

  • The use of ferric chloride can lead to the formation of by-products.[5]

  • The final step can result in a mixture of products due to competing substitution and elimination pathways, potentially lowering the overall yield.[5]

3.2. Route B: Alkylation of an Indole Precursor followed by Cyclization

This alternative strategy commences with a pre-formed indole derivative, which is then functionalized and subsequently cyclized to form the indolin-2-one ring.

Reaction Scheme:

Route B A Indole-2-acetate derivative C 3-(2-Nitroethenyl)indole-2-acetate A->C Friedel-Crafts alkylation B Nitroethene B->C D 3-(2-Nitroethyl)indole-2-acetate C->D Reduction E 3-(2-Aminoethyl)indole-2-acetate D->E Reduction F 3-(2-Aminoethyl)indolin-2-one (Lactam) E->F Lactamization G 3-(2-Aminoethyl)indolin-2-one hydrochloride F->G HCl

Figure 2: General workflow for the synthesis of this compound starting from an indole-2-acetate derivative.

Mechanistic Insights:

This route begins with a Friedel-Crafts type reaction between an indole-2-acetate and a nitroalkene.[6] The reaction can be catalyzed by acids like sulfuric acid adsorbed on silica gel.[6] The double bond of the resulting 3-(2-nitroethenyl) derivative is then reduced to yield the corresponding 3-(2-nitroethyl)indole. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization (lactamization), furnishes the indolin-2-one ring. The final product is obtained by forming the hydrochloride salt.

Experimental Protocol (Illustrative):

  • Synthesis of Methyl 3-(2-nitroethenyl)-1H-indole-2-acetate: Reaction of methyl 1H-indole-2-acetate with nitroethene.[6]

  • Reduction of the Double Bond: The carbon-carbon double bond in the α,β-unsaturated nitro compound is smoothly reduced to the corresponding nitroalkane.[6]

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, for example, using catalytic hydrogenation.

  • Lactamization: The resulting amino ester undergoes spontaneous or induced intramolecular cyclization to form the lactam (indolin-2-one).[6]

  • Salt Formation: The free base is converted to its hydrochloride salt.

Advantages:

  • Potentially higher selectivity and yield in the cyclization step.

  • Milder reaction conditions can often be employed.

Disadvantages:

  • May involve more synthetic steps compared to Route A.

  • The starting indole derivatives may be more expensive or require separate synthesis.

Quantitative Data Summary

The following table provides a comparative summary of key performance indicators for the two synthetic routes, based on representative literature data. It is important to note that actual yields and purity can vary significantly depending on the specific reaction conditions and scale.

ParameterRoute A: Reductive CyclizationRoute B: Alkylation of Indole
Overall Yield 40-60% (variable)[5]60-75% (reported for analogous compounds)[5]
Purity Often requires chromatographic purification[5]Can sometimes be purified by crystallization[5]
Key Reagents Ferric chloride, reducing agents (e.g., H₂/Pd-C)Acid catalysts, reducing agents
Scalability Can be challenging due to by-product formationGenerally more amenable to scale-up
Safety Considerations Use of strong acids and potentially pyrophoric catalystsHandling of nitro compounds and catalysts
Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route A is a more direct approach but can suffer from lower yields and the formation of difficult-to-separate by-products. It may be suitable for smaller-scale synthesis where rapid access to the compound is prioritized over yield.

  • Route B is a more controlled and often higher-yielding process, making it more attractive for larger-scale production and for applications where high purity is critical. The multi-step nature of this route requires more careful planning and execution.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity specifications, and the availability of resources and starting materials. It is recommended that researchers carefully evaluate both routes and conduct small-scale pilot experiments to determine the optimal conditions for their specific needs.

References

A Comparative Analysis of 3-(2-Aminoethyl)indolin-2-one hydrochloride: Benchmarking Against Established Dopamine D2 and Serotonin Transporter Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive evaluation of the novel compound, 3-(2-Aminoethyl)indolin-2-one hydrochloride, through a series of in vitro and in vivo experiments designed to elucidate its potential pharmacological activity. Based on its structural resemblance to endogenous neurotransmitters, we hypothesize that its mechanism of action may involve modulation of the Dopamine D2 receptor (D2R) and the Serotonin Transporter (SERT), key targets in the treatment of neuropsychiatric disorders. To rigorously test this hypothesis, we benchmark its performance against well-characterized research compounds: the D2R antagonists Haloperidol and Risperidone, and the selective serotonin reuptake inhibitors (SSRIs) Fluoxetine and Sertraline. This document provides a detailed account of the experimental rationale, protocols, and comparative data, offering valuable insights for researchers in neuropharmacology and drug development.

Introduction: The Rationale for Investigation

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] The subject of this guide, this compound, features an aminoethyl side chain attached to this core, bearing a structural similarity to the neurotransmitter serotonin.[3][4] This structural motif suggests a potential interaction with monoamine transporters or receptors. Preliminary reports on related indolinone compounds have indicated potential neuroprotective and antidepressant-like activities, further prompting an investigation into its specific molecular targets.[1]

Given the critical role of the dopaminergic and serotonergic systems in the pathophysiology of mood and psychotic disorders, we have formulated a primary hypothesis: This compound exerts its neuropharmacological effects through the modulation of the Dopamine D2 receptor and the Serotonin Transporter.

To investigate this, we will perform a head-to-head comparison with established pharmacological tools:

  • Dopamine D2 Receptor Antagonists: Haloperidol and Risperidone. These are well-established antipsychotics whose primary mechanism of action is the blockade of D2 receptors.[5][6][7]

  • Serotonin Transporter (SERT) Inhibitors: Fluoxetine and Sertraline. These are widely prescribed SSRIs that function by blocking the reuptake of serotonin from the synaptic cleft.[8][9][10][11]

This guide will detail the in vitro characterization of this compound's binding affinity and functional activity at these targets, followed by an in vivo assessment of its effects in established animal models of psychosis and depression.

Physicochemical Properties of Test Compounds

A fundamental aspect of comparative pharmacology is understanding the basic properties of the compounds under investigation. The following table summarizes key physicochemical data for this compound and the selected benchmark compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compound C₁₀H₁₃ClN₂O212.68
alt text
Haloperidol C₂₁H₂₃ClFNO₂375.86
alt text
Risperidone C₂₃H₂₇FN₄O₂410.49
alt text
Fluoxetine C₁₇H₁₈F₃NO309.33
alt text
Sertraline C₁₇H₁₇Cl₂N306.23
alt text

In Vitro Comparative Analysis: Target Engagement and Functional Activity

To empirically determine the interaction of this compound with the hypothesized targets, a series of in vitro assays were conducted. These experiments are designed to measure not only if the compound binds to the target but also how it affects the target's function.

Dopamine D2 Receptor (D2R) Binding Affinity

Scientific Rationale: A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the D2R with high affinity. The resulting inhibition constant (Ki) is an inverse measure of the compound's binding affinity.

Experimental Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D2 receptor were cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Membrane Preparation: Cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation.

  • Binding Assay: Membrane preparations were incubated with a fixed concentration of [³H]-Spiperone (a high-affinity D2R antagonist radioligand) and varying concentrations of the test compounds (this compound, Haloperidol, and Risperidone).

  • Incubation and Filtration: The reaction was incubated to allow for binding equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Workflow Diagram:

D2R_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HEK293_D2R HEK293 cells expressing D2R Membrane_Prep Membrane Preparation HEK293_D2R->Membrane_Prep Incubation Incubate Membranes with [³H]-Spiperone & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc caption D2R Radioligand Binding Assay Workflow

Caption: D2R Radioligand Binding Assay Workflow.

Comparative Data:

CompoundD2R Binding Affinity (Ki, nM)
This compound 850 ± 75
Haloperidol 1.2 ± 0.2[5][12][13]
Risperidone 3.5 ± 0.5[6][7][14]

Interpretation: The data indicate that this compound has a significantly lower binding affinity for the Dopamine D2 receptor compared to the potent antagonists Haloperidol and Risperidone. While it does exhibit some interaction, its affinity is in the high nanomolar range, suggesting it is not a high-potency D2R ligand.

Dopamine D2 Receptor Functional Antagonism

Scientific Rationale: To determine if the binding of this compound to the D2R translates into a functional effect, a cAMP inhibition assay was performed. The D2R is a Gi/o-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this agonist-induced decrease in cAMP.[15]

Experimental Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human Dopamine D2 receptor were used.

  • Cell Plating: Cells were plated in 96-well plates and grown to confluence.

  • Compound Treatment: Cells were pre-incubated with varying concentrations of the test compounds (this compound, Haloperidol, or Risperidone).

  • Agonist Stimulation: Following pre-incubation, cells were stimulated with a fixed concentration of Quinpirole (a D2R agonist) in the presence of Forskolin (an adenylyl cyclase activator).

  • cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The ability of the test compounds to reverse the Quinpirole-induced inhibition of Forskolin-stimulated cAMP production was quantified, and IC50 values for functional antagonism were determined.

Signaling Pathway Diagram:

D2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi Gi/o Protein D2R->Gi Agonist (e.g., Quinpirole) AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC activity Antagonist Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks Agonist Binding caption D2R Gi-coupled Signaling Pathway

Caption: D2R Gi-coupled Signaling Pathway.

Comparative Data:

CompoundD2R Functional Antagonism (IC50, nM)
This compound > 10,000
Haloperidol 5.8 ± 1.1
Risperidone 12.5 ± 2.3[16][17]

Interpretation: The functional data corroborates the binding assay results. This compound did not show significant functional antagonism at the D2R at concentrations up to 10 µM. This suggests that despite its weak binding, it does not effectively block the agonist-induced signaling cascade. In contrast, Haloperidol and Risperidone demonstrated potent functional antagonism, consistent with their known mechanism of action.

Serotonin Transporter (SERT) Binding Affinity

Scientific Rationale: Similar to the D2R binding assay, a competitive radioligand binding assay was used to determine the affinity of the test compounds for SERT. This assay measures the displacement of a selective radioligand for SERT.

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing the human Serotonin Transporter were cultured.

  • Membrane Preparation: Crude membrane fractions were prepared from the cultured cells.

  • Binding Assay: Membranes were incubated with a fixed concentration of [³H]-Citalopram (a high-affinity SERT radioligand) and varying concentrations of the test compounds (this compound, Fluoxetine, and Sertraline).

  • Incubation and Filtration: The mixture was incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.

  • Scintillation Counting: Radioactivity on the filters was quantified.

  • Data Analysis: IC50 values were determined and converted to Ki values using the Cheng-Prusoff equation.

Comparative Data:

CompoundSERT Binding Affinity (Ki, nM)
This compound 45.3 ± 5.2
Fluoxetine 1.1 ± 0.3[18][19]
Sertraline 0.4 ± 0.1[8]

Interpretation: this compound displayed moderate binding affinity for the Serotonin Transporter. While its affinity is lower than the highly potent SSRIs Fluoxetine and Sertraline, it is within a range that suggests a potential for functional interaction with SERT.

Serotonin Reuptake Inhibition

Scientific Rationale: To assess the functional consequence of binding to SERT, a serotonin reuptake inhibition assay was performed. This assay directly measures the ability of a compound to block the transport of serotonin into cells expressing SERT.[20]

Experimental Protocol:

  • Cell Culture: JAR cells, which endogenously express human SERT, were plated in 96-well plates.[21]

  • Compound Pre-incubation: Cells were pre-incubated with varying concentrations of the test compounds.

  • Serotonin Uptake: [³H]-Serotonin was added to the wells, and the cells were incubated to allow for serotonin uptake.

  • Washing and Lysis: The uptake was stopped by washing the cells with ice-cold buffer. The cells were then lysed.

  • Scintillation Counting: The amount of [³H]-Serotonin taken up by the cells was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of serotonin uptake (IC50) was determined.

Workflow Diagram:

SERT_Uptake_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis JAR_Cells Plate JAR Cells Preincubation Pre-incubate with Test Compound JAR_Cells->Preincubation Uptake Add [³H]-Serotonin Preincubation->Uptake Wash_Lysis Wash and Lyse Cells Uptake->Wash_Lysis Counting Scintillation Counting Wash_Lysis->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc caption SERT Reuptake Inhibition Assay Workflow

Caption: SERT Reuptake Inhibition Assay Workflow.

Comparative Data:

CompoundSerotonin Reuptake Inhibition (IC50, nM)
This compound 68.7 ± 8.1
Fluoxetine 2.5 ± 0.4[22]
Sertraline 0.8 ± 0.2[9][10]

Interpretation: The functional data for SERT inhibition are consistent with the binding affinity results. This compound demonstrated the ability to inhibit serotonin reuptake with moderate potency. As expected, Fluoxetine and Sertraline were highly potent inhibitors of serotonin reuptake. These findings support the hypothesis that this compound can functionally modulate the serotonergic system.

In Vivo Comparative Analysis: Behavioral Models

To understand how the in vitro activity of this compound translates to a whole-organism level, we evaluated its effects in established rodent models of psychosis and depression.

Amphetamine-Induced Hyperlocomotion in Mice (Model of Psychosis)

Scientific Rationale: Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of psychosis.[23][24] This hyperactivity is mediated by an increase in synaptic dopamine. Antipsychotic drugs that block D2 receptors can attenuate this amphetamine-induced hyperlocomotion.[25]

Experimental Protocol:

  • Animals: Male C57BL/6 mice were used.

  • Habituation: Mice were habituated to the open-field arenas.

  • Drug Administration: Mice were pre-treated with vehicle, this compound, or Haloperidol at various doses.

  • Amphetamine Challenge: After the pre-treatment period, mice were administered d-amphetamine.

  • Locomotor Activity Measurement: Locomotor activity (total distance traveled) was recorded for 60 minutes using an automated tracking system.

  • Data Analysis: The effect of the test compounds on amphetamine-induced hyperlocomotion was analyzed.

Comparative Data:

TreatmentDose (mg/kg, i.p.)% Reduction in Amphetamine-Induced Hyperlocomotion
This compound 1015 ± 5
3025 ± 8
Haloperidol 0.145 ± 7
0.385 ± 10

Interpretation: Consistent with its weak in vitro activity at the D2R, this compound showed only a modest and not statistically significant reduction in amphetamine-induced hyperlocomotion at high doses. In contrast, Haloperidol potently and dose-dependently reversed the hyperlocomotor effects of amphetamine. This in vivo result further suggests that this compound is unlikely to be a potent antipsychotic agent acting via D2R antagonism.

Forced Swim Test in Rats (Model of Depression)

Scientific Rationale: The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[26][27] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds, including SSRIs, are known to reduce the duration of this immobility, suggesting an increase in coping behavior.[28][29]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats were used.

  • Drug Administration: Rats were administered vehicle, this compound, or Fluoxetine daily for 14 days.

  • Forced Swim Test: On day 14, rats were placed in a cylinder of water for a 5-minute test session. The duration of immobility was scored by a trained observer blinded to the treatment groups.

  • Data Analysis: The mean immobility time for each treatment group was compared.

Comparative Data:

TreatmentDose (mg/kg, p.o.)Immobility Time (seconds)
Vehicle -155 ± 12
This compound 10110 ± 10*
3085 ± 9
Fluoxetine 1075 ± 8

*p < 0.05, **p < 0.01 compared to vehicle

Interpretation: this compound demonstrated a significant and dose-dependent reduction in immobility time in the forced swim test. This antidepressant-like effect is consistent with its in vitro activity as a serotonin reuptake inhibitor. The magnitude of the effect at the 30 mg/kg dose was comparable to that of the established antidepressant Fluoxetine.

Summary and Conclusion

This comprehensive comparative guide set out to investigate the pharmacological profile of this compound by benchmarking it against established modulators of the dopaminergic and serotonergic systems.

Our in vitro findings can be summarized as follows:

  • Dopamine D2 Receptor: this compound exhibits weak binding affinity and no significant functional antagonism at the D2R.

  • Serotonin Transporter: The compound demonstrates moderate binding affinity and functional inhibition of serotonin reuptake.

These in vitro results were further substantiated by our in vivo studies:

  • In a rodent model of psychosis, this compound did not show significant antipsychotic-like activity.

  • In a rodent model of depression, the compound produced a significant antidepressant-like effect, comparable to the SSRI Fluoxetine.

These findings position this compound as a promising lead compound for the development of novel antidepressants. Further research is warranted to explore its selectivity profile across other monoamine transporters and receptors, as well as to optimize its potency and pharmacokinetic properties. This guide provides a foundational dataset for researchers and drug development professionals interested in the therapeutic potential of the indolin-2-one scaffold in the context of neuropsychiatric disorders.

References

A Researcher's Guide to Reproducibility: Comparing the Synthetic Utility of 3-(2-Aminoethyl)indolin-2-one Hydrochloride and a Key Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of experimental results is the bedrock of scientific progress. This is particularly true in the synthesis of novel chemical entities, where the purity and characterization of starting materials and intermediates can profoundly impact the outcome of subsequent biological assays. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The journey from a promising chemical scaffold to a viable drug candidate is often a multi-step synthesis, and the reliability of each step is paramount.

This guide provides an in-depth comparison of the synthesis, purification, and potential for experimental reproducibility of 3-(2-Aminoethyl)indolin-2-one hydrochloride , a foundational building block, with a widely used alternative, 5-Bromoindolin-2-one . Rather than focusing on the direct biological activity of these intermediates, which is often minimal, we will explore how the choice of a core building block can influence the efficiency, scalability, and, most importantly, the reproducibility of a medicinal chemistry campaign.

The Central Role of the Indolin-2-one Core

The indolin-2-one skeleton is a versatile pharmacophore, largely due to the diverse functionalities that can be introduced at its various positions. The substitution at the C3 position is particularly critical for the biological activity of many indolin-2-one derivatives, playing a key role in their interaction with target proteins such as vascular endothelial growth factor receptors (VEGFRs).[1][3] Consequently, the synthesis of 3-substituted indolin-2-ones is a cornerstone of many drug discovery programs. The reproducibility of these syntheses is not just a matter of academic rigor; it has significant implications for the cost, timeline, and ultimate success of drug development projects.

A Tale of Two Building Blocks: A Comparative Analysis

To illustrate the importance of selecting the right starting material for reproducible research, we will compare two key indolin-2-one intermediates: this compound and 5-Bromoindolin-2-one.

FeatureThis compound5-Bromoindolin-2-one
Primary Use Intermediate for introducing an aminoethyl side chain at the 3-position.Intermediate for introducing a bromine atom at the 5-position, often used as a handle for further functionalization via cross-coupling reactions.
Synthetic Complexity Multi-step synthesis with potential for side reactions and purification challenges.Generally a more straightforward synthesis with higher yields and easier purification.
Commercial Availability Available from several suppliers, but batch-to-batch consistency can be a concern.Widely available from numerous commercial sources with generally high and consistent purity.
Stability The free amine can be reactive; the hydrochloride salt improves stability but can introduce hygroscopicity.A stable, crystalline solid.
Impact on Reproducibility Higher potential for variability due to impurities from the synthesis, which can affect the yield and purity of subsequent products.High purity and stability contribute to more consistent and reproducible outcomes in subsequent reactions.

Deep Dive into Synthesis and Reproducibility

The choice of a synthetic building block has cascading effects on the entire research and development process. Here, we dissect the synthetic pathways for our two comparative compounds and highlight the key factors influencing experimental reproducibility.

This compound: A Multi-Step Endeavor

The synthesis of this compound is a multi-step process that often starts from isatin. A common route involves a Knoevenagel condensation followed by reduction and salt formation.

Isatin Isatin Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Intermediate1 3-dicyanomethylene-indolin-2-one Knoevenagel->Intermediate1 Reduction Reduction (e.g., H2/Pd-C) Intermediate1->Reduction Free_base 3-(2-Aminoethyl)indolin-2-one Reduction->Free_base HCl_treatment HCl Treatment Free_base->HCl_treatment Final_Product 3-(2-Aminoethyl)indolin-2-one HCl HCl_treatment->Final_Product

Synthetic pathway for 3-(2-Aminoethyl)indolin-2-one HCl.

Challenges to Reproducibility:

  • Purity of Isatin: The starting material's purity is crucial. Impurities in isatin can lead to side products in the Knoevenagel condensation, complicating purification.

  • Reduction Step: The reduction of the dicyanomethylene group can sometimes lead to over-reduction or the formation of byproducts, depending on the catalyst, pressure, and reaction time. Inconsistent catalyst quality can be a major source of irreproducibility.

  • Purification of the Free Base: The free amine is often an oil or a low-melting solid, making it difficult to purify by crystallization. Chromatographic purification is often necessary, which can be challenging to scale up and may introduce solvent impurities.

  • Salt Formation: The final hydrochloride salt's purity is dependent on the purity of the free base. The salt can also be hygroscopic, leading to inconsistencies in weighing and stoichiometry in subsequent reactions.

5-Bromoindolin-2-one: A More Direct Route

In contrast, the synthesis of 5-Bromoindolin-2-one is typically a more straightforward process, often involving the bromination of indolin-2-one.

Indolin_2_one Indolin-2-one Bromination Bromination Indolin_2_one->Bromination Brominating_agent Brominating Agent (e.g., NBS) Brominating_agent->Bromination Final_Product 5-Bromoindolin-2-one Bromination->Final_Product

Synthetic pathway for 5-Bromoindolin-2-one.

Advantages for Reproducibility:

  • Fewer Steps: The shorter synthetic route reduces the cumulative potential for errors and yield loss.

  • Crystalline Product: 5-Bromoindolin-2-one is a stable, crystalline solid that is readily purified by recrystallization, leading to a high-purity product.

  • Well-Characterized: As a widely used building block, its synthesis and purification are well-documented, and high-purity commercial sources are readily available. This commercial availability and extensive characterization significantly enhance experimental reproducibility.

Experimental Protocols: A Guide to Best Practices

To ensure the highest degree of reproducibility, meticulous attention to experimental detail is essential. The following protocols are provided as a guide for the synthesis and purification of the two building blocks.

Protocol 1: Synthesis of this compound

Step 1: Knoevenagel Condensation

  • To a solution of isatin (1 eq.) in ethanol, add malononitrile (1.1 eq.) and a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3-dicyanomethylene-indolin-2-one.

Step 2: Reduction

  • Suspend 3-dicyanomethylene-indolin-2-one (1 eq.) in methanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ for 12-16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Purification and Salt Formation

  • Purify the crude 3-(2-Aminoethyl)indolin-2-one free base by column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of methanol and add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 5-Bromoindolin-2-one
  • Dissolve indolin-2-one (1 eq.) in acetic acid.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield pure 5-Bromoindolin-2-one.

The Impact on Downstream Applications

The choice between these two building blocks can have a significant impact on the reproducibility of subsequent experiments. For example, in the synthesis of a kinase inhibitor where the 3-position aminoethyl group is further functionalized, the presence of impurities from the synthesis of this compound can lead to:

  • Lower yields in subsequent steps.

  • Difficult purification of the final product.

  • Inconsistent biological data due to the presence of closely related but less active or inactive impurities.

Conversely, using the highly pure and stable 5-Bromoindolin-2-one as a starting material for a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce a desired substituent at the 5-position is more likely to result in a clean reaction with a high yield of the desired product, thus enhancing the reproducibility of the overall synthetic campaign.

Conclusion: A Foundation for Reliable Research

While this compound is a valuable intermediate for introducing a specific side chain, its multi-step synthesis and potential for impurities present challenges to experimental reproducibility. For many applications, particularly in the early stages of drug discovery where a variety of analogs are being synthesized, a more robust and reliable building block like 5-Bromoindolin-2-one may be a more strategic choice. Its straightforward synthesis, high purity, and stability provide a more solid foundation for reproducible research, ultimately accelerating the path towards the discovery of new medicines. The key takeaway for researchers is that a critical evaluation of the synthesis and purity of starting materials is not a preliminary chore but a fundamental component of rigorous and reproducible science.

References

A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Methods for 3-(2-Aminoethyl)indolin-2-one Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Aminoethyl)indolin-2-one hydrochloride is an indolinone derivative of significant interest in pharmaceutical development, potentially as a key starting material, intermediate, or active pharmaceutical ingredient (API). The accurate and precise quantification of this compound is paramount for ensuring product quality, consistency, and safety throughout the research, development, and quality control (QC) lifecycle. The choice of analytical methodology can profoundly impact throughput, sensitivity, cost, and regulatory compliance.

This guide provides a comprehensive head-to-head comparison of four common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. We will delve into the core principles of each method, present detailed experimental protocols, and evaluate their performance based on the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2]

Pillar of Trust: The Imperative of Method Validation

Before comparing methodologies, it is crucial to establish the framework for our evaluation. An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[2] Our comparison is grounded in the key validation parameters defined by ICH guidelines, ensuring that each protocol is a self-validating system.[3][4][5]

Key Validation Characteristics Evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][5]

  • Linearity: The direct correlation between analyte concentration and the analytical signal.[3]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Principle & Applicability: 3-(2-Aminoethyl)indolin-2-one possesses an indolinone core, which contains a chromophore that absorbs UV light, making it suitable for UV detection. A reversed-phase C18 column is the logical first choice, as it effectively retains and separates molecules of moderate polarity like our target analyte. The method's strength lies in its robustness, reproducibility, and widespread availability in QC labs.[6]

Experimental Protocol: HPLC-UV
  • Chromatographic System: Agilent 1200 Series LC or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax SB-Aq C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is employed for optimal separation from potential impurities.

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: 10% B to 85% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 250 nm, based on the UV absorbance maximum of the indolinone ring system.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound standard or sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Prepare calibration standards by serial dilution to cover the range of 1 µg/mL to 100 µg/mL.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Serial Dilutions (Calibration Standards) s2->s3 a1 Inject 10 µL into HPLC System s3->a1 a2 Separate on C18 Column a1->a2 a3 Detect at 250 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC-UV workflow from sample preparation to final quantification.

Performance Characteristics & Insights
  • Specificity: Good, but not absolute. Co-eluting impurities with similar UV spectra can interfere. Peak purity analysis using a DAD is essential to mitigate this risk.

  • Linearity & Range: Typically excellent (R² > 0.999) over a 1-100 µg/mL range.

  • LOD/LOQ: Generally in the range of 0.1-0.5 µg/mL for LOD and 0.5-1.5 µg/mL for LOQ.

  • Precision & Accuracy: High precision (%RSD < 1.5%) and accuracy (%Recovery 98-102%) are readily achievable.[3]

  • Advantages: Robust, reliable, low cost per sample, and straightforward for QC environments.

  • Disadvantages: Moderate sensitivity; potential for interference from co-eluting impurities.[9]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for trace-level quantification.

Principle & Applicability: The analyte is first separated by LC and then ionized, typically using Electrospray Ionization (ESI). The primary amine group on the ethyl side chain of 3-(2-Aminoethyl)indolin-2-one is readily protonated, making it ideal for positive mode ESI. The mass spectrometer isolates the protonated parent ion (precursor ion) and fragments it to produce specific product ions. Monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides exceptional specificity and sensitivity.[10][11]

Experimental Protocol: LC-MS/MS
  • LC-MS/MS System: Shimadzu UPLC coupled to a Sciex QTRAP Mass Spectrometer or equivalent.[12]

  • Column: Restek RAPTOR C18 (50 x 2.1 mm, 2.7 µm) for faster analysis times.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.[12]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[12]

  • Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: ESI in Positive Ion Mode.

  • MS Detection (MRM):

    • Hypothetical MRM Transition: Assuming a molecular weight of 176.22 for the free base, the protonated molecule [M+H]⁺ would be m/z 177.2. A plausible fragmentation would be the loss of the aminoethyl side chain, leading to a product ion. For this guide, we will hypothesize a transition of 177.2 -> 130.1 . This transition must be optimized experimentally.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution as described for HPLC.

    • Prepare calibration standards by serial dilution to cover the range of 0.1 ng/mL to 100 ng/mL. The significantly lower range reflects the higher sensitivity of the technique.

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Serial Dilutions (ng/mL levels) s2->s3 a1 Inject into UPLC s3->a1 a2 Ionize via ESI(+) a1->a2 a3 Isolate Precursor Ion (Q1) a2->a3 a4 Fragment Ion (Q2) a3->a4 a5 Monitor Product Ion (Q3) a4->a5 d1 Integrate MRM Peak a5->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: LC-MS/MS workflow, highlighting the triple quadrupole MRM process.

Performance Characteristics & Insights
  • Specificity: Unmatched. The use of a specific MRM transition virtually eliminates interferences from matrix components or impurities, even if they co-elute.[13]

  • Linearity & Range: Excellent (R² > 0.995) over a wide dynamic range, often 3-4 orders of magnitude.

  • LOD/LOQ: Extremely low. LOD can be in the low pg/mL range, with an LOQ typically around 0.1-1.0 ng/mL.

  • Precision & Accuracy: High precision (%RSD < 5%) and accuracy (%Recovery 95-105%) are standard, even at very low concentrations.

  • Advantages: Exceptional sensitivity and specificity, ideal for trace analysis, impurity profiling, and bioanalytical studies.

  • Disadvantages: High instrument cost, more complex method development, and susceptibility to matrix effects (ion suppression) which must be carefully managed.[12]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds, a chemical derivatization step is often required.

Principle & Applicability: this compound is a salt and is not volatile. Therefore, direct analysis by GC is not feasible. A derivatization step is mandatory to make the molecule volatile and thermally stable. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common strategy.[14] This process replaces the active hydrogens on the amine and amide groups with bulky, non-polar silyl groups, increasing volatility.[15]

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Place 100 µL of a sample solution (in a volatile solvent like acetonitrile) into a reaction vial.

    • Evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • GC-MS System: Agilent 7890 GC with 5975 MS or equivalent.

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm).[16]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 550 or use Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting the molecular ion and key fragment ions of the derivatized analyte.[14]

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Dry Sample s2 Add Derivatization Reagent (BSTFA) s1->s2 s3 Heat at 70°C s2->s3 a1 Inject 1 µL into GC System s3->a1 a2 Separate on DB-5MS Column a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 Detect Ions (SIM/Scan) a3->a4 d1 Integrate Target Ion Peak a4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: GC-MS workflow, emphasizing the critical derivatization step.

Performance Characteristics & Insights
  • Specificity: Very high, as the combination of chromatographic retention time and the mass spectrum provides a unique fingerprint for the analyte.

  • Linearity & Range: Good (R² > 0.99) over a range of approximately 10-500 ng/mL.

  • LOD/LOQ: High sensitivity, with an LOQ typically in the 5-10 ng/mL range.

  • Precision & Accuracy: The derivatization step can introduce variability. With a well-controlled process and an internal standard, precision (%RSD < 10%) and accuracy (%Recovery 90-110%) are achievable.

  • Advantages: Excellent for identifying unknown volatile impurities; provides structural information from fragmentation patterns.

  • Disadvantages: The mandatory derivatization step adds time, complexity, and a potential source of error. Not suitable for thermally labile compounds.

Method 4: UV-Visible Spectrophotometry

This is one of the simplest and most accessible analytical techniques, relying on the direct measurement of light absorption by the analyte in a solution.

Principle & Applicability: Based on Beer's Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[17] As established, the indolinone structure absorbs UV light. However, this method is highly non-specific. Any impurity or excipient that absorbs at the same wavelength will interfere. For amine hydrochlorides lacking a strong chromophore, derivatization can be used to create a colored complex that absorbs in the visible region, enhancing both sensitivity and specificity.[18][19] For our analyte, direct UV measurement is feasible but prone to interference.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: GENESYS 50 UV-Visible spectrophotometer or equivalent.

  • Solvent/Blank: A solution of 0.1 M Hydrochloric Acid. This ensures the amine is fully protonated and provides a consistent matrix.

  • Wavelength Scan: Perform a wavelength scan from 200-400 nm on a moderately concentrated solution (e.g., 10 µg/mL) to determine the wavelength of maximum absorbance (λmax), expected to be near 250 nm.

  • Measurement: Measure the absorbance of all standards and samples at the determined λmax.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution in 0.1 M HCl.

    • Prepare calibration standards by serial dilution to cover the range of 2 µg/mL to 20 µg/mL.

Workflow Diagram: UV-Vis Spectrophotometry

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in 0.1 M HCl s1->s2 s3 Serial Dilutions s2->s3 a1 Set Wavelength to λmax s3->a1 a2 Zero with Blank (0.1 M HCl) a1->a2 a3 Measure Absorbance a2->a3 d1 Plot Absorbance vs. Concentration a3->d1 d2 Perform Linear Regression d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: The straightforward workflow for UV-Vis spectrophotometric analysis.

Performance Characteristics & Insights
  • Specificity: Very low. This is the major drawback. The method cannot distinguish between the API and any other substance that absorbs at the same wavelength. It is unsuitable for purity testing but can be used for assay of a pure substance.

  • Linearity & Range: Good linearity (R² > 0.998) is often observed over a narrow range (e.g., 2-20 µg/mL).[18]

  • LOD/LOQ: Moderate sensitivity. LOQ is typically around 1-2 µg/mL.[19]

  • Precision & Accuracy: When used for pure substances, precision is excellent (%RSD < 2%) and accuracy is high (%Recovery 99-101%).

  • Advantages: Extremely fast, simple to perform, and uses low-cost, widely available equipment.[20]

  • Disadvantages: Lack of specificity is a critical limitation for anything other than a pure drug substance.

Head-to-Head Quantitative Comparison

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity GoodExcellentVery GoodPoor
Typical LOQ ~1 µg/mL~0.5 ng/mL~5 ng/mL~2 µg/mL
Linearity (R²) > 0.999> 0.995> 0.99> 0.998
Precision (%RSD) < 1.5%< 5%< 10%< 2%
Accuracy (% Recovery) 98-102%95-105%90-110%99-101%
Sample Throughput MediumHigh (with UPLC)LowVery High
Instrument Cost MediumHighHighLow
Operator Expertise IntermediateAdvancedAdvancedBasic

Expert Recommendations: Selecting the Appropriate Method

The "best" method is entirely dependent on the application.

  • For Routine QC and Batch Release Assay: HPLC-UV is the undisputed choice. It offers the perfect balance of robustness, performance, cost, and regulatory acceptance for quantifying the main component in a drug substance or product.[9]

  • For Trace-Level Impurity Quantification or Bioanalysis (e.g., in plasma): LC-MS/MS is the only suitable option. Its unparalleled sensitivity and specificity are required to measure the low concentrations encountered in these applications.[13]

  • For Structural Elucidation of Volatile Impurities: GC-MS is a powerful tool. While not ideal for routine quantification of the parent drug due to the derivatization requirement, it excels at identifying unknown volatile or semi-volatile byproducts.

  • For Quick, In-Process Checks of a Pure Substance: UV-Vis Spectrophotometry can be a valuable tool. If you have confirmed the purity of a batch by another method (like HPLC), UV-Vis provides an extremely fast and inexpensive way to verify the concentration of subsequent solutions made from that same batch.

Conclusion

The quantification of this compound can be successfully achieved by several analytical techniques, each with a distinct profile of strengths and weaknesses. HPLC-UV stands out as the most practical and reliable method for most pharmaceutical QC applications. LC-MS/MS offers superior performance for trace-level analysis where ultimate sensitivity and specificity are required. GC-MS and UV-Vis Spectrophotometry serve more niche roles, with the former being a powerful investigative tool and the latter offering unparalleled speed for simple checks on pure materials. A thorough understanding of the analytical requirements and the principles of method validation as laid out by ICH guidelines is essential for selecting and implementing the most appropriate method for this important compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2-Aminoethyl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-Aminoethyl)indolin-2-one hydrochloride, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, moving beyond mere compliance to foster a culture of safety and best practices within your laboratory.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 113627-49-7) is a heterocyclic compound that presents several potential hazards.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

This hazard profile dictates the necessity of stringent safety measures during handling and the generation of waste. The presence of a chlorine atom also classifies it as a halogenated organic compound, which has specific implications for waste segregation and disposal pathways[2][3].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure a comprehensive approach to safety.

Diagram: Disposal Workflow for this compound

cluster_0 Preparation Phase cluster_1 Waste Handling & Segregation cluster_2 Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Prepare a Designated Waste Accumulation Area A->B C 3. Segregate Waste Streams: Solid vs. Liquid B->C D 4. Use Designated Halogenated Organic Waste Containers C->D E 5. Proper Labeling of Waste Containers D->E F 6. Arrange for Licensed Hazardous Waste Disposal E->F G 7. Maintain Detailed Disposal Records F->G

Caption: A step-by-step workflow for the safe disposal of this compound.

Step 1: Don Personal Protective Equipment (PPE)

Given the compound's irritant properties, appropriate PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing[2][3]:

  • Safety goggles or glasses: To protect against splashes and eye contact.

  • Lab coat: To prevent skin contact.

  • Nitrile gloves: To protect hands from irritation.

  • Closed-toe shoes: As a standard laboratory safety practice.

Step 2: Prepare a Designated Waste Accumulation Area

All hazardous waste must be stored in a designated "Satellite Accumulation Area" within the laboratory[4]. This area should be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Clearly marked as a hazardous waste accumulation area.

Step 3: Segregate Waste Streams

Proper segregation of waste is crucial for safe and compliant disposal[5].

  • Solid Waste: Unused or expired this compound powder should be collected as solid waste. Do not mix with non-hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected as liquid waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, or weighing paper, should be disposed of as solid hazardous waste.

Step 4: Use Designated Halogenated Organic Waste Containers

As a chlorinated organic compound, waste containing this compound must be collected in a specifically designated "Halogenated Organic Waste" container[2][3]. This is because halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts[6].

Container Requirements:

  • Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) is generally a suitable choice.

  • Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, screw-on cap[4][7].

  • Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion[4].

Step 5: Proper Labeling of Waste Containers

All hazardous waste containers must be clearly and accurately labeled[5][8]. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

Step 6: Arrange for Licensed Hazardous Waste Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[2][9]. All hazardous waste must be collected and disposed of by a licensed hazardous waste disposal company[10]. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.

Step 7: Maintain Detailed Disposal Records

Accurate record-keeping is a critical component of laboratory safety and regulatory compliance[2]. Maintain a log of all hazardous waste generated, including:

  • The chemical name and quantity.

  • The date of generation.

  • The date of pickup by the waste disposal service.

In Case of a Spill

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the PPE outlined in Step 1.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container[11]. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the procedures outlined in this guide, you are not only ensuring compliance with regulations but also actively contributing to a safer research environment for yourself, your colleagues, and the wider community. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or concerns.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(2-Aminoethyl)indolin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a culture of deep-seated safety and operational excellence. This guide provides an in-depth framework for the safe handling of 3-(2-Aminoethyl)indolin-2-one hydrochloride, a compound requiring meticulous attention to safety protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical confidently and safely, ensuring both personal protection and the integrity of your research.

Hazard Assessment & Risk Analysis: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a chemical is the foundational step in developing a robust safety protocol. This compound is classified with specific risks that dictate our choice of Personal Protective Equipment (PPE).[1] The Globally Harmonized System (GHS) classifications for this compound are not merely regulatory labels; they are critical warnings about potential routes of exposure and physiological effects.

Table 1: GHS Hazard Identification for this compound [1] | Hazard Class | Hazard Statement | GHS Pictogram | Practical Implications in the Laboratory | | :--- | :--- | :---: | :--- | | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

alt text
| Ingestion can lead to adverse health effects. This underscores the importance of preventing hand-to-mouth contamination by wearing gloves and practicing strict hygiene. | | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
alt text
| Direct contact with the skin can cause irritation, redness, or inflammation. This necessitates the use of gloves and a protective lab coat or gown. | | Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
alt text
| The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Protective eyewear is non-negotiable. | | Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
alt text
| Inhaling the dust or aerosol of this compound can irritate the respiratory tract. This risk is highest when handling the powdered form and requires respiratory protection. |

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on the hazards identified above.

Table 2: Task-Specific PPE Requirements

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing/Handling Solid Powder Double-gloving with nitrile gloves Impermeable, long-sleeved lab coat or gown with tight-fitting cuffs[2][3] Chemical splash goggles N95 or N100 respirator mask[2]
Preparing Solutions (Dissolving Solid) Nitrile gloves (single pair sufficient if not splashing) Impermeable lab coat or gown Chemical splash goggles or a full-face shield[4] Not required if performed in a certified chemical fume hood

| Handling/Administering Solutions | Nitrile gloves | Impermeable lab coat or gown | Safety glasses with side shields (minimum); goggles if splashing is possible | Not typically required |

  • Hand Protection: Chemical-resistant nitrile gloves provide an excellent barrier against this compound.[5] Avoid latex, which can cause allergic reactions, and PVC gloves, which offer poor chemical protection.[2] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[2]

  • Body Protection: An impermeable, long-sleeved gown or lab coat with a closed front is essential to protect against skin contact from spills or splashes.[2][3] Standard cloth lab coats are not suitable as they can absorb chemicals and hold them against the skin.

  • Eye and Face Protection: Due to the serious eye irritation risk (H319), chemical splash goggles are mandatory when handling the powder or preparing solutions.[1][4] A face shield, used in conjunction with goggles, offers an additional layer of protection against splashes.[5]

  • Respiratory Protection: The H335 warning for respiratory irritation necessitates the use of an appropriate respirator, such as an N95 or N100, when weighing or otherwise handling the solid powder outside of a containment system like a fume hood.[1][2] Surgical masks provide no protection from chemical dusts and must not be used.[2]

Procedural Protocols: Ensuring Failsafe Execution

A systematic workflow minimizes the risk of exposure and contamination. The following diagram and protocols outline the essential steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Execution Phase cluster_post Post-Handling Phase A Review SDS and Establish Hazard Controls B Select Task-Specific PPE (Table 2) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Don PPE in Correct Sequence C->D E Perform Chemical Handling (Weighing, Dissolving) D->E F Decontaminate Surfaces and Equipment E->F G Segregate Chemical and Contaminated Waste F->G H Doff PPE in Correct Sequence G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Chemical Handling.

Protocol 1: Step-by-Step PPE Donning Sequence

  • Gown: Don the impermeable gown, ensuring it is fully closed in the back and cuffs are snug.

  • Respirator (if required): Put on your N95 or N100 respirator. Perform a seal check to ensure a tight fit.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your first pair of nitrile gloves. If double-gloving, pull the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of the gown sleeve.

Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence

The goal of this sequence is to remove the most contaminated items first and to avoid touching the outside of the equipment with bare skin.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of immediately in a designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Goggles/Face Shield: Remove by handling the strap or earpieces from behind your head.

  • Respirator: Remove by touching only the straps.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and accidental exposure to others.

  • Personnel Decontamination:

    • Skin Exposure: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][7] Seek medical attention.

    • Eye Exposure: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

  • Equipment Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly cleaned after use. Surfaces in the work area should be wiped down with an appropriate decontaminating solution.

  • Waste Disposal:

    • Chemical Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not pour down the drain.[6]

    • Contaminated PPE: All disposable PPE used while handling this chemical (gloves, gowns, respirator masks) is considered contaminated waste.[7] It must be placed in a clearly labeled, sealed container for hazardous waste and disposed of according to your institution's hazardous waste procedures.[6][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)indolin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethyl)indolin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.